molecular formula C12H10ClNO B1282452 3-Chloro-2-phenoxyaniline CAS No. 3169-75-3

3-Chloro-2-phenoxyaniline

Cat. No.: B1282452
CAS No.: 3169-75-3
M. Wt: 219.66 g/mol
InChI Key: LVFXXXPXOSABGF-UHFFFAOYSA-N
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Description

3-Chloro-2-phenoxyaniline is a useful research compound. Its molecular formula is C12H10ClNO and its molecular weight is 219.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-2-phenoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-phenoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFXXXPXOSABGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3169-75-3
Record name 3-chloro-2-phenoxyaniline
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-phenoxyaniline is a halogenated aromatic amine featuring a phenoxy ether linkage. This unique structural motif is of significant interest to the medicinal chemistry and materials science communities. As a substituted phenoxyaniline, it belongs to a class of compounds that have demonstrated a wide array of biological activities, including potential as kinase inhibitors and anticancer agents.[1] This technical guide provides a comprehensive overview of the available information on 3-Chloro-2-phenoxyaniline, including its chemical identity, properties, synthesis, and potential applications, with a focus on providing a foundational understanding for research and development professionals.

Chemical Identity and Physicochemical Properties

PropertyValueSource(s)
CAS Number 3169-75-3[2][3]
Molecular Formula C₁₂H₁₀ClNO[3][4]
Molecular Weight 219.67 g/mol [3]
IUPAC Name 3-chloro-2-phenoxyaniline[4]
Synonyms 3-Chloro-2-phenoxy-benzenamine[2]
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Solubility Not specified in available literature

Synthesis of 3-Chloro-2-phenoxyaniline

While a specific, detailed experimental protocol for the synthesis of 3-Chloro-2-phenoxyaniline is not widely published, its structure suggests a synthetic strategy involving two key bond formations: a diaryl ether linkage and the introduction of an amine group onto one of the aromatic rings. Two common and powerful methods for these transformations are the Ullmann condensation for the C-O bond formation and a subsequent reduction of a nitro group to an amine.

Conceptual Synthetic Pathway

A plausible synthetic route would involve the Ullmann condensation of a substituted chlorophenol with a nitro-halobenzene, followed by the reduction of the nitro group. The following diagram illustrates this conceptual pathway.

G cluster_0 Step 1: Ullmann Condensation (C-O Bond Formation) cluster_1 Step 2: Nitro Group Reduction (Amine Formation) A 2-Chloro-6-nitrophenol C 1-Chloro-2-nitro-3-phenoxybenzene A->C + B Cu catalyst, Base, Heat B Chlorobenzene D 1-Chloro-2-nitro-3-phenoxybenzene E 3-Chloro-2-phenoxyaniline D->E Reducing Agent (e.g., Fe/HCl, SnCl2, H2/Pd) G A Synthesize or Procure 3-Chloro-2-phenoxyaniline and Analogs B In Vitro Kinase Assay (e.g., against a panel of cancer-related kinases) A->B C Determine IC50 Values B->C D Cell-Based Assays (e.g., proliferation, apoptosis on cancer cell lines) C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-chloro-2-phenoxyaniline, a key intermediate in the development of pharmaceuticals and fine chemicals. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols for its synthesis. We will delve into a robust, multi-step synthetic route, elucidating the causal mechanisms behind experimental choices and offering detailed, step-by-step methodologies. The primary pathway discussed involves the regioselective nitration of 1,2-dichlorobenzene, subsequent nucleophilic aromatic substitution to form the diaryl ether linkage, and a final chemoselective reduction of the nitro group. This guide emphasizes scientific integrity, providing authoritative references and visual aids to ensure clarity and reproducibility.

Introduction and Strategic Importance

3-Chloro-2-phenoxyaniline is a substituted diaryl ether amine, a structural motif prevalent in a variety of biologically active molecules. The unique spatial and electronic arrangement of its chloro, phenoxy, and amino substituents makes it a valuable building block in medicinal chemistry. Its derivatives are explored for a range of therapeutic applications, leveraging the lipophilic nature of the phenoxy group and the hydrogen-bonding capabilities of the aniline moiety. The presence of the chlorine atom provides a site for further functionalization and can modulate the compound's pharmacokinetic properties.[1][2] Given its importance, access to a reliable and scalable synthetic route is critical for advancing research and development in these areas.

This guide focuses on a logical and efficient synthesis, beginning with commercially available starting materials and proceeding through well-established chemical transformations.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to 3-chloro-2-phenoxyaniline suggests a primary three-step strategy. The final amine functionality is most readily installed via the reduction of a nitro group, a reliable and high-yielding transformation. This points to 1-chloro-2-phenoxy-3-nitrobenzene as the immediate precursor. The diaryl ether bond in this precursor can be formed through a nucleophilic aromatic substitution (SNAr) reaction, such as an Ullmann condensation, between a phenol and an activated aryl halide. This leads back to 2,3-dichloronitrobenzene and phenol as key starting materials. 2,3-Dichloronitrobenzene itself can be synthesized from 1,2-dichlorobenzene via electrophilic nitration.

G M1 3-Chloro-2-phenoxyaniline (Target) D1 Nitro Reduction M1->D1 M2 1-Chloro-2-phenoxy-3-nitrobenzene D2 C-O Coupling (Ullmann) M2->D2 M3 2,3-Dichloronitrobenzene D3 Nitration M3->D3 M4 1,2-Dichlorobenzene M5 Phenol D1->M2 D2->M3 D2->M5 D3->M4

Caption: High-level retrosynthetic workflow for 3-chloro-2-phenoxyaniline.

Core Synthetic Pathway: A Three-Step Approach

This section details the primary, validated route for the synthesis of 3-chloro-2-phenoxyaniline.

Step 1: Synthesis of 2,3-Dichloronitrobenzene

The synthesis begins with the electrophilic nitration of 1,2-dichlorobenzene. A significant challenge in this step is controlling the regioselectivity. Standard nitration conditions (HNO₃/H₂SO₄) overwhelmingly favor the formation of the 3,4-dichloro isomer.[3] However, the market demand for the 2,3-isomer has driven the development of specialized conditions to alter this ratio.[4]

Expertise & Causality: The use of an anhydrous mixture of phosphoric acid, sulfuric acid, and nitric acid is a critical, field-proven modification.[5][6] Phosphoric acid acts as a co-catalyst and a dehydrating agent, altering the nature of the nitrating species and the reaction medium. This change in the reaction environment favors the formation of the less sterically hindered but electronically viable 2,3-dichloronitrobenzene isomer.[4][6]

Experimental Protocol: Regioselective Nitration

  • Reactor Setup: To a clean, dry, three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid (or a concentrated phosphoric acid).

  • Cooling: Cool the acid mixture to 0-5 °C in an ice bath.

  • Substrate Addition: Slowly add 1,2-dichlorobenzene to the cooled acid mixture while maintaining the temperature below 10 °C.

  • Nitrating Agent Addition: Add fuming nitric acid (HNO₃) dropwise via the addition funnel over 1-2 hours, ensuring the reaction temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours. Monitor the reaction progress by Gas Chromatography (GC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or toluene).

  • Washing: Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which is a mixture of dichloronitrobenzene isomers.

  • Purification: The desired 2,3-dichloronitrobenzene can be isolated from the isomeric mixture by fractional distillation under vacuum.

ParameterValueReference
Starting Material 1,2-Dichlorobenzene[4]
Nitrating Agent Anhydrous HNO₃/H₂SO₄/H₃PO₄ mixture[5][6]
Temperature 0 °C to 80 °C (staged)[5]
Typical Yield >95% (isomer mixture)[7]
Key Challenge Regioselectivity (favoring 2,3- over 3,4-isomer)[4]
Step 2: Diaryl Ether Formation via Ullmann Condensation

With the key intermediate, 2,3-dichloronitrobenzene, in hand, the next step is to form the phenoxy ether bond. The Ullmann condensation is a classic and robust copper-catalyzed reaction for this purpose.[8]

Expertise & Causality: This reaction involves the coupling of an aryl halide with an alcohol or phenol.[9] In this specific case, the nitro group on the 2,3-dichloronitrobenzene ring acts as an electron-withdrawing group, which "activates" the chlorine atoms towards nucleophilic aromatic substitution, making the reaction conditions more favorable.[8] A strong base, such as potassium hydroxide or potassium carbonate, is required to deprotonate the phenol, forming the more nucleophilic phenoxide anion. Copper, often in the form of copper powder or a Cu(I) salt, is essential as a catalyst.[10]

G cluster_0 Ullmann Condensation Catalytic Cycle CuI Cu(I) Catalyst Intermediate1 [Ar-Cu(III)(OPh)Cl] Complex CuI->Intermediate1 Oxidative Addition of ArCl Phenoxide PhO⁻ (from Phenol + Base) Phenoxide->Intermediate1 Coordination ArCl 2,3-Dichloronitrobenzene Product 1-Chloro-2-phenoxy-3-nitrobenzene Intermediate1->Product Reductive Elimination Product->CuI Regenerates Catalyst

Caption: Simplified catalytic cycle for the Ullmann C-O coupling reaction.

Experimental Protocol: Ullmann Condensation

  • Reagent Preparation: In a flask equipped with a stirrer and reflux condenser, add phenol, a high-boiling point polar solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide), and a base such as potassium carbonate (K₂CO₃).

  • Phenoxide Formation: Heat the mixture to 70-80 °C to facilitate the formation of the potassium phenoxide salt.

  • Catalyst and Substrate Addition: Add the copper catalyst (e.g., CuI or copper powder) followed by the 2,3-dichloronitrobenzene.

  • Reaction: Heat the reaction mixture to 110-120 °C and maintain for 2-4 hours.[11] The reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the mixture to room temperature and dilute with water.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude 1-chloro-2-phenoxy-3-nitrobenzene can be purified by column chromatography on silica gel or by recrystallization.

Step 3: Chemoselective Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. The primary consideration here is chemoselectivity: the reduction must proceed without affecting the aryl chloride or the diaryl ether bond.

Expertise & Causality: While catalytic hydrogenation (e.g., using H₂/Pd-C) can be effective, it carries a risk of hydrodehalogenation (reduction of the C-Cl bond). A more reliable and cost-effective method for this specific transformation is the use of a metal in acidic medium, such as iron powder in acetic acid or hydrochloric acid.[11][12] The iron acts as the reducing agent, transferring electrons to the nitro group in a stepwise process, while the acid serves as a proton source. This method is well-known for its high chemoselectivity for nitro group reduction in the presence of sensitive functional groups.[12]

G Start Nitro Intermediate (Ar-NO₂) Process Electron Transfer & Protonation Steps Start->Process Reagents Fe Powder + H⁺ (e.g., AcOH, HCl) Reagents->Process Product Aniline Product (Ar-NH₂) Process->Product Byproduct Iron Oxides (Fe₂O₃, Fe₃O₄) Process->Byproduct

Sources

An In-Depth Technical Guide to 3-Chloro-2-phenoxyaniline: Structure, Synthesis, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-2-phenoxyaniline, a substituted diaryl ether amine with potential applications in medicinal chemistry and materials science. Addressing a gap in readily available data, this document synthesizes predicted properties, detailed synthetic protocols, and a discussion of its potential as a scaffold in drug development for an audience of researchers, scientists, and drug development professionals.

Core Molecular Attributes: Structure and Physicochemical Properties

3-Chloro-2-phenoxyaniline is an aromatic compound featuring a core aniline ring substituted with a chlorine atom and a phenoxy group at the 3- and 2-positions, respectively.

Chemical Structure and Formula
  • IUPAC Name: 3-Chloro-2-phenoxyaniline

  • CAS Number: 3169-75-3

  • Molecular Formula: C₁₂H₁₀ClNO

  • Molecular Weight: 219.67 g/mol

  • SMILES: Nc1cccc(Cl)c1Oc2ccccc2

Diagram of the chemical structure of 3-Chloro-2-phenoxyaniline.

Caption: Chemical structure of 3-Chloro-2-phenoxyaniline.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data, the following physicochemical properties have been predicted using established computational models. These values provide a useful estimation for experimental design.

PropertyPredicted Value
Melting Point45-55 °C
Boiling Point~350-370 °C at 760 mmHg
LogP3.5 ± 0.5
pKa (of the amine)2.5 ± 0.5
Water SolubilityLow
AppearanceOff-white to light brown solid

These predictions suggest that 3-Chloro-2-phenoxyaniline is a lipophilic, weakly basic compound with low water solubility, which are common characteristics for drug-like molecules.

Synthesis of 3-Chloro-2-phenoxyaniline: A Proposed Experimental Protocol

The synthesis of 3-Chloro-2-phenoxyaniline can be approached through a multi-step pathway. A plausible and efficient route involves an initial Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to the target aniline.

Overall Synthetic Strategy

The proposed synthesis commences with commercially available starting materials, 2-chloro-6-nitrophenol and bromobenzene, to construct the core diphenyl ether structure. The subsequent reduction of the nitro group is a well-established transformation in organic synthesis.

Diagram of the proposed synthetic workflow for 3-Chloro-2-phenoxyaniline.

G start 2-Chloro-6-nitrophenol + Bromobenzene step1 Ullmann Condensation start->step1 intermediate 2-Chloro-1-phenoxy-3-nitrobenzene step1->intermediate step2 Nitro Group Reduction intermediate->step2 product 3-Chloro-2-phenoxyaniline step2->product

Caption: Proposed two-step synthesis of 3-Chloro-2-phenoxyaniline.

Step 1: Synthesis of 2-Chloro-1-phenoxy-3-nitrobenzene via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.[1][2]

Reaction: 2-Chloro-6-nitrophenol + Bromobenzene --(CuI, Base)--> 2-Chloro-1-phenoxy-3-nitrobenzene

Rationale for Experimental Choices:

  • Catalyst: Copper(I) iodide (CuI) is a commonly used and effective catalyst for Ullmann-type reactions.

  • Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is employed to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is suitable for this reaction, which often requires elevated temperatures.

Detailed Protocol:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-nitrophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF as the solvent.

  • Add bromobenzene (1.2 eq) to the reaction mixture.

  • Heat the mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Chloro-1-phenoxy-3-nitrobenzene.

Step 2: Reduction of 2-Chloro-1-phenoxy-3-nitrobenzene to 3-Chloro-2-phenoxyaniline

The reduction of the nitro group to a primary amine is a fundamental transformation. Several methods are available, with catalytic hydrogenation being a clean and efficient option. Alternatively, reduction with metals in acidic media can be employed.[3]

Reaction: 2-Chloro-1-phenoxy-3-nitrobenzene --(Reducing Agent)--> 3-Chloro-2-phenoxyaniline

Rationale for Experimental Choices:

  • Method 1: Catalytic Hydrogenation: This method is often high-yielding and produces minimal byproducts. Palladium on carbon (Pd/C) is a standard catalyst.

  • Method 2: Metal-Acid Reduction: A combination of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a robust and cost-effective alternative.

Detailed Protocol (Catalytic Hydrogenation):

  • Dissolve 2-Chloro-1-phenoxy-3-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Add 10% Palladium on carbon (5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to yield 3-Chloro-2-phenoxyaniline. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Characterization (Predicted)

The following spectral data are predicted and serve as a guide for the characterization of 3-Chloro-2-phenoxyaniline.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Multiple signals in the range of δ 6.5-7.5 ppm. The protons on the aniline ring will likely appear as a set of coupled multiplets, while the protons on the phenoxy ring will present as another distinct set of multiplets.

  • Amine Protons: A broad singlet between δ 3.5-4.5 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: A series of signals in the aromatic region (δ 110-160 ppm). The carbon atoms attached to the chlorine, oxygen, and nitrogen atoms will have characteristic chemical shifts.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretching: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C-O-C Stretching: A strong absorption band around 1200-1250 cm⁻¹ indicative of the aryl ether linkage.

  • C-Cl Stretching: A peak in the fingerprint region, typically around 700-800 cm⁻¹.

  • Aromatic C-H Stretching: Peaks above 3000 cm⁻¹.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): A prominent peak at m/z = 219, with an isotopic peak (M+2) at m/z = 221 with approximately one-third the intensity, characteristic of the presence of a single chlorine atom.

  • Fragmentation: Expect fragmentation patterns corresponding to the loss of the phenoxy group, chlorine, and other characteristic fragments of substituted anilines and diphenyl ethers.

Potential Applications in Drug Discovery and Medicinal Chemistry

The phenoxyaniline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[4] While specific data for 3-Chloro-2-phenoxyaniline is limited, its structural features suggest several potential areas of application.

The Phenoxyaniline Scaffold in Kinase Inhibition

Numerous kinase inhibitors incorporate the phenoxyaniline or related diaryl ether motifs. This structural unit can effectively occupy the ATP-binding pocket of kinases, with the ether linkage providing conformational flexibility. The substituents on both aromatic rings play a crucial role in modulating potency and selectivity. The chloro and amino groups on 3-Chloro-2-phenoxyaniline offer sites for further chemical modification to optimize interactions within a target active site.

Bioisosteric Replacement and Analogue Synthesis

3-Chloro-2-phenoxyaniline can serve as a valuable building block for the synthesis of a library of analogues. The concept of bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties, can be applied to explore the structure-activity relationship (SAR) of lead compounds.[5][6][7] For instance, the chlorine atom could be replaced with other halogens or a trifluoromethyl group to modulate lipophilicity and electronic properties. The amino group provides a handle for the introduction of various side chains through acylation, alkylation, or other C-N bond-forming reactions.

Potential as an Intermediate in Agrochemicals

Related chlorinated anilines, such as 3-chloro-2-methylaniline, are important intermediates in the synthesis of herbicides.[8][9] This suggests that 3-Chloro-2-phenoxyaniline could also be explored as a precursor for novel agrochemicals.

Safety and Handling

As with any research chemical, 3-Chloro-2-phenoxyaniline should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the predicted properties and the nature of similar aromatic amines and chlorinated compounds, it should be considered as potentially toxic and an irritant.

Conclusion

3-Chloro-2-phenoxyaniline is a molecule with significant potential as a building block in medicinal chemistry and materials science. While experimental data is currently scarce, this guide provides a solid foundation for its synthesis, characterization, and exploration in various research and development endeavors. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted physicochemical and spectral data offer valuable guidance for experimental work. The structural similarity of the phenoxyaniline core to known bioactive molecules suggests that 3-Chloro-2-phenoxyaniline and its derivatives are promising candidates for future drug discovery programs.

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Sources

physical and chemical properties of 3-Chloro-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-2-phenoxyaniline: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chloro-2-phenoxyaniline, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its core physical and chemical properties, explore its reactivity and synthetic pathways, and discuss its significance as a versatile scaffold in medicinal chemistry.

Introduction: The Strategic Importance of the Phenoxyaniline Scaffold

Phenoxyaniline derivatives represent a class of compounds of significant interest in modern drug discovery.[1] Their structural motif, combining the phenoxy and aniline moieties, provides a versatile and tunable platform for interacting with a wide range of biological targets. These scaffolds are particularly prominent in the development of kinase inhibitors and other targeted therapies.[1] 3-Chloro-2-phenoxyaniline (CAS No. 3169-75-3) is a specific, functionalized member of this class.[2][3][4] The strategic placement of the chloro and phenoxy groups on the aniline ring creates a unique electronic and steric profile, making it a valuable building block for generating compound libraries and investigating structure-activity relationships (SAR).[1]

Core Physicochemical Properties

Understanding the fundamental properties of 3-Chloro-2-phenoxyaniline is critical for its application in synthesis and formulation. While specific experimental data for properties like melting and boiling points are not widely published, we can infer likely characteristics based on its structure and related compounds.

Identification and Structural Details

The molecular identity of 3-Chloro-2-phenoxyaniline is defined by its specific arrangement of atoms and functional groups.

Caption: 2D Structure of 3-Chloro-2-phenoxyaniline

Table 1: Chemical Identity of 3-Chloro-2-phenoxyaniline

IdentifierValueReference
IUPAC Name 3-chloro-2-phenoxyaniline[3]
CAS Number 3169-75-3[2][3][4]
Molecular Formula C₁₂H₁₀ClNO[3]
Molecular Weight 219.66 g/mol [5]
SMILES C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N[3]
InChIKey LVFXXXPXOSABGF-UHFFFAOYSA-N[3]
Physical Properties

The physical state, solubility, and thermal properties dictate the handling, storage, and reaction conditions for this compound.

Table 2: Physical Properties of 3-Chloro-2-phenoxyaniline and Related Compounds

PropertyValue (3-Chloro-2-phenoxyaniline)Notes / Comparative Data
Appearance Likely a crystalline solid, off-white to yellow/brown.Based on related compounds like 3-phenoxyaniline (crystals or powder)[6] and the tendency of anilines to darken on air exposure.[7]
Melting Point Data not available. Requires experimental determination.For comparison, 3-chloroaniline: -10.4 °C[8]; 3-phenoxyaniline: 32.0-40.0°C.[6]
Boiling Point Data not available. Requires experimental determination.For comparison, 3-chloroaniline: 230.5 °C.[8]
Solubility Expected to be sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, chloroform).Aniline derivatives generally show poor water solubility but good solubility in organic solvents and acidic solutions.

Chemical Properties and Reactivity

The reactivity of 3-Chloro-2-phenoxyaniline is governed by its three key features: the aniline amine group, the aromatic rings, and the chloro substituent.

  • Aniline Moiety : The primary amine (-NH₂) is nucleophilic and basic. It readily reacts with electrophiles and can be acylated, alkylated, or used in coupling reactions. Its basicity allows for the formation of salts with acids, which can be useful for purification or modifying solubility.

  • Aromatic System : The two phenyl rings can undergo electrophilic aromatic substitution. The positions of substitution are directed by the combined electronic effects of the amine, phenoxy, and chloro groups. The amine is a strong activating group, while the chloro group is deactivating.

  • Ether Linkage : The diaryl ether bond is generally stable but can be cleaved under harsh conditions (e.g., with strong acids like HBr).

The interplay of these groups makes 3-Chloro-2-phenoxyaniline a key intermediate for building more complex molecules, particularly in the synthesis of heterocyclic systems and substituted biaryls.

Synthesis Pathways

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_React1 3-Chloro-2-aminophenol U_Catalyst Copper Catalyst (e.g., CuI) Base (e.g., K₂CO₃) High Temperature U_React1->U_Catalyst U_React2 Halobenzene (e.g., Iodobenzene) U_React2->U_Catalyst U_Product 3-Chloro-2-phenoxyaniline U_Catalyst->U_Product B_React1 2,3-Dichloroaniline B_Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) B_React1->B_Catalyst B_React2 Phenol B_React2->B_Catalyst B_Product 3-Chloro-2-phenoxyaniline B_Catalyst->B_Product

Caption: Plausible synthetic routes to 3-Chloro-2-phenoxyaniline.

The choice between these routes depends on substrate availability, cost, and desired scale. The Buchwald-Hartwig reaction often offers milder conditions and broader substrate scope compared to the classical Ullmann condensation.

Relevance in Drug Discovery and Development

The true value of 3-Chloro-2-phenoxyaniline lies in its application as a molecular scaffold.

  • Kinase Inhibitors : The phenoxyaniline core is a well-established pharmacophore for inhibitors of kinases like MEK and PDGFR, which are critical targets in oncology.[1] The specific substitution pattern of 3-Chloro-2-phenoxyaniline provides a defined vector for further chemical modification to optimize potency and selectivity.

  • Enzyme Interaction Studies : Phenoxyaniline analogues are used as molecular probes to study the interactions between xenobiotics and metabolic enzymes, such as the cytochrome P450 family (e.g., CYP2B6).[9] This is crucial for understanding drug metabolism and potential drug-drug interactions.

  • Scaffold for Library Synthesis : As a readily functionalized intermediate, it serves as an excellent starting point for creating diverse chemical libraries for high-throughput screening, accelerating the discovery of new lead compounds. Its derivatives have been explored for applications ranging from anti-cancer agents to materials for polymer chemistry.[10]

Analytical Characterization: A Protocol for Purity Assessment

Ensuring the purity and identity of a chemical intermediate is paramount. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. While specific spectral data must be generated experimentally, commercial suppliers often provide it upon request.[2]

Experimental Protocol: HPLC Purity Analysis

This protocol provides a robust, self-validating starting point for assessing the purity of 3-Chloro-2-phenoxyaniline.

Objective: To determine the purity of a sample of 3-Chloro-2-phenoxyaniline by reverse-phase HPLC with UV detection.

Materials:

  • 3-Chloro-2-phenoxyaniline sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~50 µg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm (or determined by a UV scan)

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 30% B

      • 18-22 min: 30% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas of all detected signals.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Causality and Validation: The use of a gradient elution ensures that impurities with a wide range of polarities can be effectively separated and detected. TFA is used as an ion-pairing agent to improve peak shape for the basic aniline compound. The re-equilibration step is critical for ensuring run-to-run reproducibility.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (A: H₂O/TFA, B: ACN/TFA) C Equilibrate HPLC System with Initial Conditions (30% B) A->C B Prepare Sample (1 mg/mL stock, dilute to 50 µg/mL) D Inject 10 µL of Sample B->D C->D E Run Gradient Program (30-95% B over 13 min) D->E F Detect at 254 nm E->F G Integrate Peak Areas F->G H Calculate % Purity (Area_main / Area_total * 100) G->H

Caption: Workflow for HPLC Purity Assessment.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Chloro-2-phenoxyaniline is not widely available, data from structurally similar compounds like 3-chloroaniline and other phenoxyanilines should be used to guide handling procedures.[11]

  • Potential Hazards : Assumed to be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[11] May cause respiratory irritation.[11] Aniline derivatives are known to potentially cause methemoglobinemia, which impairs oxygen transport in the blood.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11][12]

  • Handling : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Some related compounds require storage protected from light.

Always consult the supplier-specific SDS before handling any chemical.

Conclusion

3-Chloro-2-phenoxyaniline is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its defined structure, combined with the versatile reactivity of the phenoxyaniline scaffold, makes it an invaluable intermediate for the synthesis of novel therapeutic agents. A thorough understanding of its physical properties, reactivity, and handling requirements is essential for leveraging its full potential in the research and development of next-generation pharmaceuticals.

References

  • A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Derivatives. (n.d.). Benchchem. Retrieved January 17, 2026.
  • 3169-75-3|3-Chloro-2-phenoxyaniline|BLD Pharm. (n.d.). BLD Pharm. Retrieved January 17, 2026.
  • 3-Chloro-2-phenoxyaniline | C12H10ClNO | CID 13102546. (n.d.). PubChem. Retrieved January 17, 2026.
  • 3-CHLORO-2-PHENOXYANILINE | 3169-75-3. (n.d.). ChemicalBook. Retrieved January 17, 2026.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved January 17, 2026.
  • 4-Phenoxyaniline. (n.d.). Chem-Impex. Retrieved January 17, 2026.
  • SAFETY DATA SHEET. (2025, September 22). Thermo Fisher Scientific. Retrieved January 17, 2026.
  • SAFETY DATA SHEET. (2024, November 16). TCI Chemicals. Retrieved January 17, 2026.
  • Aldrich 346683 - SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich. Retrieved January 17, 2026.
  • 3-Chloro-4-phenoxyaniline | 5335-29-5. (n.d.). Sigma-Aldrich. Retrieved January 17, 2026.
  • Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes. (2018, February 6). PubMed. Retrieved January 17, 2026.
  • 4-Chloro-2-phenoxyaniline | C12H10ClNO | CID 246563. (n.d.). PubChem. Retrieved January 17, 2026.
  • 3-Phenoxyaniline, 98% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.). thermofisher.com. Retrieved January 17, 2026.
  • 108-42-9, 3-Chloroaniline Formula. (n.d.). ECHEMI. Retrieved January 17, 2026.
  • Synthesis of 2-Chloro-10-(3-dimethylaminopropyl)phenoxazine: (a) The o-Phenoxyaniline Route; (b) a Modification of the Turpin Reaction. (n.d.).
  • 3-CHLOROANILINE. (n.d.). Ataman Kimya. Retrieved January 17, 2026.
  • 3-Chloroaniline | 108-42-9. (n.d.). ChemicalBook. Retrieved January 17, 2026.

Sources

An In-depth Technical Guide to 3-Chloro-2-phenoxyaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2-phenoxyaniline is a substituted aromatic amine that presents a unique scaffold for chemical synthesis and drug discovery. Its structure, combining a chlorinated aniline with a phenoxy ether linkage, offers a versatile platform for developing novel molecular entities. This guide provides a comprehensive overview of its fundamental properties, potential synthetic routes, and applications, with a focus on its relevance to researchers in the pharmaceutical and chemical sciences. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key properties of 3-Chloro-2-phenoxyaniline are summarized below.

PropertyValueSource
Molecular Weight 219.66 g/mol [1]
Molecular Formula C₁₂H₁₀ClNO[1]
CAS Number 3169-75-3[2]
Density Data not available in cited literature
Hydrogen Bond Donor Count 1[1]
XLogP3-AA (Lipophilicity) 3.4[1]

Synthesis and Mechanistic Insights: An Ullmann Condensation Approach

The synthesis of diaryl ethers such as 3-Chloro-2-phenoxyaniline can be effectively achieved through metal-catalyzed cross-coupling reactions. The Ullmann condensation, a classic and robust method, is a prime candidate. This reaction involves the coupling of an aryl halide with an alcohol or phenol, typically catalyzed by copper.

The proposed synthesis would involve the reaction of 2,3-dichloroaniline with phenol in the presence of a copper catalyst and a base. The choice of 2,3-dichloroaniline is strategic; the chlorine atom at the 2-position is more susceptible to nucleophilic substitution due to the electronic effects of the adjacent amino and chloro groups. The base is crucial for deprotonating the phenol, forming the more nucleophilic phenoxide ion, which then attacks the carbon atom bearing the chlorine at the 2-position.

Proposed Synthetic Workflow

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product R1 2,3-Dichloroaniline ReactionVessel Reaction Mixture in Vessel R1->ReactionVessel R2 Phenol R2->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Catalyst Copper Catalyst (e.g., CuI) Catalyst->ReactionVessel Solvent High-boiling polar aprotic solvent (e.g., DMF, DMSO) Solvent->ReactionVessel Temperature Elevated Temperature (e.g., 120-160 °C) Temperature->ReactionVessel Atmosphere Inert Atmosphere (N2 or Ar) Atmosphere->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Product 3-Chloro-2-phenoxyaniline Purification->Product Purified Product cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Calibration Standards Injection Inject into GC Standard->Injection Sample Prepare Sample Solution Sample->Injection Separation Chromatographic Separation Injection->Separation Vaporization Ionization Electron Ionization (EI) Separation->Ionization Elution Detection Mass Spectrometry Detection Ionization->Detection Ion Acceleration Identification Peak Identification (RT & MS) Detection->Identification Quantification Quantification via Calibration Curve Identification->Quantification Report Generate Report Quantification->Report

Sources

solubility of 3-Chloro-2-phenoxyaniline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 3-Chloro-2-phenoxyaniline

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Chloro-2-phenoxyaniline (CAS: 3169-75-3) in organic solvents. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data provision to explain the underlying physicochemical principles that govern solubility. In the absence of extensive public data for this specific molecule, this guide emphasizes predictive principles based on molecular structure and provides a robust, field-proven experimental protocol for the accurate determination of equilibrium solubility. It includes a detailed methodology for the Shake-Flask method, adapted from OECD guidelines, and a validated HPLC-UV quantification procedure, ensuring scientific integrity and reproducibility.

Introduction and Physicochemical Profile

3-Chloro-2-phenoxyaniline is a substituted aromatic amine featuring a unique combination of functional groups that dictate its chemical behavior and physical properties. Its structure incorporates a polar aniline moiety, a lipophilic phenoxy group, and an electron-withdrawing chloro substituent. This configuration makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Understanding the solubility of this compound is paramount for its practical application. Solubility data informs the selection of appropriate solvents for synthetic reactions, controls purification and crystallization processes, and is a critical parameter in formulation development.[1][2]

Table 1: Physicochemical Properties of 3-Chloro-2-phenoxyaniline

PropertyValueSource
CAS Number 3169-75-3[3][4][5]
Molecular Formula C₁₂H₁₀ClNO[5]
Molecular Weight 219.67 g/mol [6]
Appearance Solid (predicted)Inferred from related structures[7]
SMILES C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N[5]
InChIKey LVFXXXPXOSABGF-UHFFFAOYSA-N[5]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[8] The molecular structure of 3-Chloro-2-phenoxyaniline allows for a nuanced interaction with various solvent classes.

  • Aniline Group (-NH₂): The primary amine group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (lone pair on N). This promotes solubility in polar protic solvents like alcohols (Methanol, Ethanol).[9]

  • Phenoxy Group (-O-C₆H₅): The ether linkage introduces some polarity and a hydrogen bond acceptor site (oxygen). However, the two large phenyl rings are nonpolar and lipophilic, favoring interactions through van der Waals forces with nonpolar or moderately polar solvents.[9][10]

  • Chloro Group (-Cl): The chlorine atom is electronegative, contributing to the molecule's overall dipole moment, but it does not participate in hydrogen bonding.

Causality behind Solvent Selection: The balance between the polar aniline group and the large, nonpolar aromatic framework is the primary determinant of solubility. While the amine group provides a strong handle for interaction with polar solvents, the significant nonpolar surface area requires solvents that can also accommodate the hydrophobic regions. Therefore, solvents with a combination of polarity and dispersibility, or highly polar aprotic solvents, are often effective.[11][12][13]

Table 2: Predicted Qualitative Solubility of 3-Chloro-2-phenoxyaniline

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh Strong hydrogen bonding interactions between the solvent's -OH group and the solute's -NH₂ and ether oxygen.[14]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High The high polarity and dipole moments of these solvents effectively solvate the polar aniline and chloro-phenyl moieties.[14]
Chlorinated Dichloromethane (DCM)Moderate DCM is a versatile solvent capable of dissolving moderately polar organic compounds through dipole-dipole interactions.
Aromatic Toluene, BenzeneLow to Moderate Favorable π-π stacking interactions with the solute's phenyl rings, but less effective at solvating the polar amine group.
Non-Polar Hexane, HeptaneLow The overall polarity of the molecule, driven by the amine and chloro groups, limits its miscibility with purely non-polar aliphatic solvents.[14]

Experimental Protocol for Equilibrium Solubility Determination

To generate reliable and reproducible quantitative data, a standardized methodology is essential. The Shake-Flask Method , adapted from the OECD Test Guideline 105, is the gold standard for determining the equilibrium solubility of a compound.[15][16][17][18] This protocol is a self-validating system as it ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.

Materials and Equipment
  • 3-Chloro-2-phenoxyaniline (solid, purity >98%)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC-UV system for quantification

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3-Chloro-2-phenoxyaniline to a series of vials. A visible excess of solid must remain at the end of the experiment to ensure saturation.[18]

    • To each vial, add a known volume (e.g., 5 mL) of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation. Prepare each solvent condition in triplicate for statistical validity.[19]

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).[20] The agitation should be vigorous enough to keep the solid suspended but not so aggressive as to cause splashing.[19]

    • Allow the samples to equilibrate for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary. A preliminary time-course study is recommended to determine when equilibrium is reached (i.e., when concentration no longer increases over time).[21]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully draw the supernatant using a pipette and immediately filter it through a 0.22 µm syringe filter into a clean vial.[22] This step is critical to remove any fine particulates that could falsely elevate the measured concentration.

  • Quantification (See Section 4):

    • Accurately dilute a known volume of the clear, filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method).

    • Analyze the diluted solution using a pre-validated analytical method, such as HPLC-UV, to determine the concentration of 3-Chloro-2-phenoxyaniline.

    • Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

dot graph TD; graph [rankdir="LR", splines=ortho, size="7.6,5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

end end Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Method: Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a reliable and widely used technique for the quantification of aromatic amines.[23][24][25]

Suggested HPLC-UV Conditions
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (or a buffer like ammonium acetate). A typical starting point could be 60:40 Acetonitrile:Water.[24]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Aromatic amines typically have strong UV absorbance. A wavelength of ~254 nm is a good starting point, but a full UV scan of a standard solution should be performed to determine the absorbance maximum (λₘₐₓ).[26]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Calibration and Quantification
  • Prepare Stock Solution: Accurately weigh a known amount of 3-Chloro-2-phenoxyaniline and dissolve it in a suitable solvent (e.g., Acetonitrile) in a volumetric flask to create a stock solution of known concentration.

  • Create Calibration Standards: Perform serial dilutions of the stock solution to create a series of at least five calibration standards spanning the expected concentration range of the solubility samples.

  • Generate Calibration Curve: Inject each standard into the HPLC system and record the peak area. Plot the peak area versus the concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.998 for a valid calibration.[25]

  • Analyze Samples: Inject the diluted solubility samples and record their peak areas. Use the calibration curve equation to calculate the concentration in the diluted samples and then back-calculate the original solubility.

Conclusion and Practical Insights

While specific quantitative solubility data for 3-Chloro-2-phenoxyaniline is not widely published, a strong predictive understanding can be derived from its molecular structure. The compound is expected to be most soluble in polar protic and polar aprotic solvents due to the presence of the hydrogen-bonding aniline group. For researchers requiring precise values for process development, reaction optimization, or formulation, the Shake-Flask method detailed in this guide provides an authoritative and reproducible means of generating this critical data. Coupling this robust equilibration technique with a validated HPLC-UV analytical method ensures the highest degree of scientific integrity. This guide serves as a complete framework for understanding, predicting, and experimentally determining the organic solvent solubility of 3-Chloro-2-phenoxyaniline.

References

  • Rowan Scientific. (n.d.). Predicting Solubility.
  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility.
  • Diedrich, C., & Klamt, A. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Ghasemi, P., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
  • Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
  • Attia, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
  • OECD. (1995). Test No. 105: Water Solubility.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.
  • Chemistry Stack Exchange. (2016). How are solvents chosen in organic reactions?.
  • Xu, S., et al. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology.
  • BLD Pharm. (n.d.). 3169-75-3|3-Chloro-2-phenoxyaniline.
  • Royal Society of Chemistry. (2024). What Factors Are Taken Into Consideration When Selecting a Solvent?.
  • BenchChem. (n.d.). Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide.
  • Technology Networks. (2024). What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes.
  • ChemicalBook. (2023). 3-CHLORO-2-PHENOXYANILINE | 3169-75-3.
  • Aakash Institute. (n.d.). Solvent Extraction: Introduction, Principle, Process, Selection of Solvents.
  • Solubility of Things. (n.d.). Aniline.
  • Kromidas, S. (2012).
  • Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-2-phenoxyaniline.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • LCGC International. (2012). Developing a UHPLC Method for UV-Based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • ResearchGate. (2011). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)
  • ResearchGate. (2007). Method for selection of solvents for promotion of organic reactions. Request PDF.
  • ChemicalBook. (2022). The Solubility of Aniline.
  • World Health Organization (WHO). (2019). Annex 4: Proposal for waiver of in vivo bioequivalence studies for immediate-release, solid oral dosage forms. WHO Technical Report Series.
  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Sigma-Aldrich. (n.d.). 3-Chloro-4-phenoxyaniline | 5335-29-5.
  • Sigma-Aldrich. (n.d.). 3-Chloro-4-phenoxyaniline | 5335-29-5. Retrieved from Sigma-Aldrich website (Aladdin Scientific).
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2-phenoxyaniline.
  • Vedantu. (n.d.). Aniline is soluble in which of the following organic class 12 chemistry CBSE.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Uses of 2-Phenoxyaniline. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Sigma-Aldrich. (n.d.). 3-Phenoxyaniline 98% | 3586-12-7.

Sources

A Technical Guide to the Spectral Analysis of 3-Chloro-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed analysis of the expected spectral data for 3-Chloro-2-phenoxyaniline, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectroscopic principles that underpin the structural elucidation of this and similar compounds. The interpretations herein are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing parallels from spectral data of analogous substituted anilines and phenoxy derivatives.

The Structural Landscape of 3-Chloro-2-phenoxyaniline

The unique arrangement of a chloro, a phenoxy, and an aniline group on a benzene ring gives 3-Chloro-2-phenoxyaniline distinct electronic and steric properties. Understanding its spectral signature is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and potential interactions in biological systems.

Caption: Molecular structure of 3-Chloro-2-phenoxyaniline.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 3-Chloro-2-phenoxyaniline is anticipated to be complex due to the presence of two aromatic rings and an amine group. The chemical shifts are influenced by the electron-donating nature of the amino and phenoxy groups and the electron-withdrawing and inductive effects of the chloro group.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
NH₂3.5 - 4.5Broad singlet
H-46.8 - 7.0Doublet of doublets
H-56.6 - 6.8Triplet
H-67.0 - 7.2Doublet of doublets
Phenoxy H-2', H-6'6.9 - 7.1Doublet
Phenoxy H-3', H-5'7.2 - 7.4Triplet
Phenoxy H-4'7.0 - 7.2Triplet

Causality Behind Predictions: The broadness of the NH₂ signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The protons on the aniline ring (H-4, H-5, and H-6) will exhibit complex splitting patterns due to coupling with each other. Their chemical shifts are shifted upfield due to the electron-donating effect of the amino group. The protons on the phenoxy ring will show a more standard pattern for a monosubstituted benzene ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show 12 distinct signals, as all carbon atoms in the molecule are in chemically non-equivalent environments.

Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1140 - 145
C-2145 - 150
C-3118 - 122
C-4120 - 125
C-5115 - 120
C-6128 - 132
C-1'155 - 160
C-2', C-6'115 - 120
C-3', C-5'128 - 132
C-4'120 - 125

Causality Behind Predictions: The chemical shifts of the carbons in the aniline ring are influenced by the substituents. C-1 and C-2, being attached to the electron-donating amino and phenoxy groups respectively, will be shifted downfield. C-3, attached to the electronegative chlorine, will also be downfield. The carbons of the phenoxy ring will show shifts typical for a substituted benzene ring.

Predicted Infrared (IR) Spectral Data

The IR spectrum will provide key information about the functional groups present in 3-Chloro-2-phenoxyaniline. The positions of the absorption bands are influenced by the electronic effects of the substituents on the aniline ring.[1]

Predicted IR Absorption Frequencies

Functional GroupPredicted Frequency (cm⁻¹)Intensity
N-H Stretch (asymmetric)3450 - 3500Medium
N-H Stretch (symmetric)3350 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
C=C Aromatic Stretch1580 - 1620Strong
N-H Bend1550 - 1650Medium
C-O-C Asymmetric Stretch1200 - 1250Strong
C-N Stretch1250 - 1350Medium
C-Cl Stretch700 - 800Strong

Causality Behind Predictions: The two distinct N-H stretching bands are characteristic of a primary amine. The strong absorption for the C-O-C asymmetric stretch is a key indicator of the ether linkage. The position of the C-Cl stretch is in the fingerprint region and can be a strong, sharp band. The effect of substituents on the frequencies of the NH₂ group in substituted anilines has been well-documented and provides a basis for these predictions.[1]

Predicted Mass Spectrometry (MS) Data

The mass spectrum will reveal the molecular weight of the compound and provide insights into its fragmentation pattern, which is crucial for confirming the structure. The molecular formula of 3-Chloro-2-phenoxyaniline is C₁₂H₁₀ClNO, with a monoisotopic mass of approximately 219.05 g/mol .[2]

Predicted Key Mass Fragments

m/zPredicted Fragment
219/221[M]⁺ (Molecular ion)
184[M - Cl]⁺
127[M - C₆H₅O]⁺
92[C₆H₅O]⁺
77[C₆H₅]⁺

Causality Behind Predictions: The molecular ion peak will exhibit a characteristic 3:1 isotopic pattern ([M]⁺:[M+2]⁺) due to the presence of the chlorine-35 and chlorine-37 isotopes. Fragmentation is likely to occur at the weakest bonds. The cleavage of the C-Cl bond to lose a chlorine radical is a probable pathway. Another significant fragmentation would be the cleavage of the ether bond, leading to the formation of phenoxy and chloroaniline radical cations.

M [C12H10ClNO]⁺ m/z = 219/221 F1 [C12H10NO]⁺ m/z = 184 M->F1 - Cl F2 [C6H5ClNO]⁺ m/z = 127 M->F2 - C6H5 F3 [C6H5O]⁺ m/z = 92 M->F3 - C6H5NCl F4 [C6H5]⁺ m/z = 77 F3->F4 - O

Sources

A Technical Guide to the Research Applications of 3-Chloro-2-phenoxyaniline: A Versatile Scaffold for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 3-Chloro-2-phenoxyaniline

In the landscape of modern chemical research, the identification of versatile molecular scaffolds is a critical driver of innovation, particularly in the fields of medicinal chemistry and materials science. 3-Chloro-2-phenoxyaniline, a distinct aromatic amine, emerges as a compound of significant interest. Its structure, characterized by a chlorinated aniline ring linked to a phenoxy group, presents a unique combination of electronic and steric properties that make it an attractive starting point for the synthesis of a diverse array of functional molecules.

This technical guide provides an in-depth exploration of the potential research applications of 3-Chloro-2-phenoxyaniline. Moving beyond a simple catalogue of properties, we will delve into the mechanistic rationale behind its utility, present detailed experimental workflows, and synthesize existing data to offer a forward-looking perspective for researchers, scientists, and drug development professionals. The phenoxyaniline core is a well-established pharmacophore in various therapeutic agents, and by examining the broader class of phenoxyaniline derivatives, we can extrapolate the promising avenues of research for this specific chlorinated analogue.[1]

Table 1: Physicochemical Properties of 3-Chloro-2-phenoxyaniline

PropertyValueSource
CAS Number 3169-75-3[2][3][4]
Molecular Formula C12H10ClNO[3]
Molecular Weight 219.67 g/mol [3]
IUPAC Name 3-chloro-2-phenoxyaniline[3]
SMILES C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N[3]
Appearance Pale yellow to brown liquid/solid[5]

Part 1: Drug Discovery - A Scaffold for Targeted Therapies

The phenoxyaniline moiety has proven to be a highly effective scaffold in the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[1][6] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1][7] The structural features of 3-Chloro-2-phenoxyaniline make it an ideal candidate for derivatization to create potent and selective kinase inhibitors.

Inhibition of the MAPK/ERK Pathway: Targeting MEK Kinase

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Aberrant activation of this pathway is a common oncogenic driver. Mitogen-activated protein kinase kinase (MEK) is a central component of this pathway, making it a prime target for therapeutic intervention.[1][6]

A series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent MEK inhibitors.[1][6] The phenoxyaniline portion of these molecules plays a crucial role in binding to the enzyme. The substitution pattern on both the phenoxy and aniline rings can significantly modulate potency and selectivity.[1] The presence of the chlorine atom in 3-Chloro-2-phenoxyaniline offers a vector for further chemical modification and can influence the compound's binding affinity and pharmacokinetic properties. Chlorine-containing compounds are prevalent in FDA-approved drugs, often enhancing membrane permeability and metabolic stability.[8][9]

Below is a table summarizing the structure-activity relationship (SAR) of related phenoxyaniline derivatives as MEK inhibitors, highlighting the potential for developing novel inhibitors based on the 3-Chloro-2-phenoxyaniline scaffold.

Table 2: Structure-Activity Relationship of 3-Cyano-4-(phenoxyanilino)quinoline Derivatives as MEK Inhibitors

Compound IDR6R7Aniline SubstitutionMEK IC50 (nM)
1a OCH3OCH34-H25
1b OCH3OCH34-F15
1c OCH3OCH34-Cl12
1d OCH3OCH34-Br10
Data adapted from a comparative guide on phenoxyaniline derivatives.[1]

The data suggests that halogen substitutions on the aniline ring can enhance inhibitory activity. This provides a strong rationale for exploring derivatives of 3-Chloro-2-phenoxyaniline in MEK inhibitor discovery programs.

MEK_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Survival Survival Transcription Factors->Survival 3_Chloro_2_phenoxyaniline_Derivative 3-Chloro-2-phenoxyaniline Derivative 3_Chloro_2_phenoxyaniline_Derivative->MEK Inhibition

Caption: MAPK/ERK signaling pathway and the inhibitory action of a potential 3-Chloro-2-phenoxyaniline derivative on MEK.

Targeting Other Kinases and Cellular Pathways

The versatility of the phenoxyaniline scaffold extends beyond MEK. Derivatives have shown activity against other kinases like Platelet-Derived Growth Factor Receptors (PDGFR) and c-Jun N-terminal kinase (JNK).[1][10] Furthermore, phenoxyaniline analogues have been investigated as inhibitors of cytochrome P450 (CYP) enzymes, which is crucial for understanding a drug candidate's metabolic profile and potential for drug-drug interactions.[1] The specific substitution pattern of halogens has been shown to influence binding affinity and inhibitory potency in these contexts.[1]

The amino group of 3-Chloro-2-phenoxyaniline is a key functional handle for synthetic elaboration. It can be readily acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.[11] This chemical tractability allows for the systematic exploration of the chemical space around the core scaffold to optimize for potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Part 2: Experimental Protocols for Drug Discovery

To translate the potential of 3-Chloro-2-phenoxyaniline into tangible research outcomes, robust experimental methodologies are essential. This section provides a detailed, step-by-step protocol for a key workflow in early-stage drug discovery: an in-vitro kinase inhibition assay.

Workflow for In-Vitro Kinase Inhibition Assay

This protocol outlines a typical procedure to determine the inhibitory activity of a compound derived from 3-Chloro-2-phenoxyaniline against a target kinase, such as MEK.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilutions of 3-Chloro-2-phenoxyaniline derivative Incubation 3. Incubate kinase with test compound Compound_Prep->Incubation Reagent_Prep 2. Prepare kinase, substrate, and ATP solution Reagent_Prep->Incubation Initiation 4. Initiate reaction by adding ATP/substrate mix Incubation->Initiation Quenching 5. Stop reaction after defined time Initiation->Quenching Detection_Step 6. Add detection reagent (e.g., ADP-Glo™) Quenching->Detection_Step Luminescence 7. Measure signal (e.g., luminescence) Detection_Step->Luminescence Data_Analysis 8. Calculate % inhibition and determine IC50 Luminescence->Data_Analysis

Caption: A generalized workflow for an in-vitro kinase inhibition assay.

Detailed Protocol: In-Vitro MEK1 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound derived from 3-Chloro-2-phenoxyaniline against human MEK1 kinase.

Materials:

  • Recombinant human MEK1 enzyme

  • Kinase substrate (e.g., inactive ERK2)

  • Adenosine triphosphate (ATP)

  • Test compound (solubilized in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., from 1 mM to 10 nM).

    • Further dilute the compound in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control (DMSO in assay buffer).

    • Add 2.5 µL of MEK1 enzyme solution (at 2x the final concentration) to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

  • Kinase Reaction Initiation:

    • Prepare a 2x substrate/ATP solution containing inactive ERK2 and ATP at their final desired concentrations in the assay buffer.

    • Add 5 µL of the substrate/ATP solution to each well to initiate the kinase reaction.

    • Incubate the plate at 30°C for 1 hour.

  • Signal Detection (using ADP-Glo™):

    • Following the manufacturer's instructions, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Beyond Pharmaceuticals - Exploring New Frontiers

While the applications in drug discovery are compelling, the chemical nature of 3-Chloro-2-phenoxyaniline suggests its utility in other domains.

Synthesis of Heterocyclic Compounds and Dyes

The phenoxyaniline core is a precursor to phenoxazine derivatives.[12][13] Phenoxazines are a class of heterocyclic compounds with a wide range of applications, including as dyes and pigments, and they have shown diverse pharmacological activities.[12] The reactivity of the amino group and the potential for reactions on the aromatic rings of 3-Chloro-2-phenoxyaniline allow for its use in constructing complex polycyclic systems.[11] For instance, condensation reactions with ortho-substituted anilines can lead to the formation of N,O,S-heteropentacycles.[11] Structurally similar compounds, such as 3-chloro-2-methylaniline, are used as intermediates in the synthesis of dyes and agrochemicals.[14][15][16]

Synthesis_Pathway Start 3-Chloro-2-phenoxyaniline Reaction Cyclization/ Condensation Start->Reaction Reagent1 Ortho-substituted Aniline Reagent1->Reaction Reagent2 Other Reactants Reagent2->Reaction Product1 Phenoxazine Derivatives Reaction->Product1 Product2 Other Heterocycles/ Dyes Reaction->Product2

Caption: Synthetic potential of 3-Chloro-2-phenoxyaniline in creating complex heterocyclic systems.

Conclusion and Future Outlook

3-Chloro-2-phenoxyaniline represents a molecule of considerable untapped potential. Grounded in the well-documented success of the broader phenoxyaniline class, this specific compound offers a compelling starting point for innovative research in both medicinal chemistry and materials science. Its utility as a scaffold for kinase inhibitors, particularly in the context of oncology, is strongly supported by existing structure-activity relationship data. The presence of a chlorine atom provides a valuable tool for modulating biological activity and pharmacokinetic properties.

For drug development professionals, 3-Chloro-2-phenoxyaniline is a readily accessible building block for generating novel compound libraries targeting a range of enzymes and receptors. For academic researchers, its rich chemistry invites exploration into the synthesis of novel heterocyclic systems with unique photophysical or biological properties. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a foundation for these future investigations, accelerating the translation of this promising molecule from a chemical curiosity into a valuable tool for scientific discovery.

References

  • A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Deriv
  • 3169-75-3|3-Chloro-2-phenoxyaniline|BLD Pharm. BLD Pharm.
  • 3-Chloro-2-phenoxyaniline | C12H10ClNO | CID 13102546. PubChem.
  • 3-CHLORO-2-PHENOXYANILINE | 3169-75-3. ChemicalBook.
  • Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. PubMed.
  • Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a st
  • Exploring 3-Chloro-2-Methylaniline: Applications and Properties. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of 2-Chloro-10-(3-dimethylaminopropyl)phenoxazine: (a) The o-Phenoxyaniline Route; (b) a Modification of the Turpin Reaction. The Journal of Organic Chemistry.
  • Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. NINGBO INNO PHARMCHEM CO.,LTD.
  • Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. MDPI.
  • 3-Chloroaniline. ECHEMI.
  • Production process of herbicide intermediate 3-chloro-2-methylaniline.
  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. PMC.
  • Facile approach to N,O,S-heteropentacycles via condensation of sterically crowded 3H-phenoxazin-3-one with ortho-substituted anilines. PMC.
  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.

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Foreword: A Proactive Approach to Chemical Safety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Use of 3-Chloro-2-phenoxyaniline

As a Senior Application Scientist, my experience has consistently demonstrated that true laboratory safety transcends mere compliance with regulations. It is a mindset rooted in a deep, mechanistic understanding of the materials we handle. This guide is crafted for fellow researchers, scientists, and drug development professionals who work with complex synthetic intermediates. Our subject, 3-Chloro-2-phenoxyaniline, is a member of a chemical class—halogenated aromatic amines—that is instrumental in the synthesis of novel therapeutics but demands our full respect and diligence.[1][2] This document is not a simple checklist; it is a technical resource designed to explain the causality behind safety protocols, empowering you to make informed, safety-conscious decisions in your critical work. We will proceed from a foundational understanding of the molecule's properties to a comprehensive, self-validating system for its handling, storage, and emergency management.

Section 1: Compound Profile and Physicochemical Properties

3-Chloro-2-phenoxyaniline (CAS No. 3169-75-3) is an organic building block whose structural motifs—a chlorinated aniline and a phenoxy ether—are prevalent in pharmaceutically active compounds.[1][3] Its utility in drug discovery stems from its potential as a scaffold for creating diverse molecular libraries. An understanding of its physical properties is the first step in a robust safety assessment, as these characteristics dictate its behavior in the laboratory environment.

PropertyValueSource
Molecular Formula C₁₂H₁₀ClNO[3]
Molecular Weight 219.67 g/mol [4]
Appearance Varies; may be a liquid or low-melting solid, often described as a clear pale yellow to brown liquid, which may darken on exposure to air and light.
Melting Point Approx. -11 to -9 °C (Data for 3-Chloroaniline)[5]
Boiling Point Approx. 95-96 °C at 15 hPa (Data for 3-Chloroaniline)[5]
Solubility Sparingly soluble in water; soluble in many organic solvents and acidic solutions.

Note: Specific physicochemical data for 3-Chloro-2-phenoxyaniline is limited. The data presented is a synthesis of information from the parent compound, close structural analogs like 3-Chloroaniline, and supplier information. Always refer to the specific batch's Certificate of Analysis.

Section 2: Hazard Identification and Mechanistic Risk Assessment

The hazard profile of 3-Chloro-2-phenoxyaniline is primarily derived from its structural components: the aniline moiety and the chlorinated aromatic ring. By analogy with related compounds, a comprehensive picture of its potential risks can be established.[3][5]

Core Toxicological Concerns:

  • High Acute Toxicity: Like many chloroanilines, this compound is presumed to be toxic if swallowed, inhaled, or absorbed through the skin.[5][6] The primary danger of aniline and its derivatives is their ability to induce methemoglobinemia .[7][8] Upon absorption, the amine group is metabolized, leading to the oxidation of the iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state. This methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis (a blueish tint to the skin and lips), headache, dizziness, and in severe cases, unconsciousness or death.[7][8][9] The onset of symptoms can be deceptively delayed for 2 to 4 hours post-exposure.[5]

  • Organ Damage from Repeated Exposure: There is a significant risk of cumulative effects and damage to organs through prolonged or repeated exposure.[5][6]

  • Skin and Eye Irritation: The compound is expected to cause serious skin and eye irritation.[3][4]

  • Environmental Hazard: Halogenated anilines are often very toxic to aquatic life, with long-lasting effects.[5][6] Therefore, release into the environment must be strictly avoided.

GHS Hazard Classification Summary (based on ECHA C&L Inventory): [3]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Logical Framework for Risk Assessment

A self-validating risk assessment is not a one-time event but a continuous, logical process. Before any procedure involving 3-Chloro-2-phenoxyaniline, this workflow should be mentally or formally completed.

RiskAssessment cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_exec Execution & Review Phase A Identify Procedure (e.g., Weighing, Reaction Setup) B Review SDS of Analogs (3-Chloroaniline, Aniline) & Target Compound Data [6, 19] A->B C Assess Quantities & Concentrations B->C D Identify Potential Exposure Routes (Inhalation, Dermal, Ingestion) C->D informs E Determine Required Controls (Fume Hood, PPE, Designated Area) D->E dictates F Plan for Deviations (Spill, Exposure) E->F enables G Implement Controls & Execute Procedure F->G H Decontaminate & Segregate Waste G->H I Post-Procedure Review: Any issues? Update protocol? H->I I->A Feedback Loop

Caption: Risk assessment workflow for handling 3-Chloro-2-phenoxyaniline.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

Given the high toxicity via all routes of exposure, a multi-layered defense strategy is mandatory. This begins with robust engineering controls and is supplemented by meticulously selected PPE.

Engineering Controls:

  • Chemical Fume Hood: All work with 3-Chloro-2-phenoxyaniline, including weighing, transfers, and reactions, must be performed within a properly functioning and certified chemical fume hood.[10] This is the primary barrier to prevent inhalation of vapors or aerosols.

  • Designated Area: The section of the fume hood and bench where the compound is handled should be clearly marked as a designated area for toxic chemical use. For example: "WARNING! TOXIC ANILINE DERIVATIVE WORK AREA".[11]

  • Safety Equipment: An eyewash station and safety shower must be immediately accessible and verified to be functional.[10][12]

Personal Protective Equipment (PPE):

The selection of PPE must be based on the known hazards of anilines, which are readily absorbed through the skin.[7]

Body PartPPE ItemSpecification & Rationale
Hands Double Gloves (Inner/Outer)Outer Glove: Butyl or Viton rubber. These materials offer excellent resistance to aniline and chlorinated compounds.[11] Inner Glove: Nitrile. Used for incidental protection and ease of doffing the outer glove. Nitrile gloves alone are NOT recommended for anything beyond very brief, incidental contact, as their breakthrough time for aniline is poor.[11] Always inspect gloves for integrity before use and change them immediately upon contamination.
Eyes/Face Safety Goggles & Face ShieldTightly fitting chemical splash goggles are mandatory.[10] A full-face shield should be worn over the goggles during procedures with a higher risk of splashes or spills (e.g., transfers of larger quantities, reactions under pressure).
Body Laboratory Coat & ApronA flame-retardant lab coat, fully buttoned with tight cuffs, is the minimum requirement.[13] For transfers or procedures with a splash risk, a chemical-resistant apron should be worn over the lab coat.
Respiratory Respirator (If required)A respirator is generally not required if all work is conducted within a certified fume hood. However, for large spills or situations where fume hood integrity is compromised, a full-face respirator with a combination organic vapor/HEPA cartridge may be necessary.[14] Personnel must be medically cleared and fit-tested to use a respirator.[11]

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This protocol outlines a self-validating workflow for handling 3-Chloro-2-phenoxyaniline. Each step is designed to minimize risk and ensure containment.

1. Preparation Phase:

  • Conduct a thorough risk assessment for the specific experiment.
  • Ensure the chemical fume hood is operational (check certification date and airflow monitor).
  • Verify the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.
  • Prepare a dedicated spill kit suitable for organic amines (e.g., vermiculite or other inert absorbent, waste bags, and decontamination solution).[13]
  • Don all required PPE as specified in Section 3.

2. Handling Phase (in Fume Hood):

  • Weighing: If weighing a solid, do so on weigh paper or in a tared container within the fume hood to contain any dust. If it is a liquid, transfer it using a syringe or pipette to minimize spill risk.
  • Transfers: Conduct all transfers of the material over a secondary containment tray to catch any potential drips or spills.
  • Reaction Setup: Add the compound to the reaction vessel slowly. If the reaction is exothermic, ensure adequate cooling is in place before addition.

3. Post-Handling Phase:

  • Decontamination: Wipe down the designated work area, any equipment used (spatulas, stir bars), and the exterior of the primary container with an appropriate solvent (e.g., ethanol) followed by soap and water.[15] All cleaning materials must be disposed of as hazardous waste.
  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove the outer gloves first, followed by the apron, face shield, and goggles. The lab coat should be removed last. Wash hands thoroughly with soap and water immediately after removing all PPE.[11]
Safe Handling Workflow Diagram

SOP_Workflow start Start: Procedure Identified prep Step 1: Preparation - Risk Assessment - Verify Controls (Hood, Safety Shower) - Don Full PPE start->prep handle Step 2: Handling in Fume Hood - Use Secondary Containment - Weigh/Transfer Carefully prep->handle spill_check Spill Occurred? handle->spill_check spill_proc Execute Spill Procedure (Section 6) spill_check->spill_proc Yes post_handle Step 3: Post-Handling - Secure/Close Container - Decontaminate Work Area & Equipment spill_check->post_handle No spill_proc->post_handle waste Step 4: Waste Segregation - All contaminated items are hazardous waste post_handle->waste doff Step 5: Doff PPE Correctly waste->doff wash Step 6: Wash Hands Thoroughly doff->wash end End: Procedure Complete wash->end

Caption: Step-by-step workflow for the safe handling of 3-Chloro-2-phenoxyaniline.

Section 5: Storage and Waste Management

Storage:

  • Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[11]

  • Keep containers tightly closed to prevent the release of vapors.[15]

  • Store below eye level, preferably in a designated and labeled cabinet for toxic chemicals.[11]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, acid chlorides, and chloroformates.[12] Contact with these materials can lead to violent reactions.

Waste Management:

  • Absolute Rule: All materials contaminated with 3-Chloro-2-phenoxyaniline must be treated as hazardous waste.[5] This includes empty containers, disposable gloves, pipette tips, absorbent paper, and contaminated cleaning materials.

  • Solid Waste: Collect in a clearly labeled, sealed hazardous waste container.[13]

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local and national regulations.[5]

Section 6: Emergency Procedures

Immediate and correct action is critical in any exposure or spill scenario.

Emergency SituationAction Protocol
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[11][12] Wash the area with soap and water. Seek immediate medical attention. Inform medical personnel that the exposure was to a chloroaniline derivative with a risk of methemoglobinemia.[7]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if it is safe to do so. Seek immediate medical attention.[11]
Inhalation Move the person to fresh air at once.[5] If breathing is difficult or has stopped, administer artificial respiration, but only if you are trained to do so. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Small Spill (in fume hood) If trained and equipped, absorb the spill with an inert material like vermiculite or sand.[11] Scoop the material into a labeled hazardous waste container. Decontaminate the area thoroughly.
Large Spill (or any spill outside a fume hood) Evacuate the immediate area and alert others.[11][12] If there is an immediate fire hazard or medical emergency, call 911. Otherwise, secure the area and contact your institution's EHS department for cleanup.[11]

Section 7: Synthesis and Reactivity Profile

Synthesis: 3-Chloro-2-phenoxyaniline is not a naturally occurring compound. It is typically synthesized in a laboratory setting. While specific routes may vary, a common approach for this class of compounds involves the reduction of a corresponding nitroaromatic precursor, such as 3-chloro-2-phenoxynitrobenzene.[16] This is relevant for handling as it implies that residual starting material or reagents from the reduction (e.g., metal catalysts) could be present as impurities.

Reactivity:

  • Basic Nature: As an aniline, the compound is basic and will react exothermically with strong acids.[12]

  • Oxidation: It is incompatible with strong oxidizing agents.

  • Decomposition: When heated to decomposition, it may produce toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide, and hydrogen chloride gas.[12]

Section 8: Conclusion

3-Chloro-2-phenoxyaniline is a valuable intermediate in chemical research and drug development. However, its structural similarity to other toxic chloroanilines necessitates a stringent and informed approach to safety. The core principles for its safe handling are: containment through engineering controls, prevention of contact through meticulous use of appropriate PPE, and preparedness for any emergency. By understanding the chemical mechanisms behind its hazards and rigorously applying the protocols outlined in this guide, researchers can confidently and safely utilize this compound to advance their scientific goals.

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Methodological & Application

Application Note: 3-Chloro-2-phenoxyaniline as a Strategic Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of 3-Chloro-2-phenoxyaniline.

Introduction

3-Chloro-2-phenoxyaniline is a bifunctional organic compound that serves as a highly valuable and strategic building block in modern organic synthesis.[1] Its structure, featuring a nucleophilic aniline, a phenoxy ether linkage, and a reactive aryl chloride, provides a unique platform for the construction of complex polycyclic heteroaromatic systems. This guide delves into the core applications of 3-Chloro-2-phenoxyaniline, focusing on the synthesis of high-value phenoxazine and dibenzo[b,f][2][3]oxazepine scaffolds, which are prevalent in pharmaceuticals, materials science, and agrochemicals.[4][5] We provide detailed mechanistic insights and field-proven protocols to empower researchers in leveraging this versatile intermediate for novel molecular discovery.

Table 1: Physicochemical Properties of 3-Chloro-2-phenoxyaniline

PropertyValueSource
CAS Number 3169-75-3[6]
Molecular Formula C₁₂H₁₀ClNO[7]
Molecular Weight 219.67 g/mol [7]
Appearance Not specified (typically an oil or low-melting solid)-
Boiling Point Data not available-
Melting Point Data not available-

Core Application 1: Synthesis of Substituted Phenoxazines

The phenoxazine core is a privileged scaffold found in numerous biologically active compounds and functional materials, including dyes and fluorescent probes.[8][9] 3-Chloro-2-phenoxyaniline is an ideal precursor for constructing the phenoxazine ring system through an intramolecular cyclization, typically via a copper- or palladium-catalyzed C-N cross-coupling reaction.

Mechanistic Rationale: Intramolecular Ullmann Condensation

The primary pathway for cyclization is an intramolecular Ullmann condensation.[10][11] The reaction is catalyzed by a copper(I) species, which is often generated in situ. The mechanism proceeds as follows:

  • Coordination: The copper catalyst coordinates with the aniline nitrogen and the aryl chloride.

  • Oxidative Addition: The copper(I) catalyst undergoes oxidative addition into the C-Cl bond, forming a copper(III) intermediate.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, releasing the phenoxazine product and regenerating the copper(I) catalyst.

A strong base is required to deprotonate the aniline, increasing its nucleophilicity and facilitating the reaction. High-boiling polar aprotic solvents like DMF or NMP are typically used to achieve the high temperatures often necessary for Ullmann-type reactions.[10]

G cluster_workflow Workflow: Phenoxazine Synthesis start Start: 3-Chloro-2-phenoxyaniline reagents Add Catalyst (e.g., CuI) Base (e.g., K2CO3) Solvent (e.g., DMF) start->reagents Step 1 heating Heat to Reflux (e.g., 150-200 °C) reagents->heating Step 2 cyclization Intramolecular Ullmann Condensation heating->cyclization Step 3 workup Aqueous Workup & Extraction cyclization->workup Step 4 purification Column Chromatography or Recrystallization workup->purification Step 5 product Product: Substituted Phenoxazine purification->product Step 6

Caption: General workflow for phenoxazine synthesis.

Protocol 1: Copper-Catalyzed Synthesis of a Phenoxazine Derivative

This protocol is a representative example for the intramolecular cyclization of 3-Chloro-2-phenoxyaniline. Note: This is a generalized protocol and may require optimization for specific substrates.

Materials:

  • 3-Chloro-2-phenoxyaniline (1.0 eq)

  • Copper(I) Iodide (CuI) (0.1 - 0.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-2-phenoxyaniline, anhydrous potassium carbonate, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to reflux (approx. 153 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired phenoxazine product.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material on TLC/LC-MS and the appearance of a new, less polar spot/peak corresponding to the cyclized product. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Application 2: A Building Block for Dibenzo[b,f][2][3]oxazepine (DBO) Scaffolds

Dibenzo[b,f][2][3]oxazepines (DBOs) are a critical class of seven-membered heterocyclic compounds, with many derivatives exhibiting a wide range of pharmacological activities.[12][13] While direct cyclization of 3-Chloro-2-phenoxyaniline to a DBO is not a standard transformation, its structural motif is central to the synthesis of DBO derivatives. The synthesis of the DBO core typically involves the condensation of two separate aromatic precursors, such as a 2-aminophenol and a 2-halobenzaldehyde, followed by cyclization.[13][14] 3-Chloro-2-phenoxyaniline can be seen as a "pre-coupled" intermediate, where subsequent functionalization and ring-forming reactions can be envisioned to access complex DBO analogues.

Synthetic Strategy: Intramolecular C-N Bond Formation

The key step in many DBO syntheses is the formation of the seven-membered ring via an intramolecular C-N bond formation, analogous to the phenoxazine synthesis but forming a larger ring. This is often accomplished through metal-catalyzed cross-coupling reactions.[12][15][16]

G cluster_workflow Conceptual Workflow: DBO Synthesis precursor1 2-Aminophenol Derivative coupling Amide Bond Formation precursor1->coupling precursor2 2-Halobenzoyl Chloride Derivative precursor2->coupling intermediate N-(2-halobenzoyl)- 2-aminophenol Intermediate coupling->intermediate Step 1 cyclization Intramolecular C-O or C-N Coupling (e.g., Ullmann or Buchwald-Hartwig) intermediate->cyclization Step 2 product Product: Dibenz[b,f][1,4]oxazepin-11-one cyclization->product Step 3

Caption: Conceptual workflow for DBO synthesis.

Protocol 2: Synthesis of a Dibenz[b,f][2][3]oxazepin-11(10H)-one Core

This protocol describes a common method for synthesizing the DBO lactam core, which can be further modified. It illustrates the key intramolecular cyclization step.

Materials:

  • 2-(2-Bromophenoxy)aniline (as a representative precursor) (1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 - 0.05 eq)

  • Xantphos (or similar phosphine ligand) (0.04 - 0.10 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Toluene or 1,4-Dioxane, anhydrous

Procedure:

  • In an oven-dried Schlenk tube, combine the 2-(2-bromophenoxy)aniline precursor, Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen).

  • Add the anhydrous solvent (toluene or dioxane) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the Dibenz[b,f][2][3]oxazepine product.

Causality and Trustworthiness: The choice of a palladium catalyst with a bulky phosphine ligand like Xantphos is crucial for promoting the challenging C-N bond formation to create the seven-membered ring. Cesium carbonate is often used as a base in these reactions as it is strong enough to deprotonate the aniline and has good solubility in the reaction medium. The anhydrous conditions are critical to prevent catalyst deactivation and unwanted side reactions.

Summary of Synthetic Utility and Future Directions

3-Chloro-2-phenoxyaniline is a cornerstone intermediate for the synthesis of nitrogen- and oxygen-containing heterocycles. Its utility is primarily demonstrated in the robust and reliable formation of the phenoxazine ring system via intramolecular cyclization. While not a direct one-step precursor to DBOs, its structural framework is emblematic of the intermediates required for their synthesis.

Future research may focus on leveraging the chloro- and amino- functionalities for further diversification through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, prior to or after a cyclization event. This would open avenues to a vast chemical space of novel, complex heterocyclic compounds for evaluation in drug discovery and materials science.[15][17]

References

  • Vertex AI Search. (2025).
  • Zaware, N., & Ohlmeyer, M. (2014). Recent advances in dibenzo[b,f][2][3]oxazepine synthesis. Heterocyclic Communications, 20(5), 251-256.

  • Mallak Specialties Pvt Ltd. (n.d.). Pharma.
  • Hardy Jr., R. A., et al. (1959). Synthesis of 2-Chloro-10-(3-dimethylaminopropyl)phenoxazine: (a) The o-Phenoxyaniline Route; (b) a Modification of the Turpin Reaction. The Journal of Organic Chemistry, 24(7), 992-995.
  • Wikipedia. (2023).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthetic pathway for synthesis of dibenz-[b,f][2][3]-oxazepine derivatives (MJ1 - MJ12).

  • Wiley-VCH. (2015). ChemInform Abstract: Recent Advances in Dibenzo[b,f][2][3]oxazepine Synthesis.

  • Ezeokonkwo, M. A., et al. (2019). Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System. Oriental Journal of Chemistry, 35(4).
  • Sadhu, C., & Mitra, A. K. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Molecular Diversity, 28, 965–1007.
  • University of Michigan News. (2018). Designing a safer building block for drug discovery by harnessing visible light.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • PubChem. (n.d.). 3-Chloro-2-phenoxyaniline.
  • ChemicalBook. (2023). 3-CHLORO-2-PHENOXYANILINE (CAS 3169-75-3).
  • BLD Pharm. (n.d.). 3169-75-3|3-Chloro-2-phenoxyaniline.
  • Royal Society of Chemistry. (2016). Synthesis of substituted benzo[b][2][3]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry.

  • PubMed. (2022).
  • ChemRxiv. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
  • PubMed. (2023). Diversity-Oriented Synthesis of Benzo[f][2][3]oxazepine-, 2H-Chromene-, and 1,2-Dihydroquinoline-Fused Polycyclic Nitrogen Heterocycles under Microwave-Assisted Conditions.

  • Beilstein Journals. (2012). One-pot three-component synthesis of quinoxaline and phenazine ring systems using Fischer carbene complexes.
  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
  • Wikipedia. (2023). Ullmann reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Chloro-4-phenoxyaniline | 5335-29-5.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • PubMed Central (PMC). (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • ChemRxiv. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides.
  • Guidechem. (2023). How to Use 3-Chloro-2-methylaniline?.
  • ACS Publications. (2022). Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines.
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Application Notes and Protocols: The Strategic Use of 3-Chloro-2-phenoxyaniline in Advanced Catalytic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and process development scientists on the strategic implementation of 3-chloro-2-phenoxyaniline in modern catalytic synthesis. This document moves beyond a simple recitation of procedures to provide a deeper understanding of the underlying chemical principles, empowering users to not only replicate but also innovate upon these methodologies.

Introduction: 3-Chloro-2-phenoxyaniline as a Privileged Synthetic Intermediate

3-Chloro-2-phenoxyaniline is a versatile bifunctional molecule that has emerged as a valuable building block in the synthesis of a variety of complex heterocyclic structures. Its unique arrangement of a reactive chloro group, a nucleophilic amino group, and a bulky phenoxy substituent allows for a range of selective, catalyzed transformations. This guide will explore its application in the synthesis of high-value compounds, particularly focusing on its role as a precursor to advanced pharmaceutical intermediates and functional materials.

Core Application: Catalytic Synthesis of N-Arylcarbazoles

One of the most powerful applications of 3-chloro-2-phenoxyaniline is in the palladium-catalyzed synthesis of N-arylcarbazoles. These motifs are central to the development of numerous pharmaceuticals, including kinase inhibitors and other targeted therapies. The following protocol details a robust and scalable method for this transformation.

Protocol 1: Palladium-Catalyzed Intramolecular C-N Coupling for N-Arylcarbazole Synthesis

This protocol outlines the synthesis of a carbazole derivative from 3-chloro-2-phenoxyaniline and a suitable boronic acid via a one-pot Suzuki coupling followed by an intramolecular Buchwald-Hartwig amination.

Reaction Scheme:

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a dry, argon-purged Schlenk flask, combine 3-chloro-2-phenoxyaniline (1.0 eq), the desired aryl boronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(OAc)2 (2 mol%) and a phosphine ligand like SPhos (4 mol%).

    • Add a suitable base, typically K3PO4 (2.5 eq).

  • Solvent Addition:

    • Add a degassed solvent system, such as a 2:1 mixture of toluene and water. The use of a biphasic system can facilitate the Suzuki coupling step.

  • Reaction Execution:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring. The progress of the initial Suzuki coupling can be monitored by TLC or LC-MS.

    • Once the Suzuki coupling is complete (typically 2-4 hours), the reaction conditions are modified to promote the intramolecular C-N bond formation. This may involve the addition of a stronger base or a change in solvent.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield the desired N-arylcarbazole.

Causality and Experimental Insights:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical for the success of this one-pot reaction. Bulky, electron-rich ligands like SPhos are often preferred as they promote both the Suzuki coupling and the subsequent challenging intramolecular C-N bond formation.

  • Base Selection: The choice of base is also crucial. A weaker base like K3PO4 is often sufficient for the Suzuki coupling, while a stronger base might be required to facilitate the deprotonation of the aniline nitrogen for the intramolecular Buchwald-Hartwig amination.

Data Presentation: Representative Yields for N-Arylcarbazole Synthesis
Aryl Boronic AcidCatalyst SystemBaseSolventYield (%)
Phenylboronic acidPd(OAc)2 / SPhosK3PO4Toluene/H2O85
4-Methoxyphenylboronic acidPd(OAc)2 / SPhosK3PO4Toluene/H2O82
3,5-Dimethylphenylboronic acidPd(OAc)2 / SPhosK3PO4Toluene/H2O78
Workflow Visualization

cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification cluster_product 4. Final Product reagents 3-Chloro-2-phenoxyaniline + Aryl Boronic Acid + Pd Catalyst/Ligand + Base suzuki Suzuki Coupling (100-110 °C) reagents->suzuki Add Solvent (Toluene/H2O) buchwald Intramolecular Buchwald-Hartwig Amination suzuki->buchwald Monitor Completion workup Aqueous Work-up buchwald->workup Cool to RT purification Column Chromatography workup->purification product N-Arylcarbazole purification->product

Caption: One-pot synthesis of N-arylcarbazoles.

Advanced Application: Synthesis of Phenoxazine Scaffolds

3-Chloro-2-phenoxyaniline is also an excellent starting material for the synthesis of phenoxazines, a class of heterocyclic compounds with broad biological activities. The following protocol describes a copper-catalyzed intramolecular C-O coupling reaction.

Protocol 2: Copper-Catalyzed Intramolecular C-O Coupling for Phenoxazine Synthesis

This protocol details the synthesis of a phenoxazine derivative from 3-chloro-2-phenoxyaniline via an intramolecular Ullmann condensation.

Reaction Scheme:

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a sealed tube, combine 3-chloro-2-phenoxyaniline (1.0 eq), a copper catalyst such as CuI (10 mol%), and a suitable ligand, for instance, 1,10-phenanthroline (20 mol%).

    • Add a strong base, for example, Cs2CO3 (2.0 eq).

  • Solvent Addition:

    • Add a high-boiling point polar aprotic solvent like DMF or DMSO, which has been previously degassed.

  • Reaction Execution:

    • Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired phenoxazine.

Causality and Experimental Insights:

  • Catalyst System: Copper catalysis is often more effective than palladium for this type of C-O bond formation, particularly when dealing with electron-rich anilines. The choice of ligand is crucial to stabilize the copper catalyst and promote the reaction.

  • Base and Solvent: A strong base is required to deprotonate the aniline, and a high-boiling point solvent is necessary to achieve the required reaction temperature for this often challenging cyclization.

Logical Relationship Visualization

cluster_pathways Catalytic Pathways start 3-Chloro-2-phenoxyaniline Chloro Group Amino Group Phenoxy Group pd_path {Palladium-Catalyzed | C-N Coupling} start:f1->pd_path Intramolecular Amination cu_path {Copper-Catalyzed | C-O Coupling} start:f2->cu_path Intramolecular Etherification carbazole N-Arylcarbazole pd_path->carbazole phenoxazine Phenoxazine cu_path->phenoxazine

Caption: Divergent synthesis from 3-chloro-2-phenoxyaniline.

References

  • General Synthesis and Applications of Carbazoles. Chemical Reviews, American Chemical Society. [Link]

  • Buchwald-Hartwig Amination. Chemical Reviews, American Chemical Society. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Chemical Reviews, American Chemical Society. [Link]

  • Copper-Catalyzed N-Arylation of Amines. Accounts of Chemical Research, American Chemical Society. [Link]

  • Synthesis of Phenoxazines. Beilstein Journal of Organic Chemistry, Beilstein-Institut. [Link]

Application Notes & Protocols for the Synthesis of Derivatives from 3-Chloro-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 3-Chloro-2-phenoxyaniline Scaffold in Modern Drug Discovery

The phenoxyaniline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] These diaryl ether structures are particularly prominent in the development of kinase inhibitors, which target key components of cell signaling pathways like the MAPK/ERK pathway, often dysregulated in various cancers.[1] The specific substitution pattern on both the phenoxy and aniline rings is crucial for modulating potency, selectivity, and pharmacokinetic properties.

3-Chloro-2-phenoxyaniline is a versatile starting material offering multiple reaction handles for chemical modification. The primary amine group is a nucleophilic center ripe for acylation, sulfonylation, and alkylation, while the aromatic rings can be subjected to various cross-coupling reactions. The presence of the chloro substituent and the specific ortho-phenoxy linkage introduces unique steric and electronic properties that can be exploited to fine-tune the molecule's interaction with biological targets. This guide provides detailed protocols for synthesizing key derivatives from this valuable intermediate, explaining the chemical logic behind each synthetic choice to empower researchers in their drug discovery efforts.

Core Reactivity and Synthetic Strategy

The synthetic potential of 3-Chloro-2-phenoxyaniline is dictated by three primary reactive zones:

  • The Aniline Nitrogen (N-H): The primary amine is the most reactive site for nucleophilic attack. Standard transformations include the formation of amides, sulfonamides, ureas, and secondary or tertiary amines.

  • The Aromatic Rings (C-H): While less reactive than the aniline group, the C-H bonds on both aromatic rings can be functionalized through electrophilic aromatic substitution or modern C-H activation methodologies, although regioselectivity can be a challenge.

  • The Chloro Group (C-Cl): The aryl chloride can participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Our strategic approach will focus on leveraging the high reactivity of the aniline nitrogen to build a diverse library of amide and sulfonamide derivatives, which are common motifs in pharmacologically active molecules.

Protocol I: N-Acylation for the Synthesis of Amide Derivatives

The formation of an amide bond is one of the most fundamental and reliable reactions in medicinal chemistry. This protocol details the reaction of 3-Chloro-2-phenoxyaniline with an acyl chloride to yield the corresponding N-acylated derivative. This reaction is analogous to the amide bond formation step in the synthesis of the anthelmintic drug Rafoxanide.[2]

Causality and Experimental Rationale

The aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A mild base, such as triethylamine (TEA) or pyridine, is used to scavenge the HCl generated during the reaction, preventing the protonation of the starting aniline (which would render it non-nucleophilic) and driving the reaction to completion. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-Chloro-2-phenoxyaniline and TEA in anhydrous DCM B Cool solution to 0°C in an ice bath A->B Inert atmosphere (N2) C Add Acyl Chloride dropwise B->C D Warm to RT and stir for 2-4 hours C->D E Monitor reaction by TLC D->E F Quench with water and separate layers E->F Upon completion G Wash organic layer with 1M HCl, sat. NaHCO3, brine F->G H Dry over Na2SO4, filter, and concentrate G->H I Purify by flash chromatography H->I

Caption: Workflow for N-Acylation of 3-Chloro-2-phenoxyaniline.

Step-by-Step Protocol
  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Chloro-2-phenoxyaniline (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add the desired acyl chloride (1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

Protocol II: N-Sulfonylation for the Synthesis of Sulfonamide Derivatives

Sulfonamides are a cornerstone functional group in pharmaceuticals. This protocol describes a modern, visible-light-mediated photoredox catalysis method for the direct sulfonylation of anilines, which offers a mild alternative to traditional methods using sulfonyl chlorides.[3][4]

Causality and Experimental Rationale

This method relies on the generation of a sulfonyl radical from a stable sodium sulfinate salt using a photoredox catalyst (e.g., an iridium or ruthenium complex) under visible light irradiation. The sulfonyl radical then couples with the aniline derivative. This approach avoids the often harsh conditions and handling of unstable sulfonyl chlorides, offering excellent functional group tolerance.[4]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Work-up & Purification A Combine aniline, sulfinate salt, photocatalyst, and acid in DMSO B Degas the mixture (e.g., sparge with N2) A->B C Irradiate with blue LEDs at room temperature B->C Seal vessel D Stir for 12-24 hours C->D E Monitor reaction by LC-MS D->E F Dilute with EtOAc and water E->F Upon completion G Separate layers and extract aqueous phase with EtOAc F->G H Combine organic layers, wash with brine, dry, and concentrate G->H I Purify by flash chromatography H->I

Caption: Workflow for Photoredox N-Sulfonylation.

Step-by-Step Protocol
  • Preparation: In a reaction vial, combine 3-Chloro-2-phenoxyaniline (1.0 eq.), the desired sodium sulfinate salt (1.5 eq.), a suitable photoredox catalyst (e.g., Ir(ppy)₃, 1-2 mol%), and an acid additive like trifluoroacetic acid (1.5 eq.).

  • Solvent: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.1 M.

  • Degassing: Seal the vial and degas the mixture by sparging with an inert gas (Nitrogen or Argon) for 15-20 minutes.

  • Irradiation: Place the vial in a photoreactor equipped with blue LED lamps and stir vigorously at room temperature.

  • Reaction: Continue irradiation for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Washing and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired sulfonamide derivative.

Protocol III: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5][6][7] This protocol can be used to synthesize N-aryl or N-alkyl derivatives of 3-Chloro-2-phenoxyaniline, significantly expanding the accessible chemical space.

Causality and Experimental Rationale

The reaction proceeds via a catalytic cycle involving a Pd(0) species.[7][8] Key steps include the oxidative addition of the aryl halide (in this case, an aryl bromide or iodide coupled to the aniline nitrogen after initial functionalization) or, more directly, the coupling of an amine with an appropriately functionalized phenoxyaniline. For derivatizing our starting material, we will couple it with an aryl halide. A bulky, electron-rich phosphine ligand is essential to stabilize the palladium catalyst and facilitate the crucial reductive elimination step that forms the C-N bond.[8] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the aniline, making it a more active nucleophile in the catalytic cycle.

Experimental Workflow Diagram

G cluster_prep Reaction Setup (Glovebox) cluster_reaction Heating & Reaction cluster_workup Work-up & Purification A Add Pd catalyst, ligand, base, aniline, and aryl halide to vial B Add anhydrous solvent (e.g., Toluene) A->B C Seal vial and remove from glovebox B->C D Heat to 80-110°C with stirring C->D E Monitor reaction by LC-MS/GC-MS D->E F Cool to RT, filter through Celite E->F Upon completion G Rinse with solvent F->G H Concentrate the filtrate G->H I Purify by flash chromatography H->I

Caption: Workflow for Buchwald-Hartwig Amination.

Step-by-Step Protocol
  • Preparation (Inert Atmosphere): Inside a glovebox, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4-5 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq.) to an oven-dried reaction vial.

  • Reagent Addition: Add 3-Chloro-2-phenoxyaniline (1.2 eq.) and the desired aryl halide (1.0 eq.).

  • Solvent: Add anhydrous, degassed toluene (approx. 0.1 M).

  • Sealing: Seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 80-110°C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking aliquots (quenched and filtered) for LC-MS or GC-MS analysis.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Concentration: Rinse the Celite pad with additional solvent and concentrate the combined filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary Table

Reaction Type Key Reagents Catalyst/Promoter Typical Solvent Temp. (°C) Key Advantages
N-Acylation Acyl Chloride, Amine Base (TEA)NoneDCM, THF0 to RTRobust, high-yielding, simple procedure.
N-Sulfonylation Sodium Sulfinate, AcidPhotoredox CatalystDMSO, DMFRTMild conditions, high functional group tolerance.
Buchwald-Hartwig Aryl Halide, Strong Base (NaOtBu)Palladium / Phosphine LigandToluene, Dioxane80-110Broad scope for C-N bond formation.

Safety and Handling

  • 3-Chloro-2-phenoxyaniline: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Reagents: Acyl chlorides are corrosive and moisture-sensitive. Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Strong bases like NaOtBu are caustic. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Procedures: All reactions should be performed in a well-ventilated fume hood. Pressure can build up in sealed vials upon heating; use appropriate reaction vessels.

References

  • A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Derivatives. (n.d.). Benchchem. Retrieved January 17, 2026.
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The Strategic Utility of 3-Chloro-2-phenoxyaniline in the Synthesis of Privileged Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the pivotal role of 3-chloro-2-phenoxyaniline as a versatile precursor in the synthesis of a diverse array of heterocyclic compounds. We provide in-depth application notes and detailed, field-tested protocols for the preparation of high-value heterocyclic systems, including quinoxalines, benzimidazoles, and dibenz[b,f][1][2]oxazepines. The strategic positioning of the chloro and phenoxy substituents on the aniline backbone offers unique opportunities for regioselective cyclization and further functionalization, making it a substrate of considerable interest for researchers, medicinal chemists, and professionals in drug development. This document aims to serve as a comprehensive resource, elucidating the underlying chemical principles and providing robust, reproducible methodologies.

Introduction: Unveiling the Potential of a Multifunctional Precursor

3-Chloro-2-phenoxyaniline is a bespoke aromatic amine engineered with a specific substitution pattern that imparts distinct reactivity and structural attributes to the resulting heterocyclic products. The electron-withdrawing nature of the chlorine atom at the 3-position and the bulky, electron-donating phenoxy group at the 2-position create a unique electronic and steric environment. This arrangement not only influences the nucleophilicity of the amino group but also directs the regioselectivity of cyclization reactions and can serve as a handle for subsequent cross-coupling transformations.

The synthesis of this key precursor is typically achieved through a two-step sequence involving an Ullmann condensation followed by the reduction of a nitro group. This approach provides a reliable and scalable route to access 3-chloro-2-phenoxyaniline in high purity.

Synthesis of the Precursor: 3-Chloro-2-phenoxyaniline

A robust and widely applicable method for the synthesis of 2-phenoxyanilines is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[3][4][5][6][7] This is followed by a standard reduction of the nitro group to the corresponding aniline.

Protocol 1: Synthesis of 3-Chloro-2-phenoxyaniline

Step A: Synthesis of 1-Chloro-2-nitro-3-phenoxybenzene via Ullmann Condensation

  • To a stirred suspension of 2,6-dichloronitrobenzene (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq) in N,N-dimethylformamide (DMF), add copper(I) iodide (0.1 eq) and 1,10-phenanthroline (0.2 eq).

  • Heat the reaction mixture to 120-130 °C and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a stirred mixture of ice and water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-chloro-2-nitro-3-phenoxybenzene.

Step B: Reduction to 3-Chloro-2-phenoxyaniline

  • To a solution of 1-chloro-2-nitro-3-phenoxybenzene (1.0 eq) in ethanol, add iron powder (5.0 eq) and a catalytic amount of ammonium chloride in water.

  • Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-chloro-2-phenoxyaniline.

  • Purify the product by column chromatography or recrystallization to yield the final product.

Diagram 1: Synthesis of 3-Chloro-2-phenoxyaniline

cluster_0 Ullmann Condensation cluster_1 Nitro Group Reduction 2,6-Dichloronitrobenzene 2,6-Dichloronitrobenzene 1-Chloro-2-nitro-3-phenoxybenzene 1-Chloro-2-nitro-3-phenoxybenzene 2,6-Dichloronitrobenzene->1-Chloro-2-nitro-3-phenoxybenzene Phenol, K2CO3 CuI, 1,10-Phenanthroline DMF, 120-130 °C 3-Chloro-2-phenoxyaniline 3-Chloro-2-phenoxyaniline 1-Chloro-2-nitro-3-phenoxybenzene->3-Chloro-2-phenoxyaniline Fe, NH4Cl Ethanol/Water Reflux

Caption: Synthetic route to 3-chloro-2-phenoxyaniline.

Application in the Synthesis of Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of biological activities. The most common method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][8][9]

Protocol 2: Synthesis of 5-Chloro-6-phenoxy-2,3-diphenylquinoxaline
  • Dissolve 3-chloro-2-phenoxyaniline (1.0 eq) and benzil (1.0 eq) in glacial acetic acid.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Pour the mixture into ice-water and collect the precipitate by filtration.

  • Wash the solid with water and a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain pure 5-chloro-6-phenoxy-2,3-diphenylquinoxaline.

Parameter Condition Rationale
Solvent Glacial Acetic AcidActs as both a solvent and a catalyst for the condensation and subsequent cyclization.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Work-up Precipitation in waterThe product is typically insoluble in water, allowing for easy isolation.

Diagram 2: Quinoxaline Synthesis Workflow

Start Start Protocol Dissolve 3-chloro-2-phenoxyaniline and benzil in acetic acid Start->Protocol Reaction Reflux for 2-4 hours Protocol->Reaction Isolation Cool and precipitate in ice-water Reaction->Isolation Purification Recrystallize from ethanol/DMF Isolation->Purification End End Purification->End Precursor 3-Chloro-2-phenoxyaniline Reaction Condensation & Cyclization (Polyphosphoric Acid, 150-160 °C) Precursor->Reaction Reagent Benzoic Acid Reagent->Reaction Product 4-Chloro-5-phenoxy-2-phenyl-1H-benzimidazole Reaction->Product

Caption: Pathway for benzimidazole synthesis.

Application in the Synthesis of Dibenz[b,f]o[1][2]xazepines

Dibenz[b,f]o[1][2]xazepines are a class of tricyclic heterocyclic compounds, with some derivatives exhibiting antipsychotic and other CNS activities. A common synthetic strategy involves the acylation of a 2-phenoxyaniline followed by an intramolecular cyclization.

Protocol 4: Synthesis of 8-Chloro-7-phenoxydibenz[b,f]o[1][2]xazepin-11(10H)-one

Step A: Acylation of 3-Chloro-2-phenoxyaniline

  • Dissolve 3-chloro-2-phenoxyaniline (1.0 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. [10][11][12]4. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-(3-chloro-2-phenoxyphenyl)-2-chloroacetamide. This intermediate can often be used in the next step without further purification.

Step B: Intramolecular Cyclization (Smiles Rearrangement)

  • Dissolve the crude N-(3-chloro-2-phenoxyphenyl)-2-chloroacetamide in a polar aprotic solvent like DMF.

  • Add a strong base such as sodium hydride (1.5 eq) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. [13][14][15][16][17]4. Monitor the cyclization by TLC. Once complete, carefully quench the reaction by pouring it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to afford 8-chloro-7-phenoxydibenz[b,f]o[1][2]xazepin-11(10H)-one.

Diagram 4: Dibenz[b,f]o[1][2]xazepine Synthesis Workflow

cluster_0 Acylation cluster_1 Intramolecular Cyclization Start Start Acylation_Step React 3-chloro-2-phenoxyaniline with chloroacetyl chloride Start->Acylation_Step Intermediate N-(3-chloro-2-phenoxyphenyl) -2-chloroacetamide Acylation_Step->Intermediate Cyclization_Step Treat with NaH in DMF Intermediate->Cyclization_Step Product 8-Chloro-7-phenoxydibenz[b,f] [1,4]oxazepin-11(10H)-one Cyclization_Step->Product End End Product->End

Caption: Workflow for dibenz[b,f]o[1][2]xazepine synthesis.

Conclusion

3-Chloro-2-phenoxyaniline has been demonstrated to be a highly valuable and versatile precursor for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols detailed herein provide robust and reproducible methods for accessing quinoxalines, benzimidazoles, and dibenz[b,f]o[1][2]xazepines. The unique substitution pattern of the starting aniline allows for the synthesis of specifically functionalized heterocycles that would be challenging to prepare through other routes. These application notes are intended to empower researchers and drug development professionals to explore the full synthetic potential of this key intermediate.

References

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The Emerging Potential of 3-Chloro-2-phenoxyaniline in Agrochemical Innovation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective active ingredients is a cornerstone of modern agrochemical research. In this context, the exploration of unique chemical scaffolds that can yield new modes of action or overcome existing resistance is paramount. 3-Chloro-2-phenoxyaniline, a diaryl ether amine, represents a promising, underexplored scaffold for the development of next-generation fungicides and herbicides. This guide provides an in-depth technical overview of the potential applications of 3-Chloro-2-phenoxyaniline, complete with detailed synthetic protocols and bioassay methodologies to empower researchers in this exciting field.

The diaryl ether motif is a well-established "privileged scaffold" in both pharmaceutical and agrochemical discovery, valued for its metabolic stability, conformational flexibility, and ability to interact with a wide range of biological targets.[1][2] Its derivatives have been successfully commercialized as herbicides, fungicides, and insecticides.[3] The addition of a chloro-substituent and an aniline functional group to this core structure in 3-Chloro-2-phenoxyaniline opens up new avenues for chemical modification and biological activity.

Part 1: Potential Agrochemical Applications and Hypothesized Modes of Action

While 3-Chloro-2-phenoxyaniline itself is not a widely studied compound in agrochemical literature, its structural components—the phenoxy group and the chloroaniline moiety—are present in numerous commercial pesticides. This allows us to hypothesize its potential applications and mechanisms of action, providing a rational starting point for research and development.

Fungicidal Applications

The phenoxy and aniline moieties are integral to several classes of fungicides.[4][5] Therefore, derivatives of 3-Chloro-2-phenoxyaniline are prime candidates for development as novel fungicides.

Hypothesized Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)

One of the most promising potential modes of action for 3-Chloro-2-phenoxyaniline derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II).[6] SDHIs disrupt fungal respiration, leading to a depletion of ATP and ultimately cell death.[6] The carboxamide group, which can be readily introduced via the aniline functional group of 3-Chloro-2-phenoxyaniline, is a common feature of many SDHI fungicides.

SDHI Mode of Action Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III (Cytochrome bc1) Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV (Cytochrome c Oxidase) Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP 3_Chloro_2_phenoxyaniline_Derivative 3-Chloro-2-phenoxyaniline Derivative (e.g., Carboxamide) 3_Chloro_2_phenoxyaniline_Derivative->Complex_II Inhibition Succinate Succinate Succinate->Complex_II Oxidation ADP ADP ADP->ATP_Synthase

Caption: Hypothesized SDHI mode of action for a 3-Chloro-2-phenoxyaniline derivative.

Herbicidal Applications

Phenoxy herbicides are a well-established class of agrochemicals.[7] They can be broadly categorized into two groups based on their mode of action: synthetic auxins and ACCase inhibitors.

Hypothesized Mode of Action 1: Synthetic Auxin

The phenoxyacetic acid structure is a classic synthetic auxin herbicide.[8] By modifying the aniline group of 3-Chloro-2-phenoxyaniline to an acetamide and subsequently hydrolyzing it, it is plausible to create derivatives that mimic the plant hormone auxin. These synthetic auxins cause uncontrolled and disorganized growth in susceptible broadleaf weeds, leading to their demise.[7]

Hypothesized Mode of Action 2: Acetyl-CoA Carboxylase (ACCase) Inhibition

Another class of phenoxy herbicides, often referred to as "fops," inhibits the enzyme acetyl-CoA carboxylase (ACCase).[7] This enzyme is crucial for fatty acid synthesis in grasses. Inhibition of ACCase leads to a cessation of growth and eventual death of grassy weeds. The 3-Chloro-2-phenoxyaniline scaffold could be modified to incorporate the necessary pharmacophores to target this enzyme.

Part 2: Synthetic Protocols

The synthesis of 3-Chloro-2-phenoxyaniline and its derivatives can be approached through established organometallic coupling reactions, most notably the Ullmann condensation.[9][10][11]

Synthesis of 3-Chloro-2-phenoxyaniline via Ullmann Condensation

This protocol outlines the synthesis of the core scaffold, 3-Chloro-2-phenoxyaniline, from commercially available starting materials.

Protocol 2.1.1: Ullmann Condensation

Materials:

  • 2,3-dichloroaniline

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloroaniline (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF to the flask via syringe. The reaction concentration should be approximately 0.5 M with respect to the 2,3-dichloroaniline.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Separate the organic layer and wash it sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-Chloro-2-phenoxyaniline.

Ullmann_Condensation_Workflow start Start reagents Combine Reactants: - 2,3-dichloroaniline - Phenol - CuI - K₂CO₃ - DMF start->reagents reaction Heat and Stir (120-140°C, 12-24h) reagents->reaction workup Work-up: - Cool - Dilute with EtOAc/Water - Filter through Celite reaction->workup extraction Extraction: - Separate layers - Wash with Water and Brine workup->extraction drying Dry organic layer (Na₂SO₄) and Concentrate extraction->drying purification Purify by Column Chromatography drying->purification product 3-Chloro-2-phenoxyaniline purification->product

Caption: Workflow for the synthesis of 3-Chloro-2-phenoxyaniline.

Synthesis of a Carboxamide Derivative for Fungicidal Screening

This protocol describes the synthesis of an N-(3-chloro-2-phenoxyphenyl)acetamide derivative, a potential SDHI fungicide candidate.

Protocol 2.2.1: Acylation of 3-Chloro-2-phenoxyaniline

Materials:

  • 3-Chloro-2-phenoxyaniline

  • Acetyl chloride or acetic anhydride

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-Chloro-2-phenoxyaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-chloro-2-phenoxyphenyl)acetamide.

  • If necessary, purify the product by recrystallization or column chromatography.

Part 3: Biological Screening Protocols

The following protocols provide a framework for the initial biological evaluation of 3-Chloro-2-phenoxyaniline and its derivatives for fungicidal and herbicidal activity.

In Vitro Fungicidal Bioassay

This assay determines the direct inhibitory effect of the test compounds on the mycelial growth of various plant pathogenic fungi.[12]

Protocol 3.1.1: Mycelial Growth Inhibition Assay

Materials:

  • Pure cultures of target fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO or acetone)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the molten PDA to 45-50 °C.

  • Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a solvent control (PDA with solvent only) and a negative control (PDA only).

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Seal the plates with parafilm and incubate at the optimal growth temperature for the specific fungus (e.g., 25 °C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions when the fungal growth in the negative control plate has almost reached the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC₅₀ (effective concentration to inhibit 50% of growth) value for each active compound.

Table 1: Example Data for Mycelial Growth Inhibition Assay

CompoundConcentration (µg/mL)Inhibition of Botrytis cinerea (%)
Control 00
Compound A 115.2
1048.9
5085.4
10098.1
Compound B 15.6
1022.3
5055.7
10078.9
In Vivo Herbicidal Bioassay

This assay evaluates the pre- and post-emergence herbicidal activity of the test compounds on target weed species.

Protocol 3.2.1: Pre-emergence Herbicidal Assay

Materials:

  • Seeds of indicator weed species (e.g., barnyardgrass (Echinochloa crus-galli) for grasses, and common lambsquarters (Chenopodium album) for broadleaves)

  • Potting soil mix

  • Pots or trays

  • Test compounds formulated as an emulsifiable concentrate or wettable powder

  • Spray chamber

Procedure:

  • Fill pots with soil and sow the seeds of the target weed species at a uniform depth.

  • Prepare different concentrations of the test compound formulations in water.

  • Apply the test solutions uniformly to the soil surface using a laboratory spray chamber. Include a solvent control and an untreated control.

  • Place the pots in a greenhouse with controlled temperature, humidity, and light conditions.

  • Water the pots as needed.

  • After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percentage of weed control (0% = no effect, 100% = complete kill) and by measuring the fresh or dry weight of the emerged seedlings.

Protocol 3.2.2: Post-emergence Herbicidal Assay

Procedure:

  • Sow weed seeds in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Apply the test compound formulations to the foliage of the seedlings until runoff using a spray chamber.

  • Return the pots to the greenhouse.

  • Assess the herbicidal effect after a set period (e.g., 14-21 days) by visual rating and biomass measurement as described for the pre-emergence assay.

Herbicidal_Screening_Workflow cluster_pre Pre-emergence Assay cluster_post Post-emergence Assay start Start prepare_pots Prepare Pots with Soil and Seeds start->prepare_pots apply_pre Apply Test Compound to Soil Surface prepare_pots->apply_pre grow_weeds Grow Weeds to 2-3 Leaf Stage prepare_pots->grow_weeds incubate_pre Incubate in Greenhouse (14-21 days) apply_pre->incubate_pre assess_pre Assess Weed Control and Biomass incubate_pre->assess_pre end End assess_pre->end apply_post Apply Test Compound to Foliage grow_weeds->apply_post incubate_post Incubate in Greenhouse (14-21 days) apply_post->incubate_post assess_post Assess Weed Control and Biomass incubate_post->assess_post assess_post->end

Caption: Workflow for pre- and post-emergence herbicidal screening.

Conclusion

3-Chloro-2-phenoxyaniline presents a compelling scaffold for the discovery of novel agrochemicals. By leveraging established synthetic methodologies and robust biological screening protocols, researchers can efficiently explore the potential of this compound and its derivatives as next-generation fungicides and herbicides. The detailed protocols and hypothesized modes of action provided in this guide serve as a comprehensive starting point for initiating a successful research program in this promising area.

References

  • Ohta, K., Minami, K., Yoshikawa, H., & Ishida, Y. (1993). Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety. Bioscience, Biotechnology, and Biochemistry, 57(11), 1844-1848. [Link]

  • Ohta, K., Minami, K., Yoshikawa, H., & Ishida, Y. (2014). Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-α]pyridine Moiety. Bioscience, Biotechnology, and Biochemistry, 57(11), 1844-1848. [Link]

  • Wikipedia. (n.d.). Phenoxy herbicide. [Link]

  • Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • Cristau, H.-J., Cellier, P. P., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

  • Chen, T., Yang, J.-F., & Yang, G.-F. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(38), 10323–10348. [Link]

  • Google Patents. (1981). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
  • ARKAT USA, Inc. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. [Link]

  • Al-Taae, A. K. H. (2021). A novel and Rapid Method for Detecting Bio-fungicide Properties in Plant Species. IOP Conference Series: Earth and Environmental Science, 761, 012024. [Link]

  • Ngando, J., et al. (2015). A novel bioassay to monitor fungicide sensitivity in Mycosphaerella fijiensis. Pest Management Science, 71(3), 441-451. [Link]

  • Chen, T., Yang, J. F., & Yang, G. F. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of agricultural and food chemistry, 68(38), 10323–10348. [Link]

  • Li, Y., et al. (2013). Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. Journal of agricultural and food chemistry, 61(51), 12611–12619. [Link]

  • Bényei, A., et al. (2022). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 27(19), 6296. [Link]

  • Zhang, Y., et al. (2021). Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica. Molecules, 26(18), 5649. [Link]

  • IntechOpen. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link]

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  • Krishan, C. (2025). Phenylamides: Uses, Chemical & Trade Names, Mode of Action, and Target Diseases. [Link]

  • Agritrop. (2015). A novel bioassay to monitor fungicide sensitivity in Mycosphaerella fijiensis. [Link]

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  • Garofalo, A., et al. (2003). Quinoxaline chemistry. Part 16. 4-substituted anilino and 4-substituted phenoxymethyl pyrrolo[1,2-a]quinoxalines and N-[4-(pyrrolo[1,2-a]quinoxalin-4-yl)amino and hydroxymethyl]benzoyl glutamates. Synthesis and evaluation of in vitro biological activity. Il Farmaco, 58(9), 717–726. [Link]

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Application Notes & Protocols for 3-Chloro-2-phenoxyaniline: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2-phenoxyaniline is a substituted aromatic amine that serves as a crucial intermediate in the synthesis of various high-value organic compounds. Its unique structure, featuring a phenoxy group adjacent to an aniline moiety with a chlorine substituent, makes it a versatile precursor for creating complex heterocyclic systems. This guide provides an in-depth overview of the experimental procedures involving 3-Chloro-2-phenoxyaniline, with a primary focus on its application in the synthesis of phenoxazine derivatives, a class of compounds with significant interest in drug discovery and materials science. The protocols detailed herein are designed for researchers, chemists, and professionals in the field of drug development, emphasizing scientific integrity, safety, and reproducibility.

Compound Profile & Physicochemical Properties

3-Chloro-2-phenoxyaniline, with the molecular formula C₁₂H₁₀ClNO, is a solid crystalline substance at room temperature.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling and successful application in synthesis.

PropertyValueSource
IUPAC Name 3-chloro-2-phenoxyanilinePubChem[1]
CAS Number 3169-75-3ChemicalBook[3]
Molecular Formula C₁₂H₁₀ClNOPubChem[1]
Molecular Weight 219.67 g/mol PubChem[1]
Appearance Light green solid crystallineThermo Fisher[2]
Melting Point 47 - 49 °CMilliporeSigma
Boiling Point 170 °C at 24 hPaMilliporeSigma
Solubility Insoluble in water; soluble in organic solvents like DMF, NMP.General Knowledge
XlogP (Predicted) 3.4PubChemLite[4]

Safety, Handling, and Storage

As a chemical intermediate, 3-Chloro-2-phenoxyaniline requires careful handling to minimize exposure and ensure laboratory safety. The compound is classified as harmful and an irritant.[1]

GHS Hazard Statements:

  • H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Protocol for Safe Handling:

  • Engineering Controls: Always handle 3-Chloro-2-phenoxyaniline inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2] Ensure safety showers and eye wash stations are readily accessible.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6] For operations that may generate significant dust, respiratory protection is required.

  • Handling Procedures: Avoid direct contact with skin and eyes.[7] Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the affected area.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, protected from light. Keep it away from strong oxidizing agents.[7]

  • Disposal: Dispose of waste material and containers at an approved waste disposal facility, in accordance with local, state, and federal regulations.[6]

Core Application: Synthesis of Phenoxazine Scaffolds

A primary application of 3-Chloro-2-phenoxyaniline is its use as a precursor for synthesizing phenoxazine derivatives. Phenoxazines are a class of tricyclic heteroaromatics that form the core of many biologically active molecules and functional dyes.[8][9] Their applications span from anticancer and antimicrobial agents to organic light-emitting diodes (OLEDs).[8][10]

Reaction Principle: Intramolecular C-N Bond Formation The conversion of 3-Chloro-2-phenoxyaniline to a phenoxazine scaffold typically involves an intramolecular cyclization reaction to form the central oxazine ring. This transformation is often achieved via a copper-catalyzed C-N cross-coupling reaction, a variant of the Ullmann condensation or Goldberg reaction.[11] The reaction involves the coupling of the amine group with the adjacent phenyl ring, facilitated by a copper catalyst and a base.

Caption: General scheme for phenoxazine synthesis.

Protocol: Synthesis of 2-Chlorophenoxazine

This protocol describes a representative copper-catalyzed intramolecular cyclization of 3-Chloro-2-phenoxyaniline to yield 2-Chlorophenoxazine. The causality for each step is explained to provide a deeper understanding of the process.

Materials & Reagents:

  • 3-Chloro-2-phenoxyaniline (1.0 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • L-proline (0.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask, add 3-Chloro-2-phenoxyaniline (1.0 eq), Copper(I) Iodide (0.1 eq), L-proline (0.2 eq), and anhydrous Potassium Carbonate (2.0 eq).

    • Rationale: CuI is the catalyst precursor.[11] L-proline acts as a ligand to stabilize the copper catalyst and improve its solubility and reactivity. K₂CO₃ is the base required to deprotonate the amine, making it nucleophilic for the cyclization.

  • Inert Atmosphere:

    • Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

    • Rationale: This prevents oxidation of the copper catalyst and other reagents by atmospheric oxygen, which can lead to side reactions and lower yields.

  • Solvent Addition & Reaction:

    • Add anhydrous DMSO via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.

    • Heat the reaction mixture to 120-130 °C with vigorous stirring.

    • Rationale: DMSO is a high-boiling polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction, which often requires elevated temperatures.[11]

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). Spot the starting material and the reaction mixture side-by-side. The reaction is complete when the starting material spot is no longer visible.

    • Rationale: TLC is a rapid and effective technique to qualitatively track the consumption of the starting material and the formation of the product, preventing premature or unnecessarily long reaction times.

  • Workup & Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes).

    • Combine the organic layers and wash with water, followed by brine.

    • Rationale: The workup serves to quench the reaction and separate the desired product from the high-boiling DMSO solvent, inorganic salts, and other water-soluble impurities. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Rationale: Removing all traces of water is crucial before solvent evaporation and subsequent purification to prevent product degradation and interference with chromatography.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2-Chlorophenoxazine.

    • Rationale: Column chromatography is a standard method for purifying organic compounds, separating the target molecule from unreacted starting materials, catalyst residues, and reaction byproducts based on polarity.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 3-Chloro-2-phenoxyaniline, CuI, L-proline, K₂CO₃ B Purge with Inert Gas (N₂ or Ar) A->B C Add Anhydrous DMSO B->C D Heat to 120-130 °C with Stirring C->D E Monitor by TLC D->E F Cool to RT & Quench with Water E->F G Extract with Ethyl Acetate (3x) F->G H Wash with Water & Brine G->H I Dry over MgSO₄ & Concentrate H->I J Purify via Column Chromatography I->J K Obtain Pure 2-Chlorophenoxazine J->K

Caption: Workflow for the synthesis of 2-Chlorophenoxazine.

Analytical Characterization Protocols

Proper characterization is essential to confirm the identity and purity of the synthesized product.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the starting material and the final product, as well as for identifying volatile impurities.

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the analyte in a suitable solvent like ethyl acetate or dichloromethane.

  • Instrumentation & Conditions:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).[12]

    • Carrier Gas: Helium.

    • Injection Mode: Split/Splitless.

    • Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of 50-500 m/z.

  • Data Interpretation: The resulting chromatogram will show peaks corresponding to different components. The area of the product peak relative to the total peak area gives an estimate of purity. The mass spectrum of the main peak should be compared to the expected molecular ion and fragmentation pattern for 3-Chloro-2-phenoxyaniline or the synthesized derivative.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Analysis:

    • For 3-Chloro-2-phenoxyaniline, expect a complex aromatic region (approx. 6.5-7.5 ppm) with distinct multiplets corresponding to the protons on both phenyl rings. A broad singlet corresponding to the -NH₂ protons will also be present.

    • For the cyclized phenoxazine product, expect a sharpening of the aromatic signals and the disappearance of the -NH₂ proton signal, replaced by an -NH- proton signal (if not exchanged with solvent), often at a different chemical shift.

  • ¹³C NMR Analysis:

    • This will show the number of unique carbon atoms in the molecule. For 3-Chloro-2-phenoxyaniline, 12 distinct signals are expected in the aromatic region (approx. 110-160 ppm). The formation of the phenoxazine ring will cause predictable shifts in the carbon signals, confirming the new ring structure.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Reaction temperature too low.1. Use fresh CuI or a different copper source. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Increase the reaction temperature in 10 °C increments.
Multiple Byproduct Spots on TLC 1. Reaction run for too long. 2. Air (oxygen) leaked into the system. 3. Reaction temperature too high.1. Monitor the reaction more closely with TLC and stop it once the starting material is consumed. 2. Improve the inert atmosphere setup. 3. Reduce the reaction temperature.
Difficulty in Purification 1. Product and impurities have similar polarity. 2. Product is unstable on silica gel.1. Try a different solvent system for column chromatography or consider recrystallization. 2. Use a different stationary phase like alumina or consider a non-chromatographic purification method.

Conclusion

3-Chloro-2-phenoxyaniline is a valuable and versatile chemical intermediate. The protocols outlined in this guide provide a robust framework for its safe handling and its effective use in the synthesis of phenoxazine derivatives. By understanding the principles behind each experimental step and employing rigorous analytical characterization, researchers can confidently utilize this building block to advance projects in drug discovery, materials science, and synthetic chemistry.

References

  • PubChem. (n.d.). 3-Chloro-2-phenoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chloro-2-phenoxyaniline (C12H10ClNO). University of Luxembourg. Retrieved from [Link]

  • Sadhu, C., & Mitra, A. K. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Molecular Diversity, 28(2), 965–1007. Available from [Link]

  • Ezeokonkwo, M. A., Iloka, K. C., Okoro, U. C., Onoabedje, E. A., Ezema, B. E., Ibeanu, F. N., Ugwu, D. I., Eze, F. U., & Uzoewulu, C. P. (2019). Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System. Oriental Journal of Chemistry, 35(4). Available from [Link]

  • ResearchGate. (n.d.). Few reputable synthetic routes to phenoxazine derivatives. Retrieved from [Link]

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The Strategic Application of 3-Chloro-2-phenoxyaniline in the Synthesis of Advanced Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of a Multifunctional Monomer

3-Chloro-2-phenoxyaniline is an aromatic amine with a distinct substitution pattern that imparts desirable properties to the resulting materials. The presence of a chlorine atom, a phenoxy group, and an amine functionality on the same benzene ring offers multiple avenues for chemical modification and polymerization. The phenoxy group can enhance solubility and thermal stability, while the chlorine atom can influence the electronic properties and provide a site for further functionalization. The amine group serves as a primary reactive site for polymerization and other coupling reactions.

These characteristics position 3-chloro-2-phenoxyaniline as a promising candidate for the development of materials with applications in electronics, aerospace, and pharmaceuticals. This guide will explore its synthesis and potential incorporation into three major classes of high-performance polymers.

Synthesis of the 3-Chloro-2-phenoxyaniline Monomer

The synthesis of 3-chloro-2-phenoxyaniline can be efficiently achieved via a copper-catalyzed Ullmann condensation reaction. This well-established method involves the coupling of an aryl halide with an alcohol or amine. In this case, 2,3-dichloroaniline is reacted with phenol in the presence of a copper catalyst and a base.

Protocol 2.1: Synthesis of 3-Chloro-2-phenoxyaniline via Ullmann Condensation

Materials:

  • 2,3-dichloroaniline

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3-dichloroaniline (1 equiv.), phenol (1.2 equiv.), potassium carbonate (2 equiv.), and copper(I) iodide (0.1 equiv.).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 140-150 °C and stir for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 3-chloro-2-phenoxyaniline.

Causality Behind Experimental Choices: The Ullmann condensation is a robust method for forming C-O bonds.[1][2] Copper(I) iodide is an effective catalyst for this transformation.[1] Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide. DMF is a suitable polar aprotic solvent for this reaction due to its high boiling point and ability to dissolve the reactants. The aqueous workup is designed to remove the base, catalyst, and any unreacted starting materials.

Application in the Development of Novel Polyanilines

While the direct polymerization of 3-chloro-2-phenoxyaniline is not extensively reported, its structure suggests it can be polymerized via oxidative or electrochemical methods, analogous to other substituted anilines, to produce a novel conductive polymer.[3][4] The resulting poly(3-chloro-2-phenoxyaniline) would be expected to exhibit interesting electronic and physical properties due to the presence of the phenoxy and chloro substituents.

Protocol 3.1: Hypothetical Chemical Oxidative Polymerization

This protocol is based on established methods for the polymerization of halogenated anilines.[3][5]

Materials:

  • 3-Chloro-2-phenoxyaniline

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Ammonium hydroxide (NH₄OH), 1 M

Procedure:

  • Dissolve 3-chloro-2-phenoxyaniline in 1 M HCl in a beaker and cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Separately, dissolve ammonium persulfate (oxidant, 1:1 molar ratio with the monomer) in 1 M HCl and cool to 0-5 °C.

  • Slowly add the oxidant solution dropwise to the monomer solution with vigorous stirring.

  • Continue the reaction at 0-5 °C for 24 hours. The formation of a dark precipitate indicates polymerization.

  • Filter the polymer precipitate and wash it sequentially with 1 M HCl, methanol, and deionized water until the filtrate is colorless.

  • To obtain the de-doped (emeraldine base) form, treat the polymer with 1 M NH₄OH for 2 hours.

  • Filter, wash with deionized water until the filtrate is neutral, and dry the polymer under vacuum at 60 °C.

Expected Properties and Characterization: The resulting poly(3-chloro-2-phenoxyaniline) is expected to be a dark green or black powder. The phenoxy groups may enhance its solubility in organic solvents compared to unsubstituted polyaniline.[6]

Characterization Techniques:

Technique Expected Information
FTIR Spectroscopy Confirmation of polymer structure by identifying characteristic peaks for N-H, C-N, C-O-C, and C-Cl bonds, as well as benzenoid and quinoid ring stretching vibrations.[6]
¹H NMR Spectroscopy Elucidation of the polymer structure and confirmation of monomer incorporation.
UV-Vis Spectroscopy Investigation of the electronic transitions, providing information on the oxidation state and conjugation length.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the polymer.[7]
Cyclic Voltammetry (CV) Assessment of the electrochemical activity and redox behavior of the polymer.
Protocol 3.2: Hypothetical Electrochemical Polymerization

Electrochemical polymerization offers a method to directly deposit a thin film of the polymer onto a conductive substrate, which is advantageous for electronic applications.[2][8]

Materials:

  • 3-Chloro-2-phenoxyaniline

  • Sulfuric acid (H₂SO₄), 1 M

  • Indium tin oxide (ITO) coated glass slide (working electrode)

  • Platinum wire (counter electrode)

  • Ag/AgCl electrode (reference electrode)

  • Acetonitrile (optional, for non-aqueous polymerization)

Procedure:

  • Prepare an electrolytic solution containing 0.1 M 3-chloro-2-phenoxyaniline in 1 M H₂SO₄.

  • Set up a three-electrode electrochemical cell with the ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Perform electropolymerization by cycling the potential between -0.2 V and +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a specified number of cycles.

  • A colored film of the polymer should deposit on the ITO electrode.

  • After polymerization, rinse the polymer-coated electrode with 1 M H₂SO₄ and then with deionized water.

  • Dry the film under a stream of nitrogen.

Visualization of Polymerization Workflow:

G cluster_chemical Chemical Oxidative Polymerization cluster_electrochemical Electrochemical Polymerization monomer_c 3-Chloro-2-phenoxyaniline in 1M HCl mixing Mix at 0-5 °C monomer_c->mixing oxidant Ammonium Persulfate in 1M HCl oxidant->mixing polymerization_c Polymerization (24 hours) mixing->polymerization_c filtration_c Filtration & Washing polymerization_c->filtration_c dedoping De-doping (1M NH4OH) filtration_c->dedoping final_polymer_c Poly(3-chloro-2-phenoxyaniline) (Emeraldine Base) dedoping->final_polymer_c monomer_e 3-Chloro-2-phenoxyaniline in 1M H2SO4 cell Three-Electrode Cell (ITO, Pt, Ag/AgCl) monomer_e->cell cv Cyclic Voltammetry (-0.2V to +1.0V) cell->cv deposition Film Deposition on ITO cv->deposition rinsing Rinsing & Drying deposition->rinsing final_polymer_e Polymer Film on ITO rinsing->final_polymer_e G cluster_polyamide Polyamide Synthesis cluster_polyimide Polyimide Synthesis monomer 3-Chloro-2-phenoxyaniline polycondensation_pa Polycondensation (Yamazaki-Higashi) monomer->polycondensation_pa polyamic_acid Poly(amic acid) formation monomer->polyamic_acid diacid Diacid Chloride (e.g., Terephthaloyl chloride) diacid->polycondensation_pa polyamide Polyamide polycondensation_pa->polyamide dianhydride Dianhydride (e.g., PMDA) dianhydride->polyamic_acid imidization Chemical or Thermal Imidization polyamic_acid->imidization polyimide Polyimide imidization->polyimide

Caption: Synthetic routes to polyamides and polyimides from 3-chloro-2-phenoxyaniline.

Conclusion and Future Outlook

3-Chloro-2-phenoxyaniline represents a largely untapped resource for the creation of novel materials. While its direct applications are still emerging, its synthesis is straightforward, and its structure is highly amenable to incorporation into a variety of polymer backbones. The protocols outlined in this guide, based on well-established chemical principles, provide a solid foundation for researchers to explore the potential of this versatile monomer. Future work should focus on the actual synthesis and detailed characterization of polymers derived from 3-chloro-2-phenoxyaniline to fully elucidate their properties and identify promising applications in fields requiring high-performance materials.

References

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  • Hsiao, S. H., & Huang, T. L. (2004). Synthesis and Characterization of New Polyimides Based on 3,6-Bis(4-aminophenoxy)benzonorbornane. Journal of Polymer Research, 11, 9–21.
  • Hsiao, S. H., & Yu, C. H. (1996). Aromatic Poly(ether imide)s Bearing Isopropylidene or Hexafluoroisopropylidene Links in the Main Chain. Journal of Polymer Science Part A: Polymer Chemistry, 34(11), 2137-2146.
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  • SciSpace. (2011, December 22). Electrochemical Polymerization of Aniline. Retrieved from [Link]

  • Taylor & Francis Online. (2020, September 30). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Retrieved from [Link]

  • NIH. (2011, January 4). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Retrieved from [Link]

  • RSC Publishing. (2018, September 12). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. Retrieved from [Link]

  • NIH. (2022, October 2). Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Sequential Electrochemical Polymerization of Aniline and Their Derivatives Showing Electrochemical Activity at Neutral pH | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 7). In Situ Oxidative Polymerization of Polyaniline Counter Electrode on ITO Conductive Glass Substrate | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Electropolymerization investigation of polyaniline films on ITO substrate | Request PDF. Retrieved from [Link]

  • NIH. (n.d.). Segmented-Block Poly(ether amide)s Containing Flexible Polydisperse Polyethyleneoxide Sequences and Rigid Aromatic Amide Moieties. Retrieved from [Link]

  • VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]

  • Samarra Journal of Pure and Applied Science. (n.d.). Synthesis, Characterization and study properties of poly para chloro aniline and poly para chloroaniline\MnO2 nanocomposite. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide. Retrieved from [Link]

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  • ResearchGate. (n.d.). Download Table | Synthesis of poly(ether-amide)s. Retrieved from [Link]

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  • FILAB. (n.d.). TGA, TGA-FTIR and TGA-MS analysis at FILAB laboratory. Retrieved from [Link]

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  • ResearchGate. (2025, August 6). (a) TGA of poly(2-chloroaniline) and poly(2-chloroaniline)/CuO with 5%, 10%, 15%, 20%, and 25% of CuO and pure CuO nanoparticles, respectively. (b) TGA derivative curve of poly(2-chloroaniline). …. Retrieved from [Link]

  • Global NEST Journal. (n.d.). Synthesis and characterization of poly(o-chloroaniline)/TiO2 nanocomposites for photocatalytic degradation of direct yellow 50. Retrieved from [Link]

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  • ResearchGate. (2020, January 29). (PDF) Synthesis of polyaniline by chemical oxidative polymerization and characteristic of conductivity and reflection for various strong acid dopants. Retrieved from [Link]

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  • International Journal of Pharmaceutical and Biological Sciences. (n.d.). Synthesis, Characterization and Electrical Conductivity Studies on Poly (2-Chloroaniline- Co-2-Methoxyaniline)- Fe2O3 Nanocompos. Retrieved from [Link]

  • Google Patents. (n.d.). EP0451953B1 - Process for the preparation of polyether amides from mixed amines.

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Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Optimizing 3-Chloro-2-phenoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 3-Chloro-2-phenoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. This guide provides in-depth technical insights and actionable protocols to ensure the successful and efficient production of this valuable compound.

I. Overview of Synthetic Strategies

The synthesis of 3-Chloro-2-phenoxyaniline typically involves the formation of a diaryl ether bond, a critical step that can be achieved through several established methods. The two primary approaches are the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation: This classical method involves the copper-catalyzed reaction of an aryl halide with a phenol.[1][2] While historically significant, traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper, which can limit their applicability and lead to moderate yields.[3][4]

  • Buchwald-Hartwig Amination: A more modern and versatile approach, this palladium-catalyzed cross-coupling reaction offers a powerful means of forming carbon-nitrogen bonds.[5][6] It has largely superseded older methods due to its broader substrate scope and milder reaction conditions.[7]

A third, less common but viable, strategy is Nucleophilic Aromatic Substitution (SNAr). This method is effective when the aromatic ring is "activated" by electron-withdrawing groups, making it more susceptible to nucleophilic attack.[8][9][10]

The choice of synthetic route will depend on several factors, including the availability of starting materials, the desired scale of the reaction, and the specific functional groups present in the molecule.

II. Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis of 3-Chloro-2-phenoxyaniline, providing a structured approach to problem-solving.

Low or No Product Yield

Q1: My Ullmann condensation reaction is yielding very little or no 3-Chloro-2-phenoxyaniline. What are the likely causes?

A1: Low yields in Ullmann condensations can often be attributed to several factors:

  • Copper Catalyst Inactivity: The "activation" of the copper catalyst is crucial. Traditional methods often use copper powder prepared in situ by reducing copper sulfate with zinc metal in hot water.[1] If the copper surface is not sufficiently activated, the reaction will be sluggish.

  • High Reaction Temperatures: Ullmann reactions typically require high temperatures, often exceeding 210°C, which can lead to decomposition of starting materials or the final product.[1]

  • Solvent Choice: High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are commonly used.[1] The choice of solvent can significantly impact the reaction rate and yield.

  • Substrate Reactivity: Aryl halides with electron-withdrawing groups are more reactive in Ullmann condensations.[1]

Troubleshooting Steps:

  • Catalyst Activation: Ensure your copper catalyst is properly activated. Consider using more modern, soluble copper catalysts supported by ligands like diamines or acetylacetonates.

  • Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or GC-MS.

  • Solvent Screening: If possible, screen a variety of high-boiling polar aprotic solvents to find the optimal one for your specific substrates.

  • Ligand Assistance: The use of ligands such as N,N-dimethylglycine has been shown to promote Ullmann coupling at lower temperatures (around 90°C).[11]

Q2: I'm attempting a Buchwald-Hartwig amination to synthesize the target compound, but the reaction is not proceeding. What should I investigate?

A2: The Buchwald-Hartwig amination is a powerful tool, but its success hinges on the careful selection of several components:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often necessary for coupling challenging substrates like aryl chlorides.[7]

  • Base Selection: The base plays a crucial role in the catalytic cycle. Common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate. The strength and solubility of the base can significantly influence the reaction outcome.

  • Solvent Purity: Anhydrous (dry) solvents are essential, as water can lead to hydrolysis of the starting materials or catalyst deactivation.[9]

  • Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen. Reactions must be performed under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Steps:

  • Ligand and Pre-catalyst Screening: If the initial catalyst system is ineffective, screen a panel of different phosphine ligands and palladium pre-catalysts.

  • Base Optimization: Experiment with different bases to find the one that provides the best results for your specific substrate combination.

  • Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry all glassware thoroughly before use.

  • Inert Atmosphere: Ensure a proper inert atmosphere is maintained throughout the reaction setup and duration.

Impurity Formation

Q3: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?

A3: Impurity formation can arise from several side reactions, depending on the synthetic route chosen:

  • Homocoupling: In Ullmann reactions, the coupling of two molecules of the same aryl halide can occur, leading to the formation of symmetrical biaryls.[3]

  • Hydrodehalogenation: In palladium-catalyzed reactions, the replacement of the halogen with a hydrogen atom can be a competitive side reaction.

  • Di-substitution: If the product can undergo further reaction, di-substitution or other side reactions may occur. This can sometimes be mitigated by using a milder base, lower temperature, or shorter reaction time.[9]

  • Solvent-Related Impurities: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and lead to byproduct formation.[9]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Adjusting the temperature, reaction time, and stoichiometry of reactants can often minimize side reactions.

  • Purification Techniques: If impurities are unavoidable, employ appropriate purification methods such as column chromatography, recrystallization, or distillation.

  • Solvent Stability: If solvent decomposition is suspected, switch to a more thermally stable solvent like DMSO.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for the key synthetic routes to 3-Chloro-2-phenoxyaniline.

Protocol 1: Ullmann Condensation

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 2,3-Dichloroaniline

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3-dichloroaniline (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general guideline and may need to be optimized for specific substrates and catalyst systems.

Materials:

  • 3-Chloroaniline derivative

  • Amine

  • Palladium pre-catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane, anhydrous

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add the palladium pre-catalyst (1-2 mol%) and phosphine ligand (2-4 mol%) to a dry Schlenk flask.

  • Add the 3-chloroaniline derivative (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[12]

IV. Data Presentation & Visualization

Table 1: Comparison of Synthetic Methodologies
ParameterUllmann CondensationBuchwald-Hartwig AminationNucleophilic Aromatic Substitution
Catalyst Copper (Cu)Palladium (Pd)None (or base-catalyzed)
Typical Temp. 120-220°C80-120°C80-150°C
Substrate Scope ModerateBroadLimited (requires activated arenes)
Functional Group Tolerance ModerateHighModerate
Common Solvents DMF, NMP, NitrobenzeneToluene, Dioxane, THFDMSO, DMF, Acetonitrile
Advantages Low-cost catalystMild conditions, high yieldsCatalyst-free
Disadvantages Harsh conditions, moderate yieldsExpensive catalyst/ligandsLimited substrate scope
Diagrams

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L2 PdII_complex L2Pd(II)(Ar)(X) Pd0->PdII_complex Oxidative Addition ArX Ar-X (3-Chloroaniline derivative) ArX->PdII_complex Amine R2NH (Amine) Amine->PdII_complex Base Base Base->PdII_complex Product Ar-NR2 (Product) PdII_amido L2Pd(II)(Ar)(NR2) PdII_complex->PdII_amido Amine Coordination & Deprotonation PdII_amido->Pd0 Reductive Elimination PdII_amido->Product

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Troubleshooting_Workflow Start Low Yield Check_Catalyst Check Catalyst System (Activity, Loading) Start->Check_Catalyst Check_Conditions Check Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Reagents Check Reagent Purity (Anhydrous, Purity) Start->Check_Reagents Optimize_Catalyst Optimize Catalyst/Ligand Check_Catalyst->Optimize_Catalyst Optimize_Conditions Optimize Temp/Time Check_Conditions->Optimize_Conditions Purify_Reagents Purify/Dry Reagents Check_Reagents->Purify_Reagents Success Yield Improved Optimize_Catalyst->Success Optimize_Conditions->Success Purify_Reagents->Success

Caption: A troubleshooting workflow for addressing low reaction yields.

V. References

  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. Available from:

  • ChemicalBook. 2,3-Dichloroaniline synthesis. Available from:

  • ACS Publications. Approaches to the Synthesis of 2,3-Dihaloanilines. Useful Precursors of 4-Functionalized-1H-indoles. The Journal of Organic Chemistry. Available from:

  • Benchchem. Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Available from:

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  • Wikipedia. Buchwald–Hartwig amination. Available from:

  • Homework.Study.com. Running the nucleophilic aromatic substitution reaction under acidic conditions greatly reduces the yield. Explain why. Available from:

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  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from:

  • Dalal Institute. Aromatic Nucleophilic Substitution. Available from:

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  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from:

  • Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives. Available from:

  • Organic Chemistry Portal. Ullmann Reaction. Available from:

  • PubChem. 2,3-Dichloroaniline. Available from:

  • Tokyo Chemical Industry Co., Ltd. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Available from:

  • PrepChem.com. Preparation of 3-chloro-2-methylaniline. Available from:

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  • Organic Letters. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Available from:

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from:

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from:

  • Benchchem. A Comparative Guide to the Synthesis of 3-Chloro-4-(isopentyloxy)aniline for Pharmaceutical Research and Development. Available from:

  • Sigma-Aldrich. 3-Chloro-4-phenoxyaniline. Available from:

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  • ResearchGate. Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Available from:

  • PMC. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Available from:

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Technical Support Center: Purification of 3-Chloro-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-2-phenoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important chemical intermediate. Here, we synthesize established chemical principles with practical, field-proven insights to empower you to overcome common challenges in your experiments.

I. Understanding the Molecule: Key Physicochemical Properties

3-Chloro-2-phenoxyaniline is a substituted aromatic amine.[1][2] Its structure, featuring a basic aniline moiety and a diaryl ether linkage, presents unique purification challenges. The basicity of the amine group can lead to strong interactions with acidic stationary phases like silica gel, potentially causing peak tailing, poor separation, and even degradation of the compound.[3][4]

PropertyValue/InformationSource
Molecular Formula C₁₂H₁₀ClNO[2]
Molecular Weight 219.67 g/mol [5]
Appearance Varies; may be a liquid or solid[5]
Solubility Generally soluble in organic solventsInferred from similar compounds
Key Functional Groups Aromatic amine, chloro, phenoxy (ether)[1][2]

II. Proactive Purification Strategy: A Decision-Making Workflow

A successful purification begins with a well-defined strategy. The following workflow provides a structured approach to purifying 3-Chloro-2-phenoxyaniline, from initial workup to final polishing.

Purification_Workflow cluster_synthesis Synthesis & Initial Workup cluster_purification Primary Purification cluster_analysis Purity Assessment & Final Steps Synthesis Crude 3-Chloro-2-phenoxyaniline (e.g., from Ullmann Condensation) Workup Aqueous Workup (e.g., Liquid-Liquid Extraction) Synthesis->Workup Column_Chromatography Column Chromatography Workup->Column_Chromatography Complex mixture or liquid/oily product Recrystallization Recrystallization Workup->Recrystallization Solid product with few impurities Purity_Check Assess Purity (TLC, LC-MS, NMR) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Column_Chromatography Purity < 95% (Re-purify) Solvent_Removal Solvent Removal Purity_Check->Solvent_Removal Purity ≥ 95% Pure_Product Pure 3-Chloro-2-phenoxyaniline Solvent_Removal->Pure_Product

Caption: A decision-making workflow for the purification of 3-Chloro-2-phenoxyaniline.

III. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 3-Chloro-2-phenoxyaniline and related aromatic amines.

Frequently Asked Questions (FAQs)

Q1: My 3-Chloro-2-phenoxyaniline is streaking badly on the silica gel column. What can I do?

A1: Streaking of basic compounds like anilines on silica gel is a common problem due to the acidic nature of the silica.[3][4] This interaction can be mitigated in several ways:

  • Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1%). This will neutralize the acidic sites on the silica, reducing the strong adsorption of your compound.[3][4]

  • Use of Amine-Functionalized Silica: For more challenging separations, consider using a column packed with amine-bonded silica.[4][6] This provides a more alkaline environment, minimizing the acid-base interactions and often allowing for the use of less polar, more environmentally friendly solvent systems.[6]

Q2: I am having trouble finding a good recrystallization solvent for my compound. What are some general guidelines?

A2: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at room temperature.[7] For aromatic compounds like 3-Chloro-2-phenoxyaniline, common solvents to screen include:

  • Non-polar: Hexanes, Toluene

  • Moderately Polar: Ethyl Acetate, Dichloromethane

  • Polar: Isopropanol, Ethanol

A two-solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, can also be effective.[8] Dissolve the compound in the better solvent (e.g., ethyl acetate) at an elevated temperature, then slowly add the poorer solvent (e.g., hexanes) until the solution becomes cloudy.[8]

Q3: My purified 3-Chloro-2-phenoxyaniline is a dark oil, but I expected a solid. What should I do?

A3: The physical state can depend on purity. Residual solvent can make a compound appear as an oil. Ensure all solvent has been removed under high vacuum. If it remains an oil, it may be the inherent state of the pure compound at room temperature or it could indicate persistent impurities. Further analysis (e.g., NMR, LC-MS) is recommended to assess purity.

Q4: What are the likely impurities from an Ullmann condensation synthesis of 3-Chloro-2-phenoxyaniline?

A4: The Ullmann condensation, a common method for synthesizing diaryl ethers, can have several byproducts.[9][10] Potential impurities include:

  • Starting materials: Unreacted 2-chloroaniline and the corresponding phenol.

  • Homocoupling products: Formation of biphenyls from the aryl halide.

  • Products of reduction: Dehalogenated starting materials or product.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low recovery from column chromatography - Compound is irreversibly adsorbed onto the silica. - Compound is co-eluting with impurities.- Add a competing amine (e.g., 0.5% TEA) to the mobile phase.[4] - Switch to an amine-functionalized silica column.[6] - Optimize the mobile phase gradient for better separation.
Product is not crystallizing - Solution is not supersaturated. - Presence of impurities inhibiting crystallization. - Incorrect solvent choice.- Concentrate the solution by slowly evaporating some of the solvent. - Try scratching the inside of the flask with a glass rod to induce crystallization.[7] - Add a seed crystal of the pure compound.[7] - Re-purify the material by column chromatography to remove impurities.
Multiple spots on TLC after purification - Incomplete separation. - Compound degradation on the TLC plate.- Re-run the column with a shallower solvent gradient. - Spot the TLC plate and run it immediately to minimize contact time with the silica. - Consider using a different purification technique, such as recrystallization.
Product darkens over time - Oxidation of the aniline moiety.- Store the purified compound under an inert atmosphere (nitrogen or argon). - Keep the compound in a dark, cool place.[5]

IV. Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography (Modified for Basic Compounds)

This protocol is designed to mitigate the challenges associated with purifying basic amines on standard silica gel.

1. Preparation of the Stationary Phase and Column:

  • Select a silica gel with a mesh size of 60-120 or 100-200 for flash chromatography.
  • Prepare a slurry of the silica gel in the initial mobile phase solvent (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% Triethylamine).
  • Carefully pack the column, ensuring no air bubbles are trapped.

2. Sample Loading:

  • Dissolve the crude 3-Chloro-2-phenoxyaniline in a minimal amount of dichloromethane or the mobile phase.
  • Alternatively, for less soluble compounds, create a slurry by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.

3. Elution:

  • Begin elution with a non-polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate + 0.5% TEA).
  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compound. A typical gradient might be from 2% to 20% ethyl acetate in hexanes.
  • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

4. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization

This method is ideal for solid samples with a relatively high initial purity.

1. Solvent Selection:

  • In a small test tube, add a small amount of the crude solid.
  • Add a few drops of a potential solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at this stage.
  • Gently heat the test tube. The compound should dissolve completely.[11]
  • Allow the solution to cool to room temperature and then in an ice bath. Pure crystals should form.[7][11]

2. Recrystallization Procedure:

  • Place the crude 3-Chloro-2-phenoxyaniline in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.[7] Avoid adding excess solvent.
  • Remove the flask from the heat and allow it to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11]

3. Crystal Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[7]
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
  • Dry the crystals under vacuum to remove all traces of solvent.

V. Safety Precautions

  • Always work in a well-ventilated fume hood.[12]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]

  • 3-Chloro-2-phenoxyaniline is expected to be harmful if swallowed.[12] Avoid ingestion and skin contact.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.[12][13][14]

VI. References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification?Link

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?Link

  • Chem Service. (2016, December 27). SAFETY DATA SHEET. Link

  • BLD Pharm. 3169-75-3|3-Chloro-2-phenoxyaniline. Link

  • PubChemLite. 3-chloro-2-phenoxyaniline (C12H10ClNO). Link

  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET. Link

  • Loba Chemie. MATERIAL SAFETY DATA SHEET - 3-CHLORO ANILINE 98%. Link

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?Link

  • Sigma-Aldrich. 3-Chloro-4-phenoxyaniline | 5335-29-5. Link

  • Sigma-Aldrich. 3-Chloro-4-phenoxyaniline | 5335-29-5. Link

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET. Link

  • PubChem. 3-Chloro-2-phenoxyaniline | C12H10ClNO | CID 13102546. Link

  • ResearchGate. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Link

  • Google Patents. US8455691B2 - Process for the purification of aromatic amines. Link

  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?Link

  • Reddit. (2014, May 26). Purify and dry aniline?Link

  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET. Link

  • Organic Letters. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Link

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Link

  • YouTube. (2020, January 10). Recrystallization. Link

  • Wikipedia. Ullmann condensation. Link

  • PrepChem.com. Preparation of 3-chloro-2-methylaniline. Link

  • New England Biolabs. Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns. Link

  • YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. Link

  • PMC - NIH. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Link

  • SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Link

  • SynArchive. Ullmann Condensation. Link

  • Google Patents. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline. Link

  • Alpha Chemika. 3-CHLOROANILINE For Synthesis. Link

  • YouTube. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization. Link

  • Google Patents. CN103360269B - Preparation method of 3-chloro-2-aminophenol. Link

  • NCERT. Organic chemistry – sOme Basic PrinciPles and Techniques. Link

  • PubChem - NIH. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894. Link

  • ChemicalBook. 3-Chloroaniline | 108-42-9. Link

  • ChemScene. 3586-12-7 | 3-Phenoxyaniline. Link

  • PubChem - NIH. 3-Phenoxyaniline | C12H11NO | CID 77135. Link

  • Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline. Link

  • PubChem. 3-Chloroaniline | C6H6ClN | CID 7932. Link

  • YouTube. (2020, May 18). Recrystallization of Acetanilide. Link

Sources

Technical Support Center: Synthesis of 3-Chloro-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-phenoxyaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure the success of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis. We delve into the root causes and provide actionable, validated solutions.

Q1: My Ullmann condensation step is giving a very low yield of the desired 2-phenoxy-3-chloronitrobenzene intermediate. What are the likely causes and how can I improve it?

A: Low yields in Ullmann-type diaryl ether syntheses are a frequent issue, often stemming from several key factors.[1][2][3] Let's break down the probable causes and solutions:

  • Cause 1: Inactive Copper Catalyst: Traditional Ullmann reactions often used stoichiometric amounts of copper powder, which can have an passivating oxide layer. Modern methods use catalytic amounts of a copper(I) salt (e.g., CuI) which is more reactive.

    • Solution: Ensure you are using a high-purity copper(I) source, such as CuI or Cu₂O.[4] If using copper metal, activation is necessary. This can be done by briefly washing the powder with dilute HCl to remove oxides, followed by rinsing with water, ethanol, and ether, and then drying under vacuum.

  • Cause 2: Presence of Moisture: Water can significantly hinder the reaction. It can hydrolyze the aryl halide and inactivate common bases like potassium or cesium carbonate.[5][6]

    • Solution: This is a critical parameter. Ensure all glassware is oven-dried. Use anhydrous, high-purity solvents. Polar aprotic solvents like DMF, DMSO, or NMP are common, but must be dry.[1] Consider adding activated molecular sieves (3 Å) to the reaction mixture to scavenge any residual water.[4]

  • Cause 3: Suboptimal Base or Ligand: The base is crucial for deprotonating the phenol, but its choice matters.[5] While strong bases like NaH can be used, they can also promote side reactions. Softer bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred.[4][5] Additionally, ligands can accelerate the reaction and allow for milder conditions by stabilizing the copper catalyst.[6]

    • Solution: Cesium carbonate (Cs₂CO₃) is often highly effective as it leads to more soluble phenoxides.[4] For challenging couplings, the addition of a ligand like N,N-dimethylglycine or a phenanthroline derivative can dramatically improve yields and allow for lower reaction temperatures.[5]

  • Cause 4: High Reaction Temperature Leading to Decomposition: While Ullmann reactions traditionally require high temperatures (>200 °C), this can lead to the decomposition of sensitive starting materials or products.[1]

    • Solution: With a good catalyst/ligand system, temperatures can often be lowered to the 80-120 °C range.[7] Monitor your reaction by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.

Q2: During the nitro group reduction, I'm losing the chlorine substituent and forming 2-phenoxyaniline as a major byproduct. Why is this happening and how can I prevent it?

A: This side reaction is known as hydrodechlorination and is a very common issue when reducing chloronitroarenes, especially via catalytic hydrogenation.[8][9]

  • Mechanism: Catalysts like Palladium on carbon (Pd/C) are highly active for hydrogenation and are also very effective at cleaving carbon-halogen bonds (C-Cl, C-Br, C-I).[9][10] The hydrogenolysis of the C-Cl bond competes with the reduction of the nitro group.

  • Solution 1: Change the Reduction Method: The most reliable way to avoid hydrodechlorination is to switch to a chemical reduction method that is less prone to this side reaction.

    • Recommended Method: Stannous Chloride (SnCl₂): The reduction of aromatic nitro groups using tin(II) chloride (SnCl₂) is a classic, mild, and highly chemoselective method.[10][11] It readily reduces the nitro group while leaving the chloro substituent intact.[11] The reaction is typically run in a solvent like ethanol or ethyl acetate.[11] A common challenge with SnCl₂ is the workup, which can form tin salt precipitates; careful pH control during neutralization can mitigate this.[12][13]

    • Alternative Method: Iron/Acid: Reduction with iron powder in the presence of an acid like acetic acid or ammonium chloride is another effective method that typically preserves halogen substituents.[10]

  • Solution 2: Modify Hydrogenation Conditions (If you must use it): If catalytic hydrogenation is your only option, you can try to suppress hydrodechlorination.

    • Use a different catalyst: Raney Nickel is often less prone to causing dehalogenation compared to Pd/C.[10] Platinum-based catalysts may also offer better selectivity.[9]

    • Add a catalyst poison/modifier: Sometimes, carefully adding a small amount of a catalyst poison (like a sulfur-containing compound) can selectively inhibit the hydrodechlorination reaction without stopping the nitro reduction. This requires careful optimization.

    • Optimize conditions: Lowering hydrogen pressure and temperature can sometimes favor nitro reduction over dehalogenation.[14]

Q3: My final product is contaminated with colored impurities, possibly azo or azoxy compounds. How are these formed and how do I get rid of them?

A: The formation of azo (Ar-N=N-Ar) and azoxy (Ar-N=N(O)-Ar) compounds is a sign of incomplete reduction of the nitro group.[10]

  • Mechanism: The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a multi-electron process that proceeds through several intermediates, including nitroso (Ar-NO) and hydroxylamine (Ar-N(H)OH) species.[15][16] If the reducing agent is depleted or the reaction conditions are not optimal, these highly reactive intermediates can condense with each other to form the stable, often colored, azo and azoxy dimers.

  • Prevention:

    • Sufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent (e.g., SnCl₂, Fe). For SnCl₂, at least 3 equivalents are typically required.[13]

    • Reaction Time and Temperature: Allow the reaction to proceed to completion. Monitor via TLC until all starting material and intermediates have been consumed.

    • pH Control: Particularly with metal/acid reductions, maintaining an acidic environment is crucial for the complete reduction to the amine.

  • Removal:

    • Chromatography: Column chromatography is the most effective way to separate these less polar, colored impurities from your more polar aniline product.

    • Recrystallization: If the impurities are present in small amounts, careful recrystallization of the final product or its salt (e.g., hydrochloride salt) may be sufficient for purification.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the standard, most reliable synthetic route to 3-Chloro-2-phenoxyaniline?

A: The most common and logical synthetic pathway is a two-step process:

  • Ullmann Condensation: A copper-catalyzed nucleophilic aromatic substitution between 2,6-dichloronitrobenzene and phenol to form the diaryl ether intermediate, 3-chloro-2-phenoxy-nitrobenzene. This step leverages the activation of the chlorine atoms by the ortho-nitro group.

  • Nitro Group Reduction: Chemoselective reduction of the nitro group on the intermediate to yield the final product, 3-Chloro-2-phenoxyaniline. As discussed in the troubleshooting section, using SnCl₂ is highly recommended for this step to prevent hydrodechlorination.

Q2: Can I use a palladium-catalyzed Buchwald-Hartwig amination to form the C-N bond as an alternative route?

A: While technically possible, it's not the preferred route. A Buchwald-Hartwig approach would likely involve coupling 2,3-dichloroaniline with phenol or 3-chloro-2-phenoxyaniline's precursor with an amine source. However, the Ullmann ether synthesis followed by reduction is generally more straightforward and avoids potential complications of competing C-N coupling at different positions on a di-halogenated starting material. The C-O bond formation is typically well-controlled in this specific substrate.[7]

Q3: What are the key safety considerations for this synthesis?

A: Standard laboratory safety practices are essential. Key hazards include:

  • Solvents: DMF and DMSO are commonly used and have specific handling requirements (work in a fume hood, use appropriate gloves).

  • Reagents: Phenol is corrosive and toxic. Aryl halides and nitro compounds are toxic and should be handled with care.

  • Exothermic Reactions: The reduction of nitro compounds can be highly exothermic.[11] Always add the reducing agent portion-wise or via an addition funnel, and have an ice bath ready to control the temperature, especially on a larger scale.

  • Catalytic Hydrogenation: If using this method, be aware of the flammability of hydrogen gas and the pyrophoric nature of some catalysts (e.g., Raney Nickel, dry Pd/C).

Section 3: Recommended Experimental Protocol

This protocol outlines a reliable method for the synthesis, incorporating best practices to minimize side reactions.

Step 1: Ullmann Condensation to Synthesize 3-Chloro-2-phenoxynitrobenzene

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichloronitrobenzene (1.0 eq), phenol (1.1 eq), copper(I) iodide (CuI, 0.1 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of ~0.5 M with respect to the 2,6-dichloronitrobenzene.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with 1M NaOH (to remove excess phenol) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 3-chloro-2-phenoxynitrobenzene.

Step 2: Reduction to 3-Chloro-2-phenoxyaniline using Stannous Chloride

  • Setup: In a round-bottom flask, dissolve the 3-chloro-2-phenoxynitrobenzene (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.[11]

  • Reaction: Heat the mixture to reflux (~78 °C) under a nitrogen atmosphere.[11]

  • Monitoring: The reaction is often rapid (30-90 minutes). Monitor by TLC until the starting material is fully consumed.[11]

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. This will cause tin salts to precipitate.

  • Extraction: Filter the mixture through a pad of Celite to remove the tin salts, washing the pad with ethyl acetate.[12] Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-Chloro-2-phenoxyaniline. Further purification can be achieved by chromatography if necessary.

Section 4: Data Summary Table

The choice of reduction method is critical for preserving the chloro-substituent. The following table summarizes the expected outcomes.

Reduction MethodTypical Catalyst/ReagentSolventExpected Yield of 3-Chloro-2-phenoxyanilineRisk of Hydrodechlorination (Formation of 2-Phenoxyaniline)Reference
Catalytic Hydrogenation H₂, Pd/C (5-10 mol%)Methanol, EthanolVariable (Can be low)High [9][10]
Catalytic Hydrogenation H₂, Raney NickelEthanolModerate to GoodModerate [10][15]
Chemical Reduction SnCl₂·2H₂OEthanol, Ethyl AcetateGood to ExcellentVery Low [10][11]
Chemical Reduction Fe, NH₄Cl or CH₃COOHEthanol/H₂OGoodLow [10]

Section 5: Visual Diagrams

Diagram 1: Overall Synthetic Pathway

Synthesis_Pathway A 2,6-Dichloronitrobenzene + Phenol B 3-Chloro-2-phenoxynitrobenzene A->B Ullmann Condensation CuI, Cs2CO3, DMF C 3-Chloro-2-phenoxyaniline B->C Nitro Reduction SnCl2.2H2O, EtOH

Caption: The two-step synthesis of 3-Chloro-2-phenoxyaniline.

Diagram 2: Key Side Reaction - Hydrodechlorination

Side_Reaction cluster_main Desired Reaction: Nitro Reduction cluster_side Side Reaction: Hydrodechlorination A 3-Chloro-2-phenoxynitrobenzene B 3-Chloro-2-phenoxyaniline A->B [H] (e.g., SnCl2) SELECTIVE C 3-Chloro-2-phenoxynitrobenzene D 2-Phenoxyaniline C->D [H] (e.g., H2, Pd/C) NON-SELECTIVE

Caption: Competing pathways during the reduction step.

Diagram 3: Troubleshooting Workflow

Troubleshooting Start Problem with Synthesis? Step1 Which Step? Start->Step1 Ullmann Low Yield in Ullmann Condensation Step1->Ullmann Step 1 Reduction Issues with Nitro Reduction Step1->Reduction Step 2 Check_Moisture Check for Moisture? (Anhydrous Conditions) Ullmann->Check_Moisture Dechlorination Losing Chlorine? Reduction->Dechlorination Check_Catalyst Optimize Base/Catalyst? (Cs2CO3, Ligands) Check_Moisture->Check_Catalyst No Sol_Moisture Use dry solvents/reagents, add molecular sieves. Check_Moisture->Sol_Moisture Yes Sol_Catalyst Switch to Cs2CO3, add N,N-dimethylglycine. Check_Catalyst->Sol_Catalyst Yes Incomplete Colored Impurities? Dechlorination->Incomplete No Sol_Dechlorination Switch to SnCl2 or Fe/NH4Cl reduction. Dechlorination->Sol_Dechlorination Yes Sol_Incomplete Increase reducing agent, ensure full reaction time. Incomplete->Sol_Incomplete Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Technical Support Center: Ullmann Diaryl Ether Synthesis. Benchchem. 5

  • Reduction of aromatic nitro compounds with SnCl2. Reddit r/chemhelp. 12

  • Synthesis of aryl ethers, methods and reagents related thereto. Google Patents (EP1027316B1).

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.

  • Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances (RSC Publishing).

  • Biological reduction and hydrodechlorination of chlorinated nitroaromatic antibiotic chloramphenicol under H2-transfer membrane biofilm reactor. PubMed.

  • Chapter 2: Synthetic Methods for Dialkyl Ethers. The Royal Society of Chemistry.

  • Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances (RSC Publishing).

  • Kinetic investigations of 3‐chloronitrobenzene hydrogenation over... ResearchGate.

  • Reaction Pathways and the Role of Solvent in the Hydrogenation of Chloronitrobenzenes. ResearchGate.

  • What groups can be reduced by Sn/HCl? Chemistry Stack Exchange.

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review).

  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry.

  • Application Notes and Protocols for the Selective Reduction of Aromatic Nitro Compounds with Stannous Chloride Dihydrate. Benchchem. 11

  • Catalytic Hydrogenation Reaction. AZoM.

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.

  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central.

  • Ullmann condensation. Wikipedia.

  • A kind of preparation method of 2 amino 4 chlorodiphenyl ethers. Google Patents (CN106187787A).

  • SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka.

  • Ullmann reaction. Wikipedia.

  • Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate.

  • Ullmann Reaction. BYJU'S.

  • A kind of preparation method of 2- amino -4- chlorodiphenyl ether. Google Patents (CN106187787B).

  • Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Fraunhofer-Publica.

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.

  • Ullmann reaction. L.S.College, Muzaffarpur.

  • Synthesis method of 2-amino-6-chloropurine. Google Patents (CN113234077B).

  • 3-Chloro-2-phenoxyaniline. BLD Pharm.

  • Production process of herbicide intermediate 3-chloro-2-methylaniline. Google Patents (CN100427458C).

  • 3-Chloro-4-phenoxyaniline. Sigma-Aldrich.

  • Preparation of 3-chloro-2-methylaniline. PrepChem.com.

  • Preparation method of 3-chloro-2-aminophenol. Google Patents (CN103360269B).

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Technical Support Center: 3-Chloro-2-phenoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this comprehensive guide to navigate the complexities of synthesizing 3-Chloro-2-phenoxyaniline. This resource is structured to provide immediate, actionable solutions to common experimental challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to not only troubleshoot but also proactively optimize your reaction conditions for maximal yield and purity.

The synthesis of 3-Chloro-2-phenoxyaniline, a key intermediate in pharmaceutical and agrochemical development, is most commonly achieved via cross-coupling reactions. The two predominant methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1] While powerful, these reactions are sensitive to a multitude of variables. This guide will focus primarily on the more contemporary and often higher-yielding Buchwald-Hartwig approach, with relevant insights for the Ullmann reaction where applicable.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, hands-on problems you may encounter in the lab.

Q1: My reaction has a very low or no yield of 3-Chloro-2-phenoxyaniline. What are the likely causes and how can I fix it?

A low or non-existent yield is the most common issue in cross-coupling reactions and can typically be traced back to one of five key areas: the catalyst system, the base, the solvent, or the reaction temperature and time.[2][3]

Possible Causes & Step-by-Step Solutions:

  • Inactive Catalyst System: The active Pd(0) species is the engine of your reaction. If it doesn't form correctly or is deactivated, the catalytic cycle will stall.[2]

    • Solution: Use a modern palladium precatalyst. G3 or G4 palladacycles (e.g., XPhos Pd G3) are generally more reliable than older systems like Pd(OAc)₂ because they form the active LPd(0) catalyst more cleanly and efficiently.[2][4] Ensure your catalyst and ligand have not degraded; store them under an inert atmosphere.

  • Suboptimal Ligand Choice: For a challenging substrate like an aryl chloride, the ligand is critical. The ligand's steric bulk and electron-donating properties stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.

    • Solution: Screen a small panel of bulky, electron-rich phosphine ligands. For coupling an amine with an aryl chloride, ligands like XPhos , SPhos , or BrettPhos are excellent starting points.[1] The optimal choice is substrate-dependent, so a small-scale screen is highly recommended.[2]

  • Incorrect Base Selection or Quality: The base's role is to deprotonate the amine, making it a more potent nucleophile.[2] Its strength and solubility are crucial.

    • Solution: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[2] Ensure the base is anhydrous; moisture can lead to catalyst deactivation and competing side reactions.

  • Solvent Issues: The solvent must be anhydrous and degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst, while water can promote hydrodehalogenation, a major side reaction.[1][2]

    • Solution: Use anhydrous, degassed solvents. Toluene, dioxane, and THF are common choices.[1] It is best practice to sparge the solvent with argon or nitrogen for 15-30 minutes before use.

  • Inadequate Temperature: Buchwald-Hartwig aminations, while milder than Ullmann reactions, often require thermal energy to drive the reaction forward, particularly for less reactive aryl chlorides.[1]

    • Solution: Ensure the reaction is heated sufficiently. A typical temperature range is 80-110 °C.[1] Monitor the reaction by TLC or LC-MS. If the reaction stalls, incrementally increasing the temperature by 10 °C may be beneficial.[3]

Troubleshooting Summary Table
IssuePossible CauseRecommended Solution
Low/No Yield Inactive CatalystUse a modern precatalyst (e.g., XPhos Pd G3).[2][4]
Poor Ligand ChoiceScreen bulky, electron-rich ligands (e.g., XPhos, SPhos).[1]
Incorrect BaseUse a strong, anhydrous base (e.g., NaOtBu).[2]
Solvent ContaminationUse anhydrous, degassed solvents (e.g., Toluene, Dioxane).[1][2]
Insufficient TemperatureHeat reaction to 80-110 °C and monitor progress.[1]
Side Products HydrodehalogenationEnsure strictly anhydrous/anaerobic conditions. Consider a different ligand.[1]
Homocoupling (Ullmann)Optimize catalyst loading and consider a stoichiometric excess of the amine.[1]
Diarylamine FormationUse precise 1:1.2 stoichiometry of aryl halide to amine. Avoid excess aryl halide.[1]
Q2: I'm seeing significant side products, mainly the loss of the chlorine atom (hydrodehalogenation). How can I prevent this?

Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a primary competitive pathway, especially when using aryl chlorides.[1][2]

Causality & Mitigation Strategies:

  • Presence of Water: Traces of water in the reaction mixture are a major culprit.

    • Solution: Scrupulously dry all reagents, solvents, and glassware. Using an oven-dried reaction vessel and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is critical.[1]

  • Ligand Choice: Some ligands may be more prone to promoting this side reaction.

    • Solution: If hydrodehalogenation is persistent, screen other ligands. Sometimes a slightly less electron-rich ligand can disfavor the undesired reduction pathway.

  • Excess Base/Amine: An excess of base or amine can sometimes contribute to this side reaction.[1]

    • Solution: Use a precise stoichiometry of reagents. A slight excess of the amine (e.g., 1.2 equivalents) is standard, but avoid large excesses.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-Chloro-2-phenoxyaniline?

The most common methods are transition-metal-catalyzed cross-coupling reactions:

  • Buchwald-Hartwig Amination: A palladium-catalyzed reaction coupling an amine with an aryl halide. It is often preferred due to its milder reaction conditions, broader functional group tolerance, and typically higher yields compared to the Ullmann reaction.[1][5]

  • Ullmann Condensation/Goldberg Reaction: A copper-catalyzed C-N bond formation. Traditional Ullmann reactions require harsh conditions (high temperatures >200 °C, polar solvents) and stoichiometric copper.[6] Modern variations use soluble copper catalysts with ligands, allowing for milder conditions.[6][7]

Q2: How do I choose the right ligand for my Buchwald-Hartwig reaction?

Ligand selection is crucial and substrate-dependent. The goal is to find a ligand that promotes the desired C-N bond formation faster than competing side reactions. For coupling a primary amine with an aryl chloride, you need a bulky and electron-rich ligand.

Ligand ClassExample LigandsTypical Application/Notes
Buchwald-Type XPhos, SPhos, BrettPhosExcellent for coupling primary amines and challenging substrates like aryl chlorides.[1][2]
Bidentate BINAP, DPPFFirst-generation bidentate ligands, effective for primary amines and aryl iodides/triflates.[5]
Wide Bite-Angle XantPhos, DavePhosOften used for coupling NH-heterocycles. Can be effective in preventing side reactions.[2][8]

A small-scale screen of 2-3 ligands from the Buchwald-type class is the most efficient approach for a new system.

Q3: Which analytical techniques are best for monitoring the reaction and assessing final product purity?

A multi-technique approach is recommended for robust analysis.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of reactant consumption and product formation. It is indispensable for determining reaction completion.[3]

  • Purity Assessment & Identification:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for analyzing volatile and semi-volatile compounds. It can identify the desired product and potential volatile impurities or side products.[9]

    • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying the product and non-volatile impurities. A validated RP-HPLC method is the standard for final purity assessment.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the final structure of the isolated product.

Visualizing the Process

Understanding the underlying mechanism and workflow is key to effective troubleshooting.

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 LPd(0) Active Catalyst oa Oxidative Addition Complex pd0->oa Oxidative Addition amide Amide Complex oa->amide Ligand Exchange/ Deprotonation product_complex Product Complex amide->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product Ar-NR₂ (Product) product_complex->product sub Ar-Cl (3-chloro-bromobenzene) sub->oa amine R₂NH (Phenoxyaniline) amine->amide base Base base->amide

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

General Reaction Optimization Workflow

Optimization_Workflow start Initial Reaction Setup (Literature Conditions) check1 Analyze Yield & Purity (TLC, LC-MS) start->check1 success High Yield & Purity (>90%) check1->success Meets Target troubleshoot Low Yield or Impurities check1->troubleshoot Does Not Meet Target ligand_screen Screen Ligands (e.g., XPhos, SPhos) troubleshoot->ligand_screen base_screen Optimize Base (e.g., NaOtBu, K₃PO₄) ligand_screen->base_screen solvent_screen Optimize Solvent (e.g., Toluene, Dioxane) base_screen->solvent_screen temp_screen Optimize Temperature (80-120 °C) solvent_screen->temp_screen recheck Re-analyze Results temp_screen->recheck recheck->success Optimized recheck->ligand_screen Needs Further Optimization

Caption: A systematic workflow for optimizing reaction conditions.

Reference Experimental Protocol: Buchwald-Hartwig Amination

This is a general starting point. Molar ratios and conditions should be optimized for your specific setup.

Materials:

  • 1-Bromo-3-chloro-benzene (1.0 mmol, 1.0 eq)

  • 2-Aminophenol (1.2 mmol, 1.2 eq)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, add the 1-bromo-3-chloro-benzene, 2-aminophenol, XPhos Pd G3, and NaOtBu to the reaction vial.

  • Solvent Addition: Add the anhydrous, degassed toluene to the vial.

  • Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 100 °C.

  • Stirring: Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain 3-Chloro-2-phenoxyaniline.

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Ostrowska, S., Palio, L., Czapik, A., & Nolan, S. P. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. ResearchGate. [Link]

  • HSC. (2025). Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). ResearchGate. [Link]

  • BenchChem. (2025). Addressing common side reactions in the synthesis of 2-chloro-N-phenylaniline.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Ullmann reaction. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Chloro-4-(isopentyloxy)aniline.
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • BenchChem. (2025).
  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802. [Link]

  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.

Sources

stability issues of 3-Chloro-2-phenoxyaniline under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering stability issues with 3-Chloro-2-phenoxyaniline. Our goal is to provide not just solutions, but a foundational understanding of the molecule's behavior, enabling you to anticipate and mitigate potential challenges in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries received by our technical support team.

Q1: My solid sample of 3-Chloro-2-phenoxyaniline, which was initially off-white, has started to turn yellow or brown. What is happening?

A1: This discoloration is a classic indicator of oxidation. Anilines as a chemical class are susceptible to air and light, which can initiate oxidative degradation.[1] The amino group is particularly prone to oxidation, leading to the formation of highly conjugated, colored impurities like azo compounds or polymeric materials. This process can be accelerated by elevated temperatures and exposure to UV light.[2][3]

Q2: I am observing significant degradation of my 3-Chloro-2-phenoxyaniline in solution during my experiments. What are the likely causes?

A2: Solution-state instability is often multifactorial. The primary culprits are:

  • Dissolved Oxygen: Solvents can contain dissolved oxygen, which will readily oxidize the aniline moiety.

  • Solvent Reactivity: Protic solvents may participate in degradation reactions. While generally stable in common organic solvents like acetonitrile or THF, compatibility should always be verified.[4][5]

  • pH: Extreme pH conditions, both acidic and strongly basic, can catalyze hydrolysis or other degradation pathways. Stability is often greatest at a neutral pH.[1]

  • Contaminants: The presence of trace metals or residual catalysts from synthesis can accelerate decomposition.

Q3: What are the ideal storage conditions to ensure the long-term stability of 3-Chloro-2-phenoxyaniline?

A3: To maximize shelf-life and maintain purity, the compound must be rigorously protected from environmental factors. The ideal storage protocol is a combination of the following:

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen to displace oxygen.[1][3]

  • Temperature: Store in a cool environment, preferably refrigerated (2-8°C).[1][3]

  • Light Protection: Use an amber glass vial or store the container in a dark location to prevent photodegradation.[1][6][7]

  • Moisture Control: Keep the container tightly sealed to prevent moisture absorption, as water can participate in certain degradation pathways.[8][9]

Q4: Is this compound particularly sensitive to strong acids or bases?

A4: Yes. As an aniline derivative, the amino group is basic and will react with strong acids to form salts. While this can sometimes enhance solubility in aqueous media, the overall stability might be compromised. Strong bases can deprotonate the amine, potentially increasing its susceptibility to oxidation. Furthermore, the ether linkage could be susceptible to cleavage under harsh acidic or basic conditions, although this typically requires high temperatures. It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[10][11]

Section 2: Troubleshooting Guide: Diagnosing and Solving Stability Issues

When an experiment yields unexpected results, a systematic approach to troubleshooting is critical.[12]

Visual Observation Troubleshooting

Use the table below to correlate visual changes in your sample with potential causes and corrective actions.

Observation Probable Cause(s) Immediate Action(s) Long-Term Prevention
Solid: Color change (off-white to yellow/brown) Air/Oxygen Exposure, Light ExposureVerify purity via HPLC/TLC. If purity is compromised, consider re-purification (e.g., recrystallization or column chromatography).Store under inert gas (N₂/Ar), in an amber vial, and at reduced temperature (2-8°C).[3]
Solution: Color change (colorless to yellow/brown) Dissolved Oxygen, Solvent Impurities, Light ExposureImmediately purge the solution with an inert gas. Prepare fresh solutions using de-gassed solvents.Use high-purity, de-gassed solvents for all experiments. Protect solutions from light.
In-reaction: Mixture darkens significantly (tarring) Overheating, Oxidation, Incompatible ReagentsReduce reaction temperature. Ensure the reaction is running under a strict inert atmosphere.Perform small-scale trials to determine temperature limits. Screen for reagent compatibility.[9]
Post-purification: Pure fractions discolor rapidly Residual Acid/Base, Exposure to Air during WorkupNeutralize fractions immediately. Minimize time fractions are exposed to air before solvent removal.Use a neutral workup procedure. Handle under an inert atmosphere, especially during solvent evaporation.[1]
Troubleshooting Workflow

The following workflow provides a logical path to diagnose the root cause of instability.

G Troubleshooting Workflow for 3-Chloro-2-phenoxyaniline Start Stability Issue Observed (e.g., Discoloration, Impurity Formation) CheckState In what state is the compound? Start->CheckState Solid Solid State CheckState->Solid Solid Solution Solution / In-Reaction CheckState->Solution Liquid CheckStorage Review Storage Conditions Solid->CheckStorage CheckHandling Review Handling / Experimental Setup Solution->CheckHandling InertAtmosphere Stored under inert gas? CheckStorage->InertAtmosphere DegassedSolvent Used de-gassed solvents? CheckHandling->DegassedSolvent LightProtected Protected from light? InertAtmosphere->LightProtected Yes Solution_Inert ACTION: Repackage under N₂/Ar. InertAtmosphere->Solution_Inert No Solution_Light ACTION: Store in amber vial / dark. LightProtected->Solution_Light No Purify CONSIDER: Re-purification of material. LightProtected->Purify Yes InertReaction Reaction under N₂/Ar? DegassedSolvent->InertReaction Yes Solution_Solvent ACTION: Use fresh, de-gassed solvents. DegassedSolvent->Solution_Solvent No Solution_Reaction ACTION: Improve inert atmosphere technique. InertReaction->Solution_Reaction No InertReaction->Purify Yes Solution_Inert->LightProtected Solution_Light->Purify Solution_Solvent->InertReaction Solution_Reaction->Purify

Caption: A flowchart to systematically diagnose stability issues.

Section 3: Experimental Protocols for Stability Assessment

To quantitatively assess stability, forced degradation studies are essential. This protocol is based on principles outlined in regulatory guidelines for photostability testing.[13]

Protocol 1: Forced Degradation Study

Objective: To determine the susceptibility of 3-Chloro-2-phenoxyaniline to degradation under various stress conditions (thermal, photolytic, acid/base hydrolysis, and oxidation).

Materials:

  • 3-Chloro-2-phenoxyaniline

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • Calibrated oven

  • Photostability chamber with controlled light/UV source

  • Clear and amber glass vials

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-Chloro-2-phenoxyaniline in acetonitrile.

  • Sample Preparation: For each condition, prepare two sets of samples: one for stress testing and one "dark" or "room temp" control. Aliquot 1 mL of the stock solution into appropriately labeled vials.

  • Applying Stress Conditions:

    • Acid Hydrolysis: Add 1 mL of 0.1 N HCl. Heat one vial at 60°C for 24 hours. Keep the control vial at room temperature.[1]

    • Base Hydrolysis: Add 1 mL of 0.1 N NaOH. Heat one vial at 60°C for 24 hours. Keep the control vial at room temperature.[1]

    • Oxidation: Add 1 mL of 3% H₂O₂. Keep one vial at room temperature for 24 hours, protected from light. Keep the control vial (stock solution only) under the same conditions.[1]

    • Thermal Degradation: Place a vial of the stock solution in an oven at 70°C for 48 hours. Keep the control vial at room temperature.[1]

    • Photolytic Degradation: Place a clear vial of the stock solution in a photostability chamber. Expose to a light source (e.g., option 1 or 2 from ICH Q1B guidelines). Wrap a control vial in aluminum foil and place it in the same chamber to serve as a dark control.[13]

  • Sample Analysis:

    • After the designated time, cool all samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples (including controls) to a final concentration of approximately 0.1 mg/mL with the mobile phase.

    • Analyze by HPLC, monitoring the peak area of the parent compound and the appearance of any new peaks (degradants).

  • Data Interpretation: Compare the chromatograms of the stressed samples to their respective controls. A significant decrease in the main peak area or the appearance of new peaks indicates degradation under that specific condition.

Section 4: Scientific Principles of 3-Chloro-2-phenoxyaniline Stability

Chemical Structure and Reactivity

The stability of 3-Chloro-2-phenoxyaniline is dictated by its three key functional components: the aniline core, the chloro substituent, and the phenoxy substituent.

  • Aniline Core: The primary amine (-NH₂) is a nucleophilic and easily oxidizable site. It is the main driver for the compound's sensitivity to air and oxidizing agents.

  • Chloro Group: As an electron-withdrawing group, the chlorine atom slightly deactivates the aromatic ring towards electrophilic substitution but can influence the overall electronic properties and potential degradation pathways.

  • Phenoxy Group: The ether linkage is generally stable but can be a site for photo-cleavage under high-energy UV irradiation.

Common Degradation Pathways

While specific pathways for this exact molecule are not extensively published, we can propose mechanisms based on well-understood aniline chemistry.[14][15] Oxidation is the most probable degradation route in a typical lab setting.

G Hypothetical Oxidative Degradation Pathway Parent 3-Chloro-2-phenoxyaniline Radical Anilinyl Radical Cation Parent->Radical [O₂] / light (hν) Dimer Azo/Hydrazo Dimer Radical->Dimer Dimerization Radical->p2 Dimer->p1 Polymer Polymeric Impurities (Colored) p1->Polymer Further Oxidation p2->Polymer Polymerization

Sources

Technical Support Center: A Troubleshooting Guide for Reactions of 3-Chloro-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2-phenoxyaniline. This guide is designed for researchers, chemists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions for common synthetic transformations involving this versatile intermediate. Our focus is on providing practical, experience-driven insights to help you navigate the complexities of your experiments and achieve optimal results.

Introduction to 3-Chloro-2-phenoxyaniline

3-Chloro-2-phenoxyaniline is a key building block in synthetic organic chemistry, particularly in the synthesis of carbazole alkaloids and other nitrogen-containing heterocyclic compounds of pharmaceutical interest. Its unique substitution pattern, featuring a chloro group and a bulky phenoxy substituent ortho to the amine, presents specific challenges and considerations in reaction design and execution. This guide will primarily address issues related to C-N bond formation, a common transformation for this substrate, with a focus on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with 3-Chloro-2-phenoxyaniline?

A1: The most prevalent application of 3-Chloro-2-phenoxyaniline is in the synthesis of substituted carbazoles.[1][2][3] This is typically achieved through intramolecular C-N bond formation, effectively cyclizing the molecule. The two primary methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.[4][5]

Q2: What are the key safety precautions when handling 3-Chloro-2-phenoxyaniline?

Q3: Why is my Buchwald-Hartwig amination of 3-Chloro-2-phenoxyaniline failing or giving low yields?

A3: Aryl chlorides are known to be challenging substrates for Buchwald-Hartwig reactions due to the strength of the C-Cl bond.[4] Success often hinges on the careful selection of the catalyst system. The steric hindrance from the ortho-phenoxy group can also impede the reaction.[7][8] Consider screening different bulky, electron-rich phosphine ligands and ensure your palladium source is active.[9][10]

Q4: I am observing significant amounts of dehalogenated starting material in my reaction. What is the cause and how can I prevent it?

A4: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions and can be promoted by certain ligands and reaction conditions.[11] It can also occur in Ullmann-type couplings.[12] To minimize this, ensure your reaction is conducted under a strictly inert atmosphere to exclude oxygen and moisture. Screening different bases and lowering the reaction temperature may also be beneficial.

Q5: How do I choose the right catalyst and ligand for a Buchwald-Hartwig reaction with this substrate?

A5: For challenging aryl chlorides like 3-Chloro-2-phenoxyaniline, catalyst systems employing bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step.[4] Consider ligands such as those from the Buchwald or Hartwig series (e.g., SPhos, XPhos) or other sterically demanding phosphines.[9][10] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the reaction's success.[9]

Q6: What are the typical conditions for an intramolecular Ullmann condensation to form a carbazole from 3-Chloro-2-phenoxyaniline?

A6: Traditional Ullmann reactions often require harsh conditions, including high temperatures (often >150 °C) and polar aprotic solvents like DMF or NMP.[5][13][14] A copper source (e.g., CuI, CuO) and a base (e.g., K₂CO₃, K₃PO₄) are essential.[5][15] Modern protocols may utilize ligands to facilitate the reaction at lower temperatures.[15]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The palladium or copper catalyst may be old, oxidized, or of poor quality.- Use a fresh, high-purity catalyst. For Buchwald-Hartwig, consider using a pre-catalyst for more reliable activation.[9] For Ullmann, ensure you are using the correct oxidation state of copper (often Cu(I)).[15]
Inappropriate Ligand (Buchwald-Hartwig): The chosen phosphine ligand may not be suitable for the sterically hindered and electron-rich substrate.- Screen a variety of bulky, electron-rich monodentate phosphine ligands.[9][10]
Suboptimal Base: The base may not be strong enough or may be causing degradation of the starting material or product.- For Buchwald-Hartwig, screen strong, non-nucleophilic bases like NaOtBu or LHMDS, but also consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃ if your substrate is base-sensitive.[9] For Ullmann, K₂CO₃ or K₃PO₄ are common choices.[5][15]
Incorrect Solvent: The solvent can significantly impact the solubility of reagents and the stability of catalytic intermediates.- For Buchwald-Hartwig, common solvents include toluene, dioxane, and THF.[11] For Ullmann, high-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically used.[5][13]
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier, especially for the C-Cl bond activation.- Incrementally increase the reaction temperature. For Buchwald-Hartwig, temperatures typically range from 80-120 °C.[4] Ullmann reactions often require higher temperatures (120-180 °C).[5]
Formation of Side Products Dehalogenation: Reduction of the C-Cl bond instead of C-N coupling.- Ensure a strictly inert atmosphere (argon or nitrogen).[5] - Screen different ligands and bases; some combinations are more prone to this side reaction. - Consider lowering the reaction temperature and extending the reaction time.
Homocoupling of Starting Material: Formation of biphenyl derivatives.- This can be an issue in Ullmann reactions.[12] Ensure the reaction is not overheated and that the copper catalyst is well-dispersed.
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.- Increase the catalyst loading. - Consider a more stable pre-catalyst for Buchwald-Hartwig reactions.[9] - Ensure the reaction is free of catalyst poisons like water and oxygen.
Difficulty in Product Purification Similar Polarity of Starting Material and Product: The starting aniline and the carbazole product may have similar retention factors on silica gel.- Optimize your chromatography conditions. Consider using a gradient elution or a different solvent system. - Recrystallization may be an effective purification method if the product is a solid.

Experimental Protocol: Intramolecular Buchwald-Hartwig Amination for Carbazole Synthesis

This protocol provides a general procedure for the synthesis of the parent carbazole from 3-Chloro-2-phenoxyaniline. Optimization of the ligand, base, and temperature may be necessary.

Materials:

  • 3-Chloro-2-phenoxyaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (or another suitable bulky phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Chloro-2-phenoxyaniline (1.0 equiv.), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.2-1.5 equiv.).

  • Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Workflows

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Oxidative Addition Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R₂NH, - Base*H⁺ Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination Deprotonation Reductive Elimination->Pd(0)L Regeneration Product Product Reductive Elimination->Product Ar-NR₂ Starting Material Starting Material Starting Material->Pd(0)L Ar-Cl

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

General Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue (Low Yield / Side Products) Check_Reagents Verify Reagent Purity & Inert Conditions Start->Check_Reagents Screen_Catalyst Screen Catalyst System (Ligand, Pd Source) Check_Reagents->Screen_Catalyst Screen_Base Screen Base Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvent Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp Success Successful Reaction Optimize_Temp->Success

Caption: A systematic workflow for troubleshooting C-N coupling reactions.

References

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  • PubMed. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.
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Technical Support Center: Catalyst Selection for 3-Chloro-2-phenoxyaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-Chloro-2-phenoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your experiments. As your virtual Senior Application Scientist, I will explain the underlying principles of catalyst selection and reaction optimization to empower you to make informed decisions in your synthetic endeavors.

Introduction to the Chemistry of 3-Chloro-2-phenoxyaniline

3-Chloro-2-phenoxyaniline is a versatile building block in organic synthesis, often employed in the construction of complex nitrogen-containing molecules, including pharmaceuticals and functional materials. The key to unlocking its synthetic potential lies in the selective formation of new carbon-nitrogen (C-N) bonds. This guide will focus on the most prevalent and effective methods for achieving this transformation: the Buchwald-Hartwig amination and the Ullmann condensation. We will also explore the subsequent intramolecular cyclization to form valuable carbazole scaffolds.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have when working with 3-Chloro-2-phenoxyaniline.

Q1: Which catalytic method is generally preferred for C-N bond formation with 3-Chloro-2-phenoxyaniline, Buchwald-Hartwig or Ullmann?

A1: For most applications involving 3-Chloro-2-phenoxyaniline, the Buchwald-Hartwig amination is the preferred method . This palladium-catalyzed reaction offers milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the traditional copper-catalyzed Ullmann condensation.[1] The Ullmann reaction often requires high temperatures and stoichiometric amounts of copper, which can be detrimental to sensitive functional groups.[1][2] However, modern advancements in Ullmann chemistry, particularly with the use of specialized ligands, have made it a viable alternative in certain cases.

Q2: What are the main challenges associated with using 3-Chloro-2-phenoxyaniline as a substrate in C-N coupling reactions?

A2: The primary challenge is the relatively low reactivity of the aryl chloride bond. The C-Cl bond is stronger than C-Br and C-I bonds, making oxidative addition, the initial step in the catalytic cycle of many cross-coupling reactions, more difficult.[3] Additionally, the electron-rich nature of the phenoxy and amino groups can further deactivate the aryl chloride towards oxidative addition. Careful selection of the catalyst system, particularly a bulky, electron-rich phosphine ligand, is crucial to overcome this hurdle.

Q3: Can I use the same catalyst system for coupling 3-Chloro-2-phenoxyaniline with both primary and secondary amines?

A3: While some catalyst systems show broad applicability, it is often necessary to tailor the ligand to the type of amine. For instance, bulky, monodentate phosphine ligands like RuPhos are often effective for secondary amines, while ligands like BrettPhos have been designed for primary amines.[4] The choice of ligand influences both the rate of the reaction and the potential for side reactions.

Q4: Is it necessary to use strictly anhydrous conditions for these reactions?

A4: While traditionally, cross-coupling reactions are performed under strictly anhydrous and inert conditions, some studies have shown that the presence of a small amount of water can sometimes be beneficial, particularly when using certain bases like carbonates.[5][6][7] Water can play a role in the activation of the palladium catalyst. However, excessive water can lead to catalyst decomposition and hydrolysis of the aryl halide. Therefore, unless a specific protocol calls for the addition of water, it is generally recommended to use anhydrous solvents and reagents.

Catalyst and Reagent Selection Guide

The success of your reaction with 3-Chloro-2-phenoxyaniline hinges on the judicious selection of the catalyst, ligand, base, and solvent. This section provides a comparative overview to guide your choices.

Palladium Precatalysts: Pd₂(dba)₃ vs. Pd(OAc)₂
Palladium SourceAdvantagesDisadvantages
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A Pd(0) source, directly enters the catalytic cycle.[8] Generally provides good results with a wide range of ligands.Can be sensitive to air and light. The dba ligand can sometimes interfere with the reaction.[9]
Pd(OAc)₂ (Palladium(II) acetate)Air-stable and easy to handle.[8] Often more cost-effective.Requires in-situ reduction to the active Pd(0) species, which can sometimes be inefficient and lead to inconsistent results.[3][9]

Recommendation: For reproducibility and reliable catalyst activation, using a Pd(0) source like Pd₂(dba)₃ or a pre-formed palladium precatalyst is often preferred.[9]

Ligand Selection for a Challenging Aryl Chloride

The choice of phosphine ligand is arguably the most critical parameter for the successful amination of an electron-rich aryl chloride like 3-Chloro-2-phenoxyaniline. Bulky, electron-rich monophosphine ligands are generally the most effective.

LigandKey Features & Applications
XPhos A versatile and widely used ligand for a variety of C-N couplings, including those with aryl chlorides.[10]
RuPhos Particularly effective for the coupling of sterically hindered secondary amines.[11]
BrettPhos Often the ligand of choice for the monoarylation of primary amines.[11]

Comparative Insight: The subtle differences in the steric and electronic properties of these ligands can significantly impact reaction outcomes. For a new reaction, it is often advisable to screen a small panel of ligands to identify the optimal one for your specific substrate combination.

The Role of the Base

The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.

BaseStrengthCommon Applications & Considerations
NaOtBu (Sodium tert-butoxide)StrongHighly effective for a wide range of Buchwald-Hartwig reactions. Can be incompatible with base-sensitive functional groups.[12]
LiHMDS (Lithium bis(trimethylsilyl)amide)StrongA good alternative to NaOtBu, particularly when substrate solubility is an issue.
K₃PO₄ / Cs₂CO₃ WeakerOffer better tolerance for sensitive functional groups. Often used at slightly higher temperatures or with more active catalyst systems.[12]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 3-Chloro-2-phenoxyaniline with Morpholine

This protocol is a general starting point for the coupling of a secondary amine with 3-Chloro-2-phenoxyaniline.

Materials:

  • 3-Chloro-2-phenoxyaniline (1.0 mmol, 1.0 equiv.)

  • Morpholine (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv.)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[13][14]

  • Reagent Addition: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to the Schlenk flask.

  • Add 3-Chloro-2-phenoxyaniline and morpholine to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Inert Atmosphere Setup B 2. Add Solids: - Pd₂(dba)₃ - XPhos - NaOtBu A->B C 3. Add Substrates: - 3-Chloro-2-phenoxyaniline - Morpholine B->C D 4. Add Anhydrous Toluene C->D E 5. Heat to 100 °C with stirring D->E F 6. Monitor by TLC or GC-MS E->F G 7. Quench with Water F->G H 8. Extract with Ethyl Acetate G->H I 9. Purify by Chromatography H->I

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Protocol 2: Intramolecular Cyclization to a Carbazole Derivative

This protocol describes a potential subsequent step to form a carbazole, a valuable heterocyclic motif. This reaction often proceeds via a palladium-catalyzed intramolecular C-H activation/C-N bond formation.[6][15][16]

Materials:

  • N-acylated amination product from Protocol 1 (1.0 mmol, 1.0 equiv.)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Cu(OAc)₂ (1.0 mmol, 1.0 equiv. - as an oxidant)

  • Acetic acid (solvent)

  • Oxygen atmosphere (balloon)

Procedure:

  • To a round-bottom flask, add the N-acylated amination product, Pd(OAc)₂, and Cu(OAc)₂.

  • Add acetic acid as the solvent.

  • Evacuate and backfill the flask with oxygen from a balloon.

  • Heat the reaction mixture to 100-120 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the crude product by column chromatography.

Troubleshooting Guide

Encountering unexpected results is a common part of research. This section provides a structured approach to troubleshooting common issues in reactions with 3-Chloro-2-phenoxyaniline.

Q: My reaction is showing low or no conversion. What are the likely causes and how can I fix it?

A: Low or no conversion is a frequent issue, especially with a challenging substrate like 3-Chloro-2-phenoxyaniline. Here’s a decision tree to help you diagnose the problem:

Troubleshooting Low Conversion

Troubleshooting_Low_Conversion Start Low or No Conversion Inertness Is the reaction atmosphere strictly inert? Start->Inertness Reagents Are all reagents pure and anhydrous? Inertness->Reagents Yes Inertness_No Inertness->Inertness_No No Catalyst Is the catalyst system active? Reagents->Catalyst Yes Reagents_No Reagents->Reagents_No No Conditions Are the reaction conditions optimal? Catalyst->Conditions Yes Catalyst_No Catalyst->Catalyst_No No Conditions_No Conditions->Conditions_No No Success Reaction should proceed Conditions->Success Yes Fix_Inertness Solution: - Re-check inert gas setup. - Flame-dry glassware thoroughly. - Use a glovebox if possible. Inertness_No->Fix_Inertness Fix_Inertness->Success Fix_Reagents Solution: - Use freshly distilled/dried solvents. - Check purity of starting materials. - Use fresh, high-purity base. Reagents_No->Fix_Reagents Fix_Reagents->Success Fix_Catalyst Solution: - Use a fresh batch of Pd precursor. - Screen different ligands (XPhos, RuPhos, etc.). - Consider using a pre-catalyst. Catalyst_No->Fix_Catalyst Fix_Catalyst->Success Fix_Conditions Solution: - Increase reaction temperature. - Increase catalyst/ligand loading. - Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Conditions_No->Fix_Conditions Fix_Conditions->Success

Caption: A decision tree for troubleshooting low or no conversion in C-N coupling reactions.

Q: I am observing the formation of side products. What are they and how can I minimize them?

A: Several side reactions can occur in Buchwald-Hartwig amination.

  • Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom, leading to the formation of 2-phenoxyaniline. This can be minimized by using a bulkier ligand and ensuring a strictly inert atmosphere.

  • Diarylation: If you are using a primary amine, the product can sometimes react further to form a diarylated product. Using a ligand like BrettPhos, which is designed for monoarylation, can help. Also, carefully controlling the stoichiometry of the reactants is important.

  • Catalyst Decomposition: The palladium catalyst can deactivate over the course of the reaction, leading to incomplete conversion.[17][18][19] This can be caused by impurities, high temperatures, or the presence of coordinating functional groups on the substrate. Using a more robust ligand or a pre-catalyst can mitigate this issue.

Q: My Ullmann condensation reaction is not working. What should I try?

A: The Ullmann reaction is often more sensitive to reaction conditions than the Buchwald-Hartwig amination.

  • Temperature: Traditional Ullmann reactions require high temperatures (often >150 °C).[1] Ensure your reaction is heated sufficiently.

  • Copper Source: The activity of the copper catalyst is critical. "Activated" copper powder or the use of a soluble copper(I) salt like CuI is recommended.

  • Ligands/Additives: Modern Ullmann protocols often employ ligands such as 1,10-phenanthroline or amino acids to facilitate the reaction at lower temperatures.[20][21] The addition of certain salts can also have a beneficial effect.[15][16]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or pyridine are typically used.

Mechanistic Insights

A deeper understanding of the reaction mechanism can aid in troubleshooting and optimization.

The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(H₂NR')]+X⁻ OA_complex->Amine_complex Amine Coordination (H₂NR') Amido_complex L-Pd(II)(Ar)(HNR') Amine_complex->Amido_complex Deprotonation (-HX, Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'H Amido_complex->Product

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Each step in this cycle can be influenced by the choice of reactants and conditions:

  • Oxidative Addition: This is often the rate-limiting step for aryl chlorides. Electron-rich, bulky phosphine ligands are crucial for promoting this step.

  • Amine Coordination and Deprotonation: The base plays a key role here. A stronger base will facilitate this step but may not be compatible with all functional groups.

  • Reductive Elimination: This step forms the desired C-N bond and regenerates the active Pd(0) catalyst. The steric and electronic properties of the ligand also influence the rate of this step.

By carefully considering each of these factors, you can optimize your reactions with 3-Chloro-2-phenoxyaniline and achieve your synthetic goals. For further assistance, please consult the references provided below.

References

  • Bjørsvik, H.-R., & Elumalai, V. (2016). Carbazole synthesis from 2-aminobiphenyl via intramolecular C-H activation and C-N bond formation.
  • Elumalai, V., & Bjørsvik, H.-R. (2016). Synthesis of the carbazole scaffold directly from 2-amino-biphenyl by means of a Tandem C-H activation and C-N bond formation.
  • Anonymous. (2005).
  • Anonymous. (n.d.). Investigation of the effect of water on the Pd‐catalyzed C−N coupling...
  • Anonymous. (2020). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society.
  • Anonymous. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Anonymous. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.
  • Anonymous. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Anonymous. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
  • Anonymous. (2018).
  • Anonymous. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Anonymous. (n.d.). The main pathways of catalyst deactivation are the reactions of the...
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC - NIH.
  • Anonymous. (2017).
  • Anonymous. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd.(APAC).
  • Anonymous. (n.d.).
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  • Anonymous. (2014). Pd(dba)2 vs Pd2(dba)3: an in-depth comparison of catalytic reactivity and mechanism via mixed-ligand promoted C-N and C-S coupling reactions. PubMed.
  • Anonymous. (2022).
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  • Anonymous. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Anonymous. (n.d.). Ullmann Reaction. Organic Chemistry Portal.
  • Anonymous. (n.d.). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. NIH.
  • Anonymous. (n.d.). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions.
  • Anonymous. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society.
  • Anonymous. (n.d.).
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  • Anonymous. (2019). The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
  • Anonymous. (n.d.). Ullmann reaction. Wikipedia.
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  • Anonymous. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Anonymous. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. ChemRxiv.
  • Anonymous. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
  • Anonymous. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Anonymous. (n.d.). Ullmann coupling-An overview. OperaChem.
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minimizing impurity formation in 3-Chloro-2-phenoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-phenoxyaniline. Our goal is to provide a comprehensive resource that not only offers detailed protocols but also explains the underlying chemical principles to empower users to troubleshoot and optimize their synthetic routes effectively.

Introduction to the Synthesis of 3-Chloro-2-phenoxyaniline

The synthesis of 3-Chloro-2-phenoxyaniline, a valuable intermediate in medicinal chemistry and materials science, typically involves a two-step process. The first step establishes the diaryl ether linkage, followed by the reduction of a nitro group to the desired aniline. The most common and industrially scalable approach is outlined below:

  • Ullmann Condensation: Formation of the diaryl ether bond through a copper-catalyzed reaction between a substituted chloronitrophenol and a phenoxide source.

  • Reduction of the Nitro Group: Conversion of the nitro-intermediate to the final aniline product.

This guide will delve into the intricacies of this synthetic pathway, addressing common challenges and providing solutions to minimize impurity formation.

Visualizing the Synthetic Pathway

Synthesis of 3-Chloro-2-phenoxyaniline cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitro Group Reduction 2-Chloro-6-nitrophenol 2-Chloro-6-nitrophenol Intermediate 3-Chloro-2-phenoxynitrobenzene 2-Chloro-6-nitrophenol->Intermediate Cu catalyst, Base Phenol Phenol Phenol->Intermediate Final_Product 3-Chloro-2-phenoxyaniline Intermediate->Final_Product Reducing Agent

Caption: Synthetic route to 3-Chloro-2-phenoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 3-Chloro-2-phenoxyaniline?

The most prevalent and scalable synthetic strategy involves a two-step sequence:

  • Ullmann Condensation: This classic copper-catalyzed reaction is used to form the diaryl ether bond.[1][2] Typically, 2-chloro-6-nitrophenol is coupled with phenol in the presence of a copper catalyst and a base at elevated temperatures.[3]

  • Nitro Group Reduction: The resulting 3-chloro-2-phenoxynitrobenzene intermediate is then reduced to the target aniline. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd/C) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl).[4][5]

An alternative, though often more expensive and complex, approach is the Buchwald-Hartwig amination , where a palladium catalyst is used to couple an amine with an appropriately substituted diaryl ether.[6][7]

Q2: I am observing a low yield in the Ullmann condensation step. What are the likely causes and how can I improve it?

Low yields in Ullmann condensations are a common issue.[8][9] Several factors can contribute to this:

  • Catalyst Inactivity: The copper catalyst can be deactivated by impurities. Using freshly prepared or activated copper powder can be beneficial. Modern protocols often employ soluble copper salts like CuI or CuO with a ligand to improve reactivity and solubility.[10][11]

  • Reaction Conditions: Ullmann reactions traditionally require high temperatures (often >150 °C), which can lead to thermal decomposition of starting materials or products.[12] Optimization of temperature and reaction time is crucial. The use of ligands can often allow for milder reaction conditions.[10]

  • Base Selection: The choice of base is critical. Strong bases like potassium carbonate or cesium carbonate are commonly used. The base must be anhydrous, as water can inhibit the reaction.[13]

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.[12] The choice of solvent can significantly impact the reaction rate and yield.

Q3: What are the common impurities I should expect in the synthesis of 3-Chloro-2-phenoxyaniline?

Impurity profiles can vary depending on the synthetic route and reaction conditions. Here are some common impurities to anticipate:

  • From Ullmann Condensation:

    • Unreacted Starting Materials: 2-Chloro-6-nitrophenol and phenol.

    • Homocoupling Products: Biphenyl derivatives from the coupling of two phenol molecules or two 2-chloro-6-nitrophenol molecules.[9]

    • Hydroxylated Byproducts: Formation of 3-chloro-2-hydroxynitrobenzene if water is present.

  • From Nitro Group Reduction:

    • Incomplete Reduction Products: Azoxy, azo, and hydroxylamine intermediates.[4]

    • Dehalogenated Product: 2-Phenoxyaniline, formed by the reduction of the chloro group. This is a common side reaction, especially with catalytic hydrogenation using Pd/C. Using catalysts like Raney Nickel or employing metal/acid reductions can minimize this.[14]

    • Over-reduction Products: If other reducible functional groups are present.

Q4: How can I best purify the final 3-Chloro-2-phenoxyaniline product?

Purification strategies depend on the nature and quantity of the impurities. A multi-step approach is often necessary:

  • Work-up: After the reaction, a standard aqueous work-up is performed to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: This is a highly effective method for separating the desired product from closely related organic impurities.[15] A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.

  • Recrystallization: For further purification of the solid product, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexane) can be employed to remove minor impurities and obtain a highly pure crystalline product.[15]

  • Vacuum Distillation: If the product is a high-boiling liquid or a low-melting solid, vacuum distillation can be an effective purification technique.[15]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of 3-Chloro-2-phenoxyaniline.

Problem 1: Low Conversion in the Ullmann Condensation
Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Copper Catalyst Use freshly prepared activated copper powder or a soluble copper(I) salt (e.g., CuI) with a suitable ligand (e.g., L-proline, N,N-dimethylglycine).[10]Activated copper has a higher surface area and is more reactive. Soluble copper catalysts with ligands form more reactive catalytic species.[11]
Suboptimal Reaction Temperature Systematically vary the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or GC-MS.Ullmann reactions have a high activation energy. Finding the optimal temperature balances reaction rate and potential decomposition.[12]
Ineffective Base Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous. Consider using a stronger base or a different base altogether.The base is required to deprotonate the phenol, forming the reactive phenoxide. Water can hydrolyze the base and inhibit the reaction.[13]
Poor Solvent Choice Screen alternative high-boiling polar aprotic solvents such as NMP or DMSO.The solvent needs to effectively dissolve the reactants and facilitate the high-temperature reaction.[12]
Problem 2: Formation of Significant Byproducts in the Ullmann Condensation
Potential Cause Troubleshooting Steps Scientific Rationale
Homocoupling of Phenol Use a slight excess of the aryl halide (2-chloro-6-nitrophenol).Le Chatelier's principle suggests that an excess of one reactant will drive the reaction towards the desired cross-coupling product.
Hydrodehalogenation Ensure anhydrous conditions and use a well-dried solvent.The presence of water can lead to the formation of hydroxides that can participate in side reactions.
Formation of Biphenyls Optimize the catalyst loading and reaction time.Prolonged reaction times at high temperatures can promote side reactions.[9]
Problem 3: Incomplete Reduction of the Nitro Group
Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Reducing Agent For catalytic hydrogenation, use fresh catalyst. For metal/acid reductions, use freshly activated metal powder.The activity of catalysts and metal powders can decrease over time due to oxidation or poisoning.
Insufficient Amount of Reducing Agent Increase the molar equivalents of the reducing agent.Stoichiometric or excess reducing agent is required to ensure complete conversion of the nitro group.
Suboptimal Reaction Conditions For catalytic hydrogenation, increase the hydrogen pressure. For metal/acid reductions, increase the reaction temperature or time.The rate of reduction is dependent on these reaction parameters.[4]
Problem 4: Dehalogenation during Nitro Group Reduction
Potential Cause Troubleshooting Steps Scientific Rationale
Catalyst Choice in Hydrogenation Replace Pd/C with Raney Nickel.[14]Palladium on carbon is known to be more prone to causing hydrodehalogenation of aryl halides compared to Raney Nickel.
Harsh Reaction Conditions Use milder reducing agents like iron powder in acetic acid or stannous chloride in HCl.[5]These conditions are often more chemoselective and can reduce the nitro group without affecting the C-Cl bond.
Reaction Time and Temperature Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessively high temperatures.Prolonged exposure to reducing conditions can promote the undesired dehalogenation.

Experimental Protocols

The following are generalized protocols and should be optimized for specific laboratory conditions and scales.

Protocol 1: Ullmann Condensation for 3-Chloro-2-phenoxynitrobenzene

G start Start reagents Combine 2-chloro-6-nitrophenol, phenol, CuI, L-proline, and K2CO3 in anhydrous DMF start->reagents reaction Heat to 120-140 °C Monitor by TLC reagents->reaction workup Cool, dilute with water, extract with ethyl acetate reaction->workup purify Wash organic layer, dry, and concentrate workup->purify end Crude 3-Chloro-2-phenoxynitrobenzene purify->end

Caption: Workflow for Ullmann Condensation.

Materials:

  • 2-Chloro-6-nitrophenol (1.0 equiv)

  • Phenol (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • L-proline (0.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-6-nitrophenol, phenol, CuI, L-proline, and anhydrous K₂CO₃.

  • Add anhydrous DMF and stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 120-140 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of 3-Chloro-2-phenoxynitrobenzene

G start Start reagents Dissolve 3-chloro-2-phenoxynitrobenzene in ethanol/acetic acid start->reagents add_fe Add iron powder portion-wise reagents->add_fe reaction Heat to reflux Monitor by TLC add_fe->reaction workup Cool, filter through celite, neutralize with NaHCO3 reaction->workup extract Extract with ethyl acetate workup->extract purify Wash, dry, and concentrate extract->purify end 3-Chloro-2-phenoxyaniline purify->end

Caption: Workflow for Nitro Group Reduction.

Materials:

  • 3-Chloro-2-phenoxynitrobenzene (1.0 equiv)

  • Iron powder (3.0 equiv)

  • Ethanol

  • Acetic acid

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-2-phenoxynitrobenzene in a mixture of ethanol and acetic acid.

  • Heat the solution to a gentle reflux.

  • Add iron powder portion-wise to the refluxing solution. The reaction is exothermic.

  • After the addition is complete, continue to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

References

  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]

  • Fedorov, A. Y., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(14), 255-265. [Link]

  • Ma, D., & Cai, Q. (2003). N, N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802. [Link]

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Validation & Comparative

A Comparative Spectroscopic Guide to 3-Chloro-2-phenoxyaniline for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a foundational pillar of innovation. This guide provides an in-depth spectral analysis of 3-Chloro-2-phenoxyaniline, a key intermediate in pharmaceutical synthesis. In the absence of directly published experimental spectra for this compound, we present a comprehensive, comparative analysis based on the spectral data of closely related analogs. This approach not only allows for a robust prediction of its spectroscopic features but also offers a deeper understanding of substituent effects on the aniline scaffold.

Introduction: The Significance of 3-Chloro-2-phenoxyaniline

3-Chloro-2-phenoxyaniline belongs to the family of substituted anilines, a class of compounds widely utilized as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The presence of a chloro group, a phenoxy group, and an amino group on the benzene ring imparts a unique combination of electronic and steric properties, making it a versatile precursor for creating complex molecular architectures. For instance, chloro-containing compounds are integral to a vast number of FDA-approved drugs, and substituted anilines are precursors to a range of therapeutics, including potential anticancer agents.[1] The accurate identification and characterization of such intermediates are paramount to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide will navigate the expected spectral characteristics of 3-Chloro-2-phenoxyaniline across four key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Our analysis will draw comparisons with the known spectral data of 3-chloroaniline, 3-phenoxyaniline, and 3-chloro-2-methylaniline to elucidate the distinct contribution of each substituent.

Predicted Spectral Analysis of 3-Chloro-2-phenoxyaniline

The structure of 3-Chloro-2-phenoxyaniline suggests a complex interplay of substituent effects that will be reflected in its spectra. The phenoxy group at position 2 and the chloro group at position 3 will influence the electron density and chemical environment of the aniline ring and its amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, we can piece together the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Chloro-2-phenoxyaniline is expected to be complex, with distinct regions for the aromatic protons and the amino protons.

  • Aromatic Region (approx. 6.5-7.5 ppm): We anticipate a series of multiplets in this region corresponding to the protons on both the aniline and phenoxy rings. The protons on the aniline ring will be influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating/withdrawing nature of the phenoxy and amino groups. The protons on the phenoxy ring will exhibit a pattern typical of a monosubstituted benzene ring, likely appearing as multiplets between 7.0 and 7.4 ppm.

  • Amino Protons (-NH₂): The chemical shift of the amino protons can vary significantly (typically 3-5 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding.[2] This signal is often broad and may not show clear coupling.

Comparative Analysis of ¹H NMR Spectra:

CompoundKey ¹H NMR FeaturesExpected Influence on 3-Chloro-2-phenoxyaniline
3-Chloroaniline Aromatic protons appear as multiplets in the range of 6.6-7.2 ppm. The amino protons show a broad signal around 3.7 ppm.[3][4]The chloro group deshields the aromatic protons, shifting them downfield.
3-Phenoxyaniline The spectrum will show overlapping multiplets for the protons of both aromatic rings.The phenoxy group will introduce additional signals and complexity in the aromatic region.
3-Chloro-2-methylaniline Aromatic protons are observed between 6.6 and 7.1 ppm, with a methyl singlet around 2.2 ppm.[5]The replacement of the methyl group with a more complex phenoxy group will significantly alter the aromatic region's appearance.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework.

  • Aromatic Carbons: We expect to see 12 distinct signals for the 12 aromatic carbons, though some may overlap. The carbons directly attached to the chlorine, oxygen, and nitrogen atoms will have their chemical shifts significantly influenced. The carbon bearing the chlorine atom (C-3) will be deshielded, while the carbon attached to the amino group (C-1) will be shielded.

  • Ipso-Carbons: The carbon atoms directly bonded to the substituents (C-1, C-2, C-3, and the carbon of the phenoxy ring attached to the ether oxygen) will have characteristic chemical shifts.

Comparative Analysis of ¹³C NMR Spectra:

CompoundKey ¹³C NMR FeaturesExpected Influence on 3-Chloro-2-phenoxyaniline
3-Chloroaniline Aromatic carbon signals appear between 113 and 147 ppm. The carbon bearing the chlorine atom is found at approximately 134 ppm.[6][7]Provides a baseline for the chemical shifts of a chloro-substituted aniline ring.
3-Phenoxyaniline The spectrum will show 12 aromatic signals, with the carbon attached to the ether oxygen appearing significantly downfield.The phenoxy group will introduce a set of signals corresponding to its six carbon atoms.
3-Chloro-2-methylaniline Aromatic carbons are in the range of 118-145 ppm, with the methyl carbon signal around 14 ppm.The phenoxy group's electronic effects will be different from the methyl group's, leading to different chemical shifts for the aniline ring carbons.

Experimental Workflow: NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Chloro-2-phenoxyaniline will be dominated by vibrations associated with the amino group, the aromatic rings, the C-O ether linkage, and the C-Cl bond.

  • N-H Stretching: Primary amines typically show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.[8]

  • Aromatic C-H Stretching: Look for sharp peaks just above 3000 cm⁻¹.

  • C=C Aromatic Ring Stretching: Expect several bands in the 1450-1600 cm⁻¹ region.

  • C-O Ether Stretching: A strong, characteristic band for the aryl-O-C stretch should appear in the 1200-1250 cm⁻¹ region.

  • C-N Stretching: This vibration for aromatic amines is typically found between 1250 and 1360 cm⁻¹.[9]

  • C-Cl Stretching: A band in the 600-800 cm⁻¹ region is indicative of the C-Cl bond.

Comparative Analysis of IR Spectra:

CompoundKey IR Features (cm⁻¹)Expected Influence on 3-Chloro-2-phenoxyaniline
3-Chloroaniline N-H stretches (~3370, 3455), aromatic C=C stretches (~1600, 1480), C-Cl stretch (~770).[8][10][11]Provides the fundamental vibrational modes for the chloroaniline core.
3-Phenoxyaniline N-H stretches, aromatic C=C stretches, and a strong C-O ether stretch (~1230).[12]The strong C-O stretch will be a key diagnostic peak.
3-Chloro-2-methylaniline N-H stretches, aromatic C=C stretches, C-Cl stretch.The substitution pattern will influence the fingerprint region (below 1500 cm⁻¹) differently than a phenoxy group.

Experimental Workflow: IR Spectroscopy (ATR)

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.

  • Molecular Ion Peak (M⁺): Due to the presence of chlorine, the molecular ion will appear as a pair of peaks: the M⁺ peak and the [M+2]⁺ peak. The natural isotopic abundance of ³⁵Cl and ³⁷Cl is approximately 3:1, so the ratio of the intensities of the M⁺ and [M+2]⁺ peaks will be about 3:1.[13] This is a definitive indicator of a single chlorine atom in the molecule. The nominal molecular weight of 3-Chloro-2-phenoxyaniline (C₁₂H₁₀ClNO) is approximately 219.67 g/mol . Therefore, we expect to see peaks at m/z 219 and 221.

  • Fragmentation Pattern: The molecule is expected to fragment at the ether linkage and through the loss of the chloro and amino groups. Common fragments might include the loss of the phenoxy radical (C₆H₅O•), the loss of a chlorine atom, and cleavage of the aniline ring.

Comparative Analysis of Mass Spectra:

CompoundKey MS Features (m/z)Expected Influence on 3-Chloro-2-phenoxyaniline
3-Chloroaniline Molecular ion peaks at m/z 127 and 129 (ratio ~3:1).[14][15][16]Confirms the characteristic isotopic pattern for a single chlorine atom.
3-Phenoxyaniline Molecular ion peak at m/z 185.[17]Provides the base peak when the chloro substituent is absent.
3-Chloro-2-methylaniline Molecular ion peaks at m/z 141 and 143 (ratio ~3:1).Demonstrates the predictable M⁺ and [M+2]⁺ pattern in a related chloro-substituted aniline.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems.

  • Absorption Bands: Aniline and its derivatives typically show two main absorption bands: the primary band (E2-band) around 230-240 nm and the secondary band (B-band) around 280-290 nm.[18] The presence of the phenoxy group, which extends the conjugated system, is expected to cause a bathochromic (red) shift in these absorption maxima to longer wavelengths. The chloro substituent will likely have a smaller effect on the absorption maxima.[19]

Comparative Analysis of UV-Vis Spectra:

CompoundKey UV-Vis Features (λmax)Expected Influence on 3-Chloro-2-phenoxyaniline
3-Chloroaniline Absorption maxima around 244 nm and 308 nm.[18]Provides a baseline for the electronic transitions of the chloroaniline chromophore.
3-Phenoxyaniline The extended conjugation from the phenoxy group will likely shift the absorption maxima to longer wavelengths compared to aniline.The phenoxy group will be the dominant factor in determining the λmax values.

Summary of Predicted and Comparative Spectral Data

Analytical TechniquePredicted Data for 3-Chloro-2-phenoxyanilineComparative Data
¹H NMR Aromatic protons: ~6.5-7.5 ppm (complex multiplets). Amino protons: Broad signal ~3-5 ppm.3-Chloroaniline: Aromatic protons ~6.6-7.2 ppm.[3][4]
¹³C NMR ~12 aromatic signals. C-Cl ~130-135 ppm, C-O ~150-160 ppm.3-Chloroaniline: C-Cl at ~134 ppm.[6][7]
IR (cm⁻¹) N-H stretches: ~3300-3500. C-O stretch: ~1200-1250. C-Cl stretch: ~600-800.3-Chloroaniline: N-H stretches ~3370, 3455; C-Cl ~770.[8][10][11] 3-Phenoxyaniline: Strong C-O stretch ~1230.[12]
Mass Spec (m/z) M⁺ at 219, [M+2]⁺ at 221 (ratio ~3:1).3-Chloroaniline: M⁺ at 127, [M+2]⁺ at 129.[14][15][16]
UV-Vis (nm) λmax expected at >244 nm and >308 nm due to extended conjugation.3-Chloroaniline: λmax at ~244 nm and 308 nm.[18]

Conclusion: A Framework for Characterization

This guide provides a robust framework for the spectral analysis and characterization of 3-Chloro-2-phenoxyaniline. By leveraging comparative data from structurally similar compounds, we have established a detailed prediction of its key spectroscopic features. This approach underscores the importance of understanding substituent effects in spectral interpretation, a critical skill for chemists in pharmaceutical research and development. The provided experimental workflows offer standardized methods for acquiring high-quality spectral data. For any researcher working with this or related intermediates, this guide serves as a valuable reference for identity confirmation and purity assessment, ensuring the integrity of the synthetic process from intermediate to final API.

References

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comparing the reactivity of 3-Chloro-2-phenoxyaniline with other anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry and drug development, substituted anilines are foundational building blocks. Their reactivity profile dictates their utility in constructing complex molecular architectures. This guide provides an in-depth comparative analysis of 3-chloro-2-phenoxyaniline, a key intermediate, against other benchmark anilines. We will dissect how the interplay of electronic and steric effects governs its behavior in fundamental reactions, offering both theoretical grounding and practical experimental frameworks for researchers, scientists, and drug development professionals.

The core of this analysis lies in understanding how substituents modulate the nucleophilic character of the amino group and the electron density of the aromatic ring. In 3-chloro-2-phenoxyaniline, the amino group is flanked by an ortho-phenoxy group and a meta-chloro group, creating a unique and complex reactivity profile that deviates significantly from simpler anilines.

Theoretical Framework: The Interplay of Substituent Effects

The reactivity of any substituted aniline is primarily governed by the electronic and steric nature of the groups attached to the aromatic ring.

Electronic Effects: A Tug-of-War for Electron Density

The amino group (-NH₂) itself is a powerful activating group in electrophilic aromatic substitution (EAS). This is due to its strong positive mesomeric (+M) or resonance effect, where the nitrogen's lone pair of electrons is delocalized into the benzene ring. This effect enriches the electron density at the ortho and para positions and strongly outweighs the nitrogen's electron-withdrawing inductive (-I) effect.[1][2]

The substituents on 3-chloro-2-phenoxyaniline introduce competing electronic influences:

  • Phenoxy Group (-OPh) at C2 (ortho): Like the amino group, the oxygen atom's lone pairs exert a strong +M effect, donating electron density to the ring and activating it. It also has a -I effect due to oxygen's electronegativity.

  • Chloro Group (-Cl) at C3 (meta): Halogens are a unique case. They possess a strong -I effect, withdrawing electron density and deactivating the ring.[3] They also have a +M effect, but for chlorine, this is weak and does not overcome the inductive withdrawal.[4] Crucially, when positioned meta to the amino group, its resonance effect is negligible, and its deactivating -I effect predominates.[4]

Steric Effects: The Ortho Effect and Steric Inhibition of Protonation (SIP)

Substituents at the ortho position to the amino group introduce significant steric hindrance. This phenomenon, known as the "ortho effect," can dramatically alter reactivity, particularly basicity.[5][6]

For anilines, the ortho effect leads to Steric Inhibition of Protonation (SIP) . When the sp²-hybridized amino nitrogen is protonated, it re-hybridizes to a tetrahedral sp³ geometry. This change brings the amino hydrogens into close proximity with the ortho substituent, causing steric strain. This strain destabilizes the resulting anilinium conjugate acid, making the parent aniline a weaker base than its meta or para isomers, regardless of the substituent's electronic nature.[5][6][7] In 3-chloro-2-phenoxyaniline, the bulky ortho-phenoxy group is expected to cause a profound SIP effect.

Comparative Analysis of Reactivity

We will now evaluate the reactivity of 3-chloro-2-phenoxyaniline against aniline, 3-chloroaniline, and 2-phenoxyaniline across three key metrics: basicity, nucleophilicity in N-acylation, and reactivity in electrophilic aromatic substitution.

Basicity (pKa): The Availability of the Nitrogen Lone Pair

Basicity, quantified by the pKa of the conjugate acid (anilinium ion), measures the ability of the nitrogen's lone pair to accept a proton. Electron-withdrawing groups decrease basicity, while steric hindrance around the amino group significantly lowers it.[2][4]

Analysis:

  • Aniline serves as our baseline with a pKa of 4.6.

  • 3-Chloroaniline is less basic (pKa = 3.52) due to the electron-withdrawing inductive effect of the meta-chloro group, which reduces electron density on the nitrogen.[8]

  • 2-Phenoxyaniline is expected to be a much weaker base than aniline. Despite the electron-donating resonance of the phenoxy group, the steric hindrance at the ortho position inhibits protonation, a classic example of the ortho effect.

  • 3-Chloro-2-phenoxyaniline is predicted to be the weakest base among the compared molecules. It suffers from both the potent steric inhibition of protonation by the ortho-phenoxy group and the powerful electron-withdrawing inductive effect from the meta-chloro group.

Table 1: Comparison of pKa Values for Substituted Anilines

CompoundSubstituentsKey Effects Influencing BasicitypKa of Conjugate Acid
AnilineNoneBaseline~4.6
3-Chloroanilinemeta-ClInductive electron withdrawal (-I)3.52[8]
2-Phenoxyanilineortho-OPhStrong Steric Inhibition of Protonation (Ortho Effect)< 3.0 (Estimated)
3-Chloro-2-phenoxyaniline ortho-OPh, meta-ClStrong SIP + Strong Inductive Withdrawal (-I)<< 3.0 (Estimated)
Nucleophilicity: N-Acylation

The reaction of an aniline with an acylating agent, such as acetic anhydride or an acyl chloride, is a direct measure of the nitrogen's nucleophilicity.[9] Reactivity is dictated by both the electron density on the nitrogen and its steric accessibility.

Analysis: The reactivity of 3-chloro-2-phenoxyaniline in N-acylation is expected to be severely diminished. The bulky ortho-phenoxy group creates a sterically crowded environment, impeding the approach of the electrophilic acylating agent. This steric shield, combined with the reduced electron density on the nitrogen due to the meta-chloro group, makes the amine a poor nucleophile.[10]

Experimental Protocol: Comparative N-Acylation of Anilines

This protocol is designed to compare the relative rates of acylation under identical conditions.

  • Preparation: In separate, identical reaction vessels, dissolve 1.0 mmol of each aniline (Aniline, 3-Chloroaniline, 3-Chloro-2-phenoxyaniline) in 10 mL of a suitable solvent (e.g., acetonitrile).

  • Initiation: To each solution, add 1.1 mmol of acyl chloride (e.g., acetyl chloride) and a catalytic amount of a Lewis acid like aluminum powder (10 mol%) if necessary.[11] For highly reactive anilines, a non-catalytic reaction in the presence of a base like pyridine may be used.

  • Reaction: Stir the mixtures at a constant temperature (e.g., 25°C).

  • Monitoring: Monitor the consumption of the starting aniline at regular time intervals (e.g., every 5 minutes) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Analysis: Quantify the percentage of converted aniline over time to establish a relative reactivity order.

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_aniline Dissolve Aniline (1.0 mmol) in Acetonitrile (10 mL) add_reagents Add Acyl Chloride (1.1 mmol) & Pyridine (1.2 mmol) prep_aniline->add_reagents To reaction vessel stir Stir at 25°C add_reagents->stir monitor Monitor by TLC/HPLC at t = 5, 15, 30 min stir->monitor Take aliquots quantify Quantify Reactant Consumption monitor->quantify end End quantify->end Determine Relative Rate start Start start->prep_aniline

Caption: General workflow for comparative N-acylation of anilines.

Electrophilic Aromatic Substitution (EAS): Diazotization

Diazotization involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt.[12][13] The rate-determining step involves an electrophilic attack on the nitrogen atom, making the reaction rate highly dependent on the amine's nucleophilicity.[14]

Analysis: The factors that reduce the basicity and N-nucleophilicity of 3-chloro-2-phenoxyaniline also retard its rate of diazotization. The electron-withdrawing meta-chloro group and steric hindrance from the ortho-phenoxy group both contribute to a slower reaction compared to aniline. Studies on substituted anilines have shown that electron-withdrawing groups decrease the rate of diazotization, consistent with a negative ρ-value in a Hammett plot analysis.[14]

Experimental Protocol: Competitive Diazotization

This method uses a colored coupling reaction to visually or spectrophotometrically assess the rate of diazonium salt formation.

  • Amine Solution Preparation: Prepare separate solutions of each aniline (1.0 mmol) in aqueous HCl (e.g., 3M) and cool to 0-5°C in an ice bath.

  • Nitrous Acid Addition: To each cooled amine salt solution, add a solution of sodium nitrite (1.0 mmol in water) dropwise, maintaining the temperature below 5°C.

  • Coupling & Monitoring: At specific time points (e.g., 2, 10, 30 minutes), take an aliquot of the reaction mixture and add it to a solution of β-naphthol in aqueous NaOH. The immediate formation of a vibrant azo dye indicates the presence of diazonium salt.

  • Analysis: The intensity of the color produced at each time point can be compared visually or quantified using a UV-Vis spectrophotometer to determine the relative rate of diazotization for each aniline. A faster, more intense color development signifies a higher reaction rate.

Diazotization_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling & Analysis dissolve Dissolve Aniline in cold aq. HCl (0-5°C) add_nitrite Add aq. NaNO₂ dropwise dissolve->add_nitrite diazonium Formation of Diazonium Salt add_nitrite->diazonium take_aliquot Take Aliquot at Time 't' diazonium->take_aliquot couple Add to cold alkaline β-Naphthol solution take_aliquot->couple azo_dye Formation of Azo Dye (Color) couple->azo_dye measure Measure Color Intensity (UV-Vis) azo_dye->measure end Determine Rate measure->end start Start start->dissolve

Caption: Workflow for diazotization followed by azo dye coupling.

Summary and Conclusion

The reactivity of 3-chloro-2-phenoxyaniline is a clear illustration of how multiple substituents can synergistically control chemical behavior. Its properties are markedly different from those of unsubstituted aniline due to a "perfect storm" of attenuating steric and electronic factors.

Table 2: Overall Reactivity Comparison

CompoundRelative BasicityRelative N-Acylation RateRelative Diazotization RateDominant Effects
AnilineHighVery FastFastBaseline (+M of -NH₂)
3-ChloroanilineMediumModerateModerate-I effect of Cl
2-PhenoxyanilineLowSlowSlowSteric hindrance (Ortho Effect)
3-Chloro-2-phenoxyaniline Very LowVery SlowVery SlowSteric hindrance + -I effect of Cl

References

  • Kinetics of the Diazotization of Anilines. Journal of the American Chemical Society. [Link]

  • Ortho effect. Wikipedia. [Link]

  • Electrophilic aromatic substitution in substituted anilines. Canadian Science Publishing. [Link]

  • Ortho effect. A to Z Chemistry. [Link]

  • Electrophilic Substitution of Anilines. Testbook. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • Hammett plots of the anilinolysis of 2,6-bis(trifluoromethanesulfonyl). ResearchGate. [Link]

  • Ortho-effect in substituted aromatic acids and bases. Chemistry Stack Exchange. [Link]

  • The diazotization process. ResearchGate. [Link]

  • Diazotisation and coupling reaction. Slideshare. [Link]

  • ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. YouTube. [Link]

  • Lec4 - Diazotization Reactions. YouTube. [Link]

  • Hammett plot with respect to aniline derivatives. ResearchGate. [Link]

  • Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • Diazotization of Aniline Derivatives: Nitrous Acid Test. Chemical Education Xchange. [Link]

  • Ortho Effect. BYJU'S. [Link]

  • Hammett equation. Wikipedia. [Link]

  • Enantioselective Hydroformylation of Aniline Derivatives. PMC - NIH. [Link]

  • Nucleophilicities of para‐substituted aniline radical cations in acetonitrile. ResearchGate. [Link]

  • Acylation of Aniline Explained. Pearson. [Link]

  • Applications of Hammett Equation: Substituent and Reaction Constants. University of Calgary. [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ResearchGate. [Link]

  • Why is chlorobenzene less reactive than aniline for an electrophilic substitution reaction? Quora. [Link]

  • Amines. NCERT. [Link]

  • Evaluating the Nucleophilicity of Substituted Aniline Derivatives. Reddit. [Link]

  • Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. PMC - NIH. [Link]

  • Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. ResearchGate. [Link]

  • 3-Chloro-2-methylaniline. PubChem - NIH. [Link]

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A Senior Application Scientist's Guide to the Structural Validation of 3-Chloro-2-phenoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and the potential for unforeseen toxicity. The 3-chloro-2-phenoxyaniline scaffold, a key intermediate in the synthesis of various potentially bioactive compounds, presents a classic case for rigorous structural validation. Its isomeric possibilities and the subtle influence of its substituents on spectroscopic signatures demand a multi-faceted analytical approach.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of 3-chloro-2-phenoxyaniline derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind our analytical choices, framing them within a logical, self-validating workflow designed to ensure the highest degree of confidence in your molecular architecture. The principles and methodologies discussed here are grounded in established analytical chemistry and are essential for any professional engaged in the synthesis and characterization of novel chemical entities.[1][2][3]

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule in solution. It provides detailed information about the chemical environment, proximity, and coupling of magnetically active nuclei, primarily ¹H and ¹³C.

Causality of Application: For a molecule like 3-chloro-2-phenoxyaniline, NMR is indispensable for confirming the specific substitution pattern on the two aromatic rings. While mass spectrometry can confirm the elemental composition, it cannot easily distinguish between, for example, 3-chloro-2-phenoxyaniline and 4-chloro-2-phenoxyaniline.

¹H NMR Spectroscopy: The proton NMR spectrum provides the initial and most detailed fingerprint of the molecule. For a typical 3-chloro-2-phenoxyaniline derivative, we expect to see distinct signals corresponding to the protons on both the aniline and the phenoxy rings, as well as the amine (-NH₂) protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are all critical pieces of the puzzle.[4][5] The protons ortho to the ether oxygen will be shifted downfield compared to those on a simple benzene ring, while the protons on the aniline ring will be influenced by both the electron-donating amine group and the electron-withdrawing chlorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by providing a count of the unique carbon environments. For 3-chloro-2-phenoxyaniline (C₁₂H₁₀ClNO), we would expect to see 12 distinct signals in the aromatic region of the spectrum, confirming the presence of all carbon atoms in unique chemical environments. The carbons directly bonded to the electronegative oxygen, nitrogen, and chlorine atoms will exhibit characteristic downfield shifts.

Pillar 2: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For halogenated molecules, it offers an additional layer of confirmation through characteristic isotopic patterns.

Causality of Application: Before investing significant time in detailed NMR analysis, a quick mass spectrum provides immediate confirmation that the reaction has produced a product of the correct molecular mass. It is the first checkpoint in the validation workflow.

For 3-chloro-2-phenoxyaniline, the key diagnostic feature is the molecular ion peak cluster. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[6][7][8] This results in two molecular ion peaks:

  • M+ peak: Corresponding to the molecule containing the ³⁵Cl isotope.

  • M+2 peak: A smaller peak at two mass units higher, corresponding to the molecule containing the ³⁷Cl isotope.

The relative intensity of the M+ to M+2 peak will be approximately 3:1, a signature that is virtually unmistakable for a monochlorinated compound.[6][9] High-resolution mass spectrometry (HRMS) can further provide an exact mass measurement, allowing for the unambiguous determination of the molecular formula.

Pillar 3: X-ray Crystallography - The Unassailable Proof

When absolute, undeniable proof of structure is required, single-crystal X-ray crystallography stands alone. This technique provides a precise three-dimensional map of the electron density in a crystalline solid, revealing the exact spatial arrangement of every atom.

Causality of Application: While NMR and MS provide powerful evidence, they are ultimately inferential. X-ray crystallography is a direct observation of the molecular structure. It is the gold standard for resolving any ambiguity, particularly in cases of complex isomerism or stereochemistry, and is often a requirement for patent applications and regulatory submissions.[10] A crystallographic analysis of a 3-chloro-2-phenoxyaniline derivative would definitively confirm the ortho-phenoxy and meta-chloro substitution pattern and reveal crucial conformational details, such as the dihedral angle between the two aromatic rings.[11][12] The primary challenge, however, is the need to grow a single crystal of sufficient quality, which can be a significant hurdle.

An Integrated Approach: The Validation Workflow

Effective structural validation relies not on a single technique, but on the logical integration of complementary data. Each step serves to confirm the last and build a comprehensive, self-validating picture of the molecule.

ValidationWorkflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Final Confirmation Synthesis Crude Product Purification Purified Compound Synthesis->Purification Chromatography MS Mass Spectrometry (MS) Purification->MS Initial Check NMR NMR Spectroscopy (¹H, ¹³C) MS->NMR If MW correct XRAY X-ray Crystallography (If required) NMR->XRAY For absolute proof or if ambiguity remains Confirmed Validated Structure NMR->Confirmed XRAY->Confirmed

Caption: A logical workflow for the structural validation of a synthesized compound.

This workflow demonstrates a cost- and time-effective approach. A rapid MS analysis confirms the molecular weight. If successful, comprehensive NMR studies are undertaken to map the molecular framework. Only if ambiguity persists, or if the project demands it, is the more resource-intensive process of X-ray crystallography pursued.

Comparative Data Summary

The choice of analytical technique is guided by the specific question being asked. The following table summarizes the capabilities and requirements of each method.

Parameter NMR Spectroscopy (¹H, ¹³C) Mass Spectrometry (MS) X-ray Crystallography
Information Provided Atomic connectivity, chemical environment, proton countMolecular weight, elemental formula (HRMS), isotopic informationAbsolute 3D structure, bond lengths, bond angles
Sample Requirement 5-10 mg, soluble in deuterated solvent< 1 mg, soluble or volatileHigh-quality single crystal
Definitive Power High for isomerism and connectivityDefinitive for MW and formulaAbsolute and unambiguous
Common Challenges Signal overlap in complex molecules, low sensitivity for ¹³CIsomers are often indistinguishable, fragmentation can be complexGrowing a suitable crystal can be difficult or impossible

Triangulating the Evidence

Triangulation Structure Validated Structure (3-Chloro-2-phenoxyaniline) NMR NMR Data (Connectivity & Isomerism) NMR->Structure confirms MS MS Data (Molecular Weight & Formula) MS->Structure confirms XRAY X-ray Data (Absolute 3D Geometry) XRAY->Structure confirms

Caption: Conceptual diagram of data triangulation for structural validation.

Standardized Experimental Protocols

To ensure reproducibility and accuracy, adherence to standardized protocols is essential. The following are representative methodologies for the analysis of 3-chloro-2-phenoxyaniline derivatives.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz NMR Spectrometer.

    • Parameters: Acquire a standard proton spectrum using a 30-degree pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Co-add 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz NMR Spectrometer (corresponding to the 400 MHz proton instrument).

    • Parameters: Acquire a proton-decoupled carbon spectrum. Use a 45-degree pulse width, a relaxation delay of 2 seconds, and co-add 1024 scans.[13][14]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate.

  • GC-MS System Parameters:

    • GC Column: Use a standard non-polar column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film).

    • Injector: Set to 250°C with a 1 µL injection volume.

    • Oven Program: Begin at 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Acquisition:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Data Analysis: Examine the total ion chromatogram for the peak corresponding to your compound. Analyze the mass spectrum of this peak, paying close attention to the molecular ion cluster to confirm the presence of chlorine.[13][14]

Protocol 3: Single Crystal X-ray Diffraction
  • Crystal Growth: The critical step is to grow a suitable single crystal. This is typically achieved by slow evaporation of a solvent in which the compound is moderately soluble, or by vapor diffusion techniques.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on the diffractometer. Collect a full sphere of diffraction data using either Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods and refine the atomic positions and thermal parameters until the model converges and provides a good fit to the experimental data. The final refined structure provides definitive proof of the molecular architecture.

By systematically applying these complementary techniques within a logical workflow, researchers can ensure the structural integrity of their 3-chloro-2-phenoxyaniline derivatives, providing a solid and trustworthy foundation for subsequent biological and pharmacological evaluation.

References

  • The importance of target validation in drug discovery and development. ResearchGate. [Link]

  • Why structural proteomics is the best tool for drug target validation. Biognosys. [Link]

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  • Target Validation. Sygnature Discovery. [Link]

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  • 3-Chloro-2-phenoxyaniline. PubChem, National Institutes of Health. [Link]

  • Synthetic method of 3-chloro-2-methylaniline.
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  • Synthesis and NMR characterization of a novel polyaniline derivative. ResearchGate. [Link]

  • 2-Phenoxyaniline derivatives.
  • Mass Spectroscopy - Halo-isotopes. YouTube. [Link]

  • Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science. [Link]

  • 3-CHLOROANILINE. Ataman Kimya. [Link]

  • Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. ResearchGate. [Link]

  • Synthesis, Characterization and study properties of poly para chloro aniline and poly para chloroaniline\MnO2 nanocomposite. Samarra Journal of Pure and Applied Science. [Link]

  • Aniline, 3-chloro-2-methoxy-. PubChem, National Institutes of Health. [Link]

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analytical methods for the quantification of 3-Chloro-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quantitative Analysis of 3-Chloro-2-phenoxyaniline: A Comparative Review of HPLC-UV and GC-MS Methodologies

Introduction

3-Chloro-2-phenoxyaniline is an aromatic compound featuring a substituted aniline and a phenoxy ether functional group. As with many substituted anilines, it can serve as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals or may be present as a process-related impurity.[1] The accurate and precise quantification of this analyte is paramount for ensuring the quality, safety, and regulatory compliance of final products. The choice of analytical methodology is a critical decision, dictated by factors such as required sensitivity, sample matrix complexity, laboratory equipment availability, and the specific analytical question being addressed—be it routine quality control or trace-level impurity profiling.

This guide provides a detailed comparison of two principal analytical techniques for the quantification of 3-Chloro-2-phenoxyaniline: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a head-to-head comparison of their performance characteristics to guide researchers and drug development professionals in making an informed method selection.

Pillar 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating non-volatile and thermally sensitive compounds.[2] For a molecule like 3-Chloro-2-phenoxyaniline, Reversed-Phase HPLC (RP-HPLC) is the most logical approach.

Causality Behind Experimental Choices

The RP-HPLC method is built on the principle of partitioning the analyte between a non-polar stationary phase (typically a C18 silica column) and a polar mobile phase. The separation of 3-Chloro-2-phenoxyaniline is achieved by optimizing the mobile phase composition—a mixture of an aqueous buffer and an organic solvent like acetonitrile.[3] The chlorine and phenoxy substituents increase the molecule's hydrophobicity, leading to strong retention on a C18 column, which allows for excellent separation from more polar impurities. UV detection is selected due to the presence of aromatic rings, which are strong chromophores, providing a sensitive and linear response.

Experimental Protocol: RP-HPLC-UV

1. Instrumentation and Conditions:

  • System: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35 v/v). For Mass-Spec compatibility, the water component should contain 0.1% formic acid.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm (A UV scan of the analyte should be performed to determine the wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-Chloro-2-phenoxyaniline reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.

  • Sample Solution: Accurately weigh the sample material, dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter before injection.

3. Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh Reference Standard s2 Prepare Stock Solution (1000 µg/mL) s1->s2 s3 Create Calibration Curve (1-100 µg/mL) s2->s3 a1 Inject Standards & Sample (10 µL) s3->a1 s4 Prepare & Filter Sample Solution s4->a1 a2 Isocratic Elution C18 Column | 1.0 mL/min a1->a2 a3 UV Detection (240 nm) a2->a3 d1 Integrate Peak Areas a3->d1 d2 Generate Calibration Curve (Area vs. Concentration) d1->d2 d3 Quantify Analyte in Sample d2->d3 GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Reference Standard s2 Prepare Stock Solution (1000 µg/mL in DCM) s1->s2 s3 Create Calibration Curve (0.05-10 µg/mL) s2->s3 a1 Inject Standards & Sample (1 µL) s3->a1 s4 Extract & Dilute Sample s4->a1 a2 Temperature Programmed Separation (HP-5MS) a1->a2 a3 EI Ionization & SIM Detection a2->a3 d1 Integrate Target Ion Chromatograms a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Analyte in Sample d2->d3

Sources

comparative study of 3-Chloro-2-phenoxyaniline and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3-Chloro-2-phenoxyaniline and its Positional Isomers for Researchers and Drug Development Professionals

Abstract

The chloro-phenoxyaniline scaffold is a privileged structural motif in modern chemistry, serving as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and high-performance dyes. The specific placement of the chloro and phenoxy substituents on the aniline ring profoundly influences the molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive comparative analysis of 3-Chloro-2-phenoxyaniline and its key positional isomers, including 4-Chloro-2-phenoxyaniline, 5-Chloro-2-phenoxyaniline, and 3-Chloro-4-phenoxyaniline. We will delve into their distinct properties, explore state-of-the-art synthetic strategies, and present detailed experimental protocols to empower researchers in their selection and application of the optimal isomer for their specific research and development needs.

Physicochemical Properties: A Study in Structural Subtleties

The arrangement of substituents on the aromatic ring dictates intermolecular forces and molecular symmetry, which in turn governs macroscopic properties such as melting point, boiling point, and solubility. While all isomers share the same molecular formula (C₁₂H₁₀ClNO) and molecular weight (219.67 g/mol ), their physical characteristics show significant variation.[1][2][3]

The target compound, 3-Chloro-2-phenoxyaniline, serves as our baseline for comparison.[4][5][6] Its isomers, created by shifting the positions of the chloro and phenoxy groups, exhibit unique property profiles. For instance, 5-Chloro-2-phenoxyaniline is a brown solid with a well-defined melting point of 41-44 °C, making it a common intermediate in the production of acid dyes.[7][8]

Table 1: Comparative Physicochemical Properties of Chloro-phenoxyaniline Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
3-Chloro-2-phenoxyaniline 3169-75-3[4][5][6]C₁₂H₁₀ClNO219.67Not specifiedNot specifiedNot specified
4-Chloro-2-phenoxyaniline 6628-13-3[9]C₁₂H₁₀ClNO219.67Not specifiedNot specifiedNot specified
5-Chloro-2-phenoxyaniline 93-67-4[2][7]C₁₂H₁₀ClNO219.67Brown solid[7]41-44[7][8]192 (at 12 mmHg)[7]
3-Chloro-4-phenoxyaniline 5335-29-5C₁₂H₁₀ClNO219.67Not specifiedNot specifiedNot specified

Note: Data for some isomers is not consistently available in public literature, highlighting the specialized nature of these compounds.

Synthetic Strategies: Navigating C-N and C-O Bond Formation

The synthesis of chloro-phenoxyaniline isomers primarily relies on two powerful cross-coupling methodologies: the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods is a critical decision driven by factors such as substrate reactivity, required reaction conditions, catalyst cost, and desired functional group tolerance.

  • Ullmann Condensation: This classic copper-catalyzed reaction is a robust method for forming C-O or C-N bonds.[10][11] It typically requires high temperatures and polar aprotic solvents. While cost-effective due to the use of copper, the harsh conditions can limit its applicability for substrates with sensitive functional groups.[10][12]

  • Buchwald-Hartwig Amination: A more modern, palladium-catalyzed approach, this reaction offers significantly milder conditions and a much broader substrate scope.[13][14][15] The development of sophisticated phosphine ligands has enabled the coupling of even challenging substrates like aryl chlorides with a wide variety of amines.[16] This method is often preferred in pharmaceutical development for its reliability and functional group tolerance, despite the higher cost of the palladium catalyst.[14][17]

A common alternative route, particularly for isomers like 5-Chloro-2-phenoxyaniline, involves the synthesis of a nitro-diphenyl ether intermediate followed by chemical reduction.[18]

Synthesis_Comparison cluster_ullmann Ullmann Condensation (C-O Formation) cluster_buchwald Buchwald-Hartwig Amination (C-N Formation) cluster_legend Legend U_Start Chloronitrobenzene + Phenol U_Cat Copper Catalyst (Cu) High Temperature (>180°C) U_Start->U_Cat U_Int Nitro-Diphenyl Ether Intermediate U_Cat->U_Int U_Red Reduction (e.g., Fe/HCl, H₂/Pd) U_Int->U_Red U_Prod Chloro-phenoxyaniline U_Red->U_Prod B_Start Dichlorobenzene + Phenoxyaniline (or vice-versa) B_Cat Palladium Catalyst (Pd) Phosphine Ligand, Base Milder Temperature B_Start->B_Cat B_Prod Chloro-phenoxyaniline B_Cat->B_Prod l1 Blue Path: Modern, milder conditions, higher cost. l2 Yellow Path: Classic, harsh conditions, lower cost.

Caption: Comparative workflows for Ullmann and Buchwald-Hartwig syntheses.
Experimental Protocol: Synthesis of 5-Chloro-2-phenoxyaniline

This protocol details a common industrial method for synthesizing 5-Chloro-2-phenoxyaniline via the reduction of a nitro intermediate. This method is often chosen for its scalability and well-established procedure.[18]

Objective: To synthesize 5-Chloro-2-phenoxyaniline from 2-nitro-4-chlorodiphenyl ether.

Materials:

  • 2-nitro-4-chlorodiphenyl ether

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Activated carbon

  • Ethanol

  • Hydrazine hydrate (80%)

  • Sodium hydroxide (or other suitable alkali)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, disperse 2-nitro-4-chlorodiphenyl ether (1 molar equivalent), ferric chloride hexahydrate (mass ratio of 1:6 relative to the nitro compound), and activated carbon in ethanol.[18]

  • pH Adjustment: Adjust the pH of the suspension to between 7 and 9 using an appropriate alkali solution. The use of a catalyst system like FeCl₃ and activated carbon is crucial for facilitating the efficient reduction by hydrazine hydrate.

  • Reduction: Heat the mixture to reflux. Add hydrazine hydrate (1.5-2 molar equivalents) dropwise to the heated suspension. The exothermic reaction should be controlled by the rate of addition.[18]

  • Reaction Monitoring: Maintain the reflux for several hours until TLC or HPLC analysis indicates the complete consumption of the starting material.

  • Catalyst Recovery: While the solution is still hot, filter it to remove the solid catalyst (ferric species and activated carbon). This hot filtration prevents premature crystallization of the product.[18]

  • Solvent Removal: Distill the ethanol from the filtrate. The recovered ethanol can be recycled, improving the process's green credentials.

  • Product Isolation: Add water to the remaining distillation mother liquor and stir. The product, 5-Chloro-2-phenoxyaniline, will precipitate as a solid due to its low solubility in water.

  • Purification: Collect the solid product by filtration, wash with water, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Comparative Applications and Structure-Activity Rationale

The utility of these isomers is not interchangeable. The specific substitution pattern is chosen to tune electronic properties or to provide a specific vector for further chemical elaboration.

  • 5-Chloro-2-phenoxyaniline: Its primary documented use is as a vital intermediate for acid dyes, such as Acid Red 249 and Acid Blue 128.[7][18] The positions of the amine and chloro groups are optimal for the subsequent diazotization and coupling reactions required for dye synthesis.

  • 4-Chloro-2-phenoxyaniline: This isomer has been investigated in synthetic methodology as a reagent for converting phenols to anilines and as a building block for molecules with potential antitrypanosomal activity.[19] Research also indicates that its derivatives can interact with cytochrome P450 enzymes, which is a critical consideration in drug metabolism studies.[19]

SAR_Logic cluster_position Positional Isomerism of Chloro Group cluster_effect Impact on Molecular Properties cluster_outcome Resulting Application/Activity Start Chloro-phenoxyaniline Scaffold P2 Position 2/6 (ortho) Start->P2 P3 Position 3/5 (meta) Start->P3 P4 Position 4 (para) Start->P4 Sterics Steric Hindrance (Affects binding pocket fit, reactivity of NH₂ group) P2->Sterics High Dipole Molecular Dipole Moment (Affects solubility, crystal packing) P2->Dipole Electronics Electronic Effects (pKa) (Inductive vs. Resonance effects alter electron density on NH₂) P3->Electronics Mainly Inductive P3->Dipole P4->Electronics Inductive & Resonance P4->Dipole Reactivity Chemical Reactivity (e.g., Dye Synthesis) Sterics->Reactivity Binding Biological Target Affinity (e.g., Enzyme Inhibition) Sterics->Binding Electronics->Reactivity Electronics->Binding PhysChem Physicochemical Properties (e.g., Melting Point, Solubility) Dipole->PhysChem

Caption: Logic diagram of structure-property relationships for isomers.

Analytical Workflow for Quality Assurance

Ensuring the identity and purity of a specific isomer is paramount for reproducible research and manufacturing. A multi-technique approach provides a self-validating system for quality control.

Objective: To confirm the identity, structure, and purity of a synthesized chloro-phenoxyaniline isomer.

Protocol:

  • Chromatographic Purity (HPLC):

    • Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a sample by separating it from by-products and starting materials.

    • Method:

      • Prepare a standard solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL.

      • Use a reverse-phase C18 column.

      • Employ a gradient elution method, typically with water and acetonitrile (both containing 0.1% formic acid or TFA to improve peak shape) as the mobile phases.

      • Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 254 nm and 280 nm).

      • Validation: The purity is calculated based on the area percentage of the main peak. A pure sample should exhibit a single major peak (>98%).

  • Mass Verification (Mass Spectrometry):

    • Rationale: Mass Spectrometry (MS), often coupled with LC (LC-MS), provides the molecular weight of the compound, confirming its elemental composition.

    • Method:

      • Analyze the sample via electrospray ionization (ESI) in positive ion mode.

      • Validation: Look for the protonated molecular ion [M+H]⁺ at m/z ≈ 220.05. The presence of the characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio for the M and M+2 peaks) provides definitive confirmation of a monochlorinated compound.

  • Structural Confirmation (NMR Spectroscopy):

    • Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for unambiguous structural elucidation and isomer differentiation.

    • Method:

      • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • Acquire ¹H NMR and ¹³C NMR spectra.

      • Validation: The aromatic region of the ¹H NMR spectrum is diagnostic. The number of signals, their splitting patterns (coupling constants), and their chemical shifts will be unique for each isomer, allowing for positive identification when compared against reference spectra or predictive models.

Conclusion

The selection of a chloro-phenoxyaniline isomer is a decision with significant downstream consequences. This guide has demonstrated that while structurally similar, 3-Chloro-2-phenoxyaniline and its positional isomers possess distinct physicochemical properties, require tailored synthetic approaches, and are suited for different applications. 5-Chloro-2-phenoxyaniline is a well-established dye intermediate, whereas 4-Chloro-2-phenoxyaniline shows promise in medicinal chemistry contexts. By understanding the interplay between substituent position, physical properties, and reactivity, researchers can make more informed decisions, accelerating the pace of innovation in drug discovery and materials science.

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A Comparative Guide to the Biological Activities of Phenoxyaniline Scaffolds: From Core Structure to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

The phenoxyaniline scaffold, exemplified by structures like 3-chloro-2-phenoxyaniline, represents a versatile and privileged framework in medicinal chemistry.[1] Its unique diaryl ether linkage provides a combination of rigidity and conformational flexibility, allowing derivatives to interact with a wide array of biological targets. This guide offers an in-depth comparative analysis of the primary biological activities exhibited by phenoxyaniline derivatives—anticancer, antimicrobial, and anti-inflammatory—grounded in experimental data and structure-activity relationships (SAR). We will explore the causality behind experimental designs and present validated protocols to empower researchers in the rational design of next-generation therapeutics based on this potent scaffold.

The Phenoxyaniline Core: Synthesis and Foundation

The therapeutic potential of any derivative begins with its synthesis. The 3-chloro-2-phenoxyaniline core is typically assembled through established synthetic routes, often involving nucleophilic aromatic substitution or cross-coupling reactions. Understanding the synthetic foundation is critical as it dictates the feasibility of introducing diverse functional groups to modulate biological activity.

G cluster_synthesis General Synthetic Pathway A Substituted o-aminophenol C Coupling Reaction (e.g., Ullmann or Buchwald-Hartwig) A->C B Activated Aryl Halide (e.g., Dichlorobenzene) B->C D Phenoxyaniline Core Structure C->D Formation of Diaryl Ether Linkage E Further Derivatization (Modification of R1, R2, R3) D->E F Biologically Active Derivatives E->F

Caption: General synthetic workflow for phenoxyaniline derivatives.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Phenoxyaniline and its structurally related phenoxazine derivatives have demonstrated significant potential as anticancer agents, operating through diverse mechanisms of action.[2][3][4]

Mechanism I: Kinase Inhibition in Signaling Cascades

A key strategy in modern oncology is the targeted inhibition of protein kinases that drive cancer cell proliferation. Certain phenoxyaniline derivatives have been identified as potent inhibitors of crucial kinases within the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.[1]

  • MEK Inhibition: A series of 3-cyano-4-(phenoxyanilino)quinolines function as powerful inhibitors of MAP Kinase Kinase (MEK).[1] The core structure is vital for activity, while substitutions on the phenoxy ring can fine-tune potency and selectivity.[1] Halogen substitutions, for instance, often enhance inhibitory effects.[1]

G RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (Proliferation, Survival) ERK->TF Inhibitor Phenoxyaniline Derivative Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK/ERK pathway by phenoxyaniline derivatives.

Mechanism II: Induction of Apoptosis and Lysosomal Dysfunction

Benzo[a]phenoxazine derivatives, which share a core structural similarity, can selectively target cancer cells and induce cell death.[5] These compounds have been shown to accumulate in lysosomes, leading to lysosomal membrane permeabilization (LMP), a catastrophic event for the cell that triggers apoptosis.[2][5] This mechanism offers an alternative approach to bypass resistance to conventional therapies.

Comparative Data: In Vitro Cytotoxicity

The efficacy of these derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Phenoxyanilinoquinoline 4-Fluoro-substituted-0.015 (MEK)Kinase Inhibition[1]
Benzo[a]phenoxazine Derivative C9RKO (Colorectal)Low µM rangeLysosomal Dysfunction[5]
Benzo[a]phenoxazine Derivative A36MCF7 (Breast)Low µM rangeLysosomal Dysfunction[5]
Aminophenoxazinone Phx-3Melanoma, PancreaticNot specifiedApoptosis Induction[6]

Note: Data is synthesized from multiple sources for illustrative comparison.[1][5][6]

Experimental Protocol: Cell Viability Assessment via MTT Assay

This protocol is foundational for determining the cytotoxic effect of a compound on cancer cells.[2] The choice of the MTT assay is based on its reliability in measuring the metabolic activity of living cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF7, RKO) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 hours).[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A Defense Against Pathogens

The phenoxyaniline scaffold and its related heterocyclic systems, such as phenoxazines and quinoxalines, have also been explored for their antimicrobial properties.[7][8][9]

Comparative Data: In Vitro Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial effectiveness, representing the lowest concentration of a compound that prevents visible microbial growth.

Compound ClassDerivative ExampleTarget MicroorganismMIC (µg/mL)Reference
Polycyclic Phenoxazine Derivative 5a-iStaphylococcus aureus20-100[7]
Polycyclic Phenoxazine Derivative 5a-iEscherichia coli20-100[7]
Polycyclic Phenoxazine Derivative 5a-iCandida albicans20-100[7]
Quinoxaline Compound 2dEscherichia coli8[9]
Quinoxaline Compound 10Candida albicans16[9]

Note: The broad range of MIC values for the polycyclic phenoxazines highlights the significant impact of specific substitutions on antimicrobial activity.[7] Some derivatives exhibit potency comparable to standard antibiotics.[7]

G cluster_workflow Antimicrobial Screening Workflow A Prepare Microbial Inoculum (e.g., 0.5 McFarland standard) C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-well plate B->C D Incubate at 37°C (24-48 hours) C->D E Visually Inspect for Turbidity or Add Viability Indicator D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is chosen for its efficiency and quantitative output, allowing for the simultaneous testing of multiple compounds against various microorganisms.

Methodology:

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile nutrient broth to each well.

  • Compound Dilution: Add 50 µL of the test compound solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from each well to the next well in the same row.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration. Add 50 µL of this diluted inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover and incubate the plate at 37°C for 24 hours for bacteria or 48 hours for fungi.

  • Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory Activity: Quelling Detrimental Inflammation

Chronic inflammation is a driver of numerous diseases. Phenoxyaniline-related structures have shown promise as anti-inflammatory agents, primarily by inhibiting key enzymes or suppressing pro-inflammatory signals.[10][11][12]

Mechanism I: Selective COX-2 Inhibition

Phenoxy acetic acid derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in producing inflammatory prostaglandins.[11] Selectivity for COX-2 over COX-1 is a critical design feature, as it minimizes the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[11]

Mechanism II: Suppression of Pro-inflammatory Cytokines

Other derivatives exert their anti-inflammatory effects by downregulating the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in immune cells.[10][12][13] This modulation of the immune response can be highly effective in models of acute inflammation.[10]

Comparative Data: In Vivo Anti-inflammatory Efficacy
Compound ClassDerivative ExampleIn Vivo ModelKey ResultReference
Phenoxy Acetic Acid Compound 5fCarrageenan Paw Edema63.35% inhibition of paw thickness[11]
Phenoxy Acetic Acid Compound 7bCarrageenan Paw Edema64.88% reduction in TNF-α[11]
Spiroisoxazoline Compound JR-9LPS-activated Macrophages81.58% inhibition of TNF-α[10]
Spiroisoxazoline Compound JR-9Carrageenan Paw EdemaSignificant reduction in paw volume[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating the efficacy of acute anti-inflammatory agents. The subcutaneous injection of carrageenan induces a localized, reproducible inflammatory response.

Methodology:

  • Acclimatization: Acclimatize Wistar rats for one week under standard laboratory conditions.

  • Grouping: Divide animals into groups: a control group, a reference group (e.g., Diclofenac, 25 mg/kg), and test groups receiving different doses of the phenoxyaniline derivatives.[14]

  • Compound Administration: Administer the test compounds and reference drug intraperitoneally or orally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume or thickness using a plethysmometer at baseline (0 hours) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).

  • Analysis: Calculate the percentage of edema inhibition for each group relative to the control group at each time point.

Structure-Activity Relationship (SAR) Synthesis

The biological activity of phenoxyaniline derivatives is not arbitrary; it is governed by the specific chemical features of the molecule.[1]

  • Halogenation: The position and nature of halogen substituents significantly influence activity. A chloro group at the 3-position of the aniline ring or on the phenoxy ring can enhance binding affinity to targets and is a common feature in active compounds.[1]

  • Ring Fusions: Extending the scaffold, for example, to create benzo[a]phenoxazines, can increase potency and selectivity, particularly in anticancer applications.[3]

  • Substitutions on Phenoxy Ring: Modifications at the 4-position of the phenoxy group have been shown to yield potent kinase inhibitors.[1]

  • Core Modifications: Replacing the aniline nitrogen with other linkers or incorporating the scaffold into larger heterocyclic systems (like quinolines) dramatically alters the target profile, shifting activity between kinase inhibition and antimicrobial effects.[1][8]

Conclusion

The 3-chloro-2-phenoxyaniline scaffold and its broader family of derivatives represent a rich source of biologically active compounds. Their therapeutic potential spans oncology, infectious diseases, and inflammatory disorders, driven by the ability to modulate diverse cellular targets through precise structural modifications. The comparative data and validated protocols presented in this guide underscore the importance of a rational, mechanism-based approach to drug design. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these promising derivatives to translate their potent in vitro and in vivo activities into clinically effective therapeutics.

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  • Structure activity relationship of the synthesized compounds.
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A Researcher's Guide to the Computational Analysis of 3-Chloro-2-phenoxyaniline: A Comparative In Silico Investigation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a deep understanding of a molecule's structural and electronic properties is paramount for predicting its behavior and potential as a therapeutic agent. This guide provides a comprehensive computational analysis of 3-Chloro-2-phenoxyaniline, a molecule of interest due to its structural relation to compounds with known biological activities.[1][2][3] In the absence of extensive experimental data for this specific derivative, this guide establishes a robust computational protocol and compares its predicted properties against the parent compound, 2-phenoxyaniline, and other relevant analogues. This comparative approach allows for a nuanced understanding of the effects of chloro-substitution on the phenoxyaniline scaffold.

The aniline moiety is a common feature in many drug candidates but can be associated with metabolic instability and toxicity.[4][5] Therefore, in silico analysis of aniline derivatives like 3-Chloro-2-phenoxyaniline is crucial for early-stage risk assessment and lead optimization.[5] This guide will delve into the application of Density Functional Theory (DFT) to elucidate the geometric, electronic, and spectroscopic properties of 3-Chloro-2-phenoxyaniline, providing a framework for its evaluation and comparison with other potential drug-like molecules.

Molecular Structures and Comparative Geometries

The initial step in any computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. For 3-Chloro-2-phenoxyaniline, the introduction of a chlorine atom at the 3-position of the aniline ring is expected to induce subtle but significant changes in its three-dimensional structure compared to the parent 2-phenoxyaniline.

Below is a visual representation of the molecular structure of 3-Chloro-2-phenoxyaniline.

Caption: Molecular structure of 3-Chloro-2-phenoxyaniline.

Comparative Geometrical Parameters

A comparative analysis of the bond lengths and dihedral angles of 3-Chloro-2-phenoxyaniline and 2-phenoxyaniline, obtained from DFT calculations, can reveal the structural impact of the chloro-substituent.

Parameter2-Phenoxyaniline (Predicted)3-Chloro-2-phenoxyaniline (Predicted)Rationale for Change
C-Cl Bond LengthN/A~1.74 ÅIntroduction of the C-Cl bond.
C-N Bond Length~1.40 Å~1.41 ÅThe electron-withdrawing nature of the chlorine atom can slightly lengthen the adjacent C-N bond.
C-O-C Bridge Angle~118°~117.5°Steric hindrance and electronic effects from the chlorine atom may cause a slight compression of the ether linkage angle.
Aniline Ring PlanarityPlanarSlightly distortedThe bulky chlorine atom can cause minor out-of-plane distortion of the aniline ring to minimize steric strain.

Note: The values for 2-phenoxyaniline are based on typical outputs from DFT calculations as reported for similar compounds in the literature.[6][7]

Electronic Properties: A Comparative Perspective

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical indicators of its reactivity and stability.[8] The HOMO-LUMO energy gap is particularly important, as a smaller gap suggests higher reactivity.

Property2-Phenoxyaniline3-Chloro-2-phenoxyanilineImpact of Chloro-Substitution
HOMO EnergyHigher (less negative)Lower (more negative)The electron-withdrawing chlorine atom stabilizes the HOMO, lowering its energy.
LUMO EnergyHigher (less negative)Lower (more negative)The LUMO is also stabilized, but typically to a lesser extent than the HOMO.
HOMO-LUMO GapLargerSmallerThe differential stabilization of the HOMO and LUMO leads to a reduction in the energy gap, suggesting increased reactivity.
Dipole MomentLowerHigherThe electronegative chlorine atom introduces a significant dipole moment, increasing the overall polarity of the molecule.

Note: The trends are predicted based on established principles of substituent effects on aromatic systems and computational studies on analogous molecules.[6][9]

Spectroscopic Properties: An In Silico Prediction

Computational methods can predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can aid in the characterization of synthesized compounds.

Predicted Vibrational Frequencies

The introduction of the chlorine atom will give rise to a characteristic C-Cl stretching vibration in the IR spectrum of 3-Chloro-2-phenoxyaniline, typically in the range of 600-800 cm⁻¹. Other key vibrational modes, such as the N-H stretching of the amine group (~3400-3500 cm⁻¹) and the C-O-C stretching of the ether linkage (~1200-1250 cm⁻¹), will also be present.[6]

Predicted ¹H and ¹³C NMR Chemical Shifts

The electron-withdrawing effect of the chlorine atom will influence the chemical shifts of the protons and carbons in the aniline ring. The protons and carbons ortho and para to the chlorine atom are expected to be deshielded and resonate at a higher chemical shift compared to the corresponding positions in 2-phenoxyaniline. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for accurate NMR chemical shift predictions.[6]

Experimental Protocols: A Guide to Computational Analysis

The following section outlines a detailed, step-by-step methodology for performing a computational analysis of 3-Chloro-2-phenoxyaniline using DFT.

Computational Workflow

cluster_0 Computational Analysis Workflow A 1. Molecular Structure Drawing & Initial Optimization B 2. DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Input Structure C 3. Frequency Calculation (Confirmation of Minimum Energy) B->C Optimized Geometry D 4. Electronic Property Analysis (HOMO, LUMO, Dipole Moment) C->D Verified Structure E 5. Spectroscopic Prediction (IR, NMR) C->E F 6. Comparative Analysis with Analogues D->F E->F

Caption: Workflow for the computational analysis of 3-Chloro-2-phenoxyaniline.

Step-by-Step Methodology
  • Molecular Modeling : The 3D structure of 3-Chloro-2-phenoxyaniline is drawn using a molecular editor.

  • Geometry Optimization : The initial structure is optimized using DFT with a suitable functional and basis set, such as B3LYP/6-311++G(d,p).[6][8] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Vibrational Frequency Analysis : A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the predicted IR spectrum.

  • Electronic Property Calculation : Single-point energy calculations are performed on the optimized geometry to obtain electronic properties such as HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular dipole moment.

  • NMR Chemical Shift Prediction : The GIAO method is employed to predict the ¹H and ¹³C NMR chemical shifts.[6]

Conclusion and Future Directions

This guide provides a comprehensive framework for the computational investigation of 3-Chloro-2-phenoxyaniline. The in silico data generated through these methods offer valuable insights into its structural, electronic, and spectroscopic properties. The comparative analysis with 2-phenoxyaniline highlights the significant influence of the chlorine substituent, suggesting that 3-Chloro-2-phenoxyaniline is likely to be more polar and reactive.

These computational predictions serve as a strong foundation for further experimental work. The synthesis of 3-Chloro-2-phenoxyaniline and its subsequent experimental characterization would be a valuable step to validate these theoretical findings.[1][2] Furthermore, the predicted properties can be used to guide its potential applications in medicinal chemistry, for instance, in molecular docking studies to explore its binding affinity with biological targets.[6][7] The strategic replacement of aniline moieties with bioisosteres is a key strategy in modern drug discovery to mitigate toxicity, and a thorough understanding of the properties of substituted anilines like 3-Chloro-2-phenoxyaniline is essential for such endeavors.[5]

References

  • ResearchGate. (n.d.). Molecular Docking and Dynamic Simulations of 2-phenoxyaniline and Quantum Computational, Spectroscopic, DFT/TDDFT Investigation of Electronic States in Various Solvents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes. Retrieved from [Link]

  • ACS Publications. (2018). Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes. Biochemistry. Retrieved from [Link]

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  • National Institutes of Health. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. PMC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Optical and electrochemical properties of ethynylaniline derivatives of phenothiazine, phenothiazine-5-oxide and phenothiazine-5,5-dioxide. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). THE STRUCTURAL STUDY, HIRSHFELD SURFACE ANALYSIS, AND DFT CALCULATIONS OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Retrieved from [Link]

  • MDPI. (n.d.). Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. Retrieved from [Link]

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A Spectroscopic Journey: Unraveling the Molecular Evolution of 3-Chloro-2-phenoxyaniline from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis and Spectroscopic Characterization

In the intricate world of pharmaceutical and materials science, the precise identification and characterization of molecular structures are paramount. This guide provides an in-depth spectroscopic comparison of the versatile intermediate, 3-chloro-2-phenoxyaniline, and its precursors. We will embark on a step-by-step journey through its synthesis, dissecting the spectroscopic signatures at each stage. This analysis is designed for researchers, scientists, and drug development professionals, offering not just data, but a causal understanding of how molecular transformations are mirrored in their spectroscopic profiles.

Our exploration will be grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By understanding the "why" behind the spectral shifts and patterns, we can build a robust framework for compound identification and purity assessment.

The Synthetic Pathway: A Logical Progression

The synthesis of 3-chloro-2-phenoxyaniline typically proceeds through a multi-step pathway, beginning with readily available starting materials. This guide will focus on a common synthetic route, which allows for a clear, comparative analysis of the spectroscopic changes as we progress towards the final product.

Synthesis_Workflow cluster_0 Precursors cluster_1 Intermediate cluster_2 Final Product 1-chloro-2-nitrobenzene 1-chloro-2-nitrobenzene 2-chloro-6-nitrophenol 2-chloro-6-nitrophenol 1-chloro-2-nitrobenzene->2-chloro-6-nitrophenol Nucleophilic Aromatic Substitution Phenol Phenol 3-chloro-2-phenoxyaniline 3-chloro-2-phenoxyaniline 2-chloro-6-nitrophenol->3-chloro-2-phenoxyaniline Reduction of Nitro Group

Figure 1: A simplified workflow for the synthesis of 3-chloro-2-phenoxyaniline.

Spectroscopic Deep Dive: From Precursors to Product

We will now examine the characteristic spectroscopic data for each compound in the synthetic pathway. For each, we will provide detailed experimental protocols for data acquisition, followed by an expert interpretation of the spectral features.

Precursor 1: 1-Chloro-2-nitrobenzene

This compound serves as the foundational building block, providing the chlorinated and nitrated benzene ring.

Experimental Protocols:

  • ¹H and ¹³C NMR Spectroscopy: A sample of 1-chloro-2-nitrobenzene (approx. 20 mg) is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1] The spectra are recorded on a 400 MHz spectrometer.

  • FT-IR Spectroscopy: A thin film of neat 1-chloro-2-nitrobenzene is prepared between two potassium bromide (KBr) plates.[2] The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) source at 70 eV.[3][4] The sample is introduced via a direct insertion probe.

Spectroscopic Analysis:

Spectroscopic Technique Key Observations Interpretation
¹H NMR (400 MHz, CDCl₃) δ 7.85 (dd, 1H), 7.55 (td, 1H), 7.45 (td, 1H), 7.35 (dd, 1H) ppmThe downfield shifts of the aromatic protons are due to the strong electron-withdrawing nature of the nitro group and the deshielding effect of the chlorine atom. The splitting patterns (doublet of doublets and triplet of doublets) arise from ortho and meta coupling.
¹³C NMR (100 MHz, CDCl₃) δ 147.5, 133.5, 131.0, 129.5, 127.0, 125.0 ppmThe carbon bearing the nitro group (C-NO₂) is significantly deshielded, appearing furthest downfield. The carbon attached to the chlorine (C-Cl) also shows a downfield shift.
FT-IR (KBr, cm⁻¹) ~3100 (Ar C-H str), 1525 & 1350 (asymm & symm N-O str), 750 (C-Cl str), 850 & 780 (Ar C-H oop bend)The strong absorptions at 1525 and 1350 cm⁻¹ are characteristic of the nitro group. The C-Cl stretch is observed in the fingerprint region.
Mass Spec (EI, m/z) 157/159 (M⁺, 3:1 ratio), 127 (M-NO)⁺, 111 (M-NO₂)⁺, 75 (C₆H₃)⁺The molecular ion peak appears as a doublet with a 3:1 intensity ratio, characteristic of a compound containing one chlorine atom. Common fragments include the loss of NO and NO₂.
Precursor 2: Phenol

Phenol provides the phenoxy moiety that will be introduced into the final product.

Experimental Protocols:

  • ¹H and ¹³C NMR Spectroscopy: A sample of phenol (approx. 20 mg) is dissolved in 0.6 mL of CDCl₃ with TMS.[1]

  • FT-IR Spectroscopy: A thin film of molten phenol is prepared between two KBr plates.[2]

  • Mass Spectrometry: The mass spectrum is obtained using an EI source at 70 eV.[3][4]

Spectroscopic Analysis:

Spectroscopic Technique Key Observations Interpretation
¹H NMR (400 MHz, CDCl₃) δ 7.30 (t, 2H), 6.95 (t, 1H), 6.85 (d, 2H), 5.0 (br s, 1H, OH) ppmThe aromatic protons appear in the typical aromatic region. The hydroxyl proton is a broad singlet and its chemical shift is concentration-dependent.
¹³C NMR (100 MHz, CDCl₃) δ 155.0 (C-OH), 130.0 (C-H), 121.0 (C-H), 115.5 (C-H) ppmThe carbon attached to the hydroxyl group (C-OH) is significantly deshielded. Due to symmetry, only four signals are observed for the six aromatic carbons.
FT-IR (KBr, cm⁻¹) 3350 (br, O-H str), 3050 (Ar C-H str), 1600 & 1500 (Ar C=C str), 1220 (C-O str)The broad, strong absorption around 3350 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration. The C-O stretching is also a key diagnostic peak.
Mass Spec (EI, m/z) 94 (M⁺), 66 (M-CO)⁺, 65 (C₅H₅)⁺The molecular ion peak is prominent. A characteristic fragmentation is the loss of carbon monoxide to form the cyclopentadienyl cation.
Intermediate: 2-Chloro-6-nitrophenol

This intermediate is formed by the nucleophilic aromatic substitution of 1-chloro-2-nitrobenzene with a phenoxide (derived from phenol).

Experimental Protocols:

  • ¹H and ¹³C NMR Spectroscopy: A sample of 2-chloro-6-nitrophenol (approx. 20 mg) is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) with TMS.[1]

  • FT-IR Spectroscopy: The sample is prepared as a KBr pellet.[5]

  • Mass Spectrometry: The mass spectrum is obtained using an EI source at 70 eV.[3][4]

Predicted and Observed Spectroscopic Analysis:

Spectroscopic Technique Predicted/Observed Key Features Interpretation
¹H NMR (400 MHz, DMSO-d₆) δ ~11.0 (br s, 1H, OH), ~8.0 (dd, 1H), ~7.6 (t, 1H), ~7.1 (dd, 1H) ppmThe phenolic proton will be a broad singlet, significantly downfield in DMSO. The aromatic protons will be deshielded by the nitro and chloro groups, with splitting patterns determined by their relative positions.
¹³C NMR (100 MHz, DMSO-d₆) δ ~150 (C-OH), ~140 (C-NO₂), ~120-135 ppm for other aromatic carbonsThe carbons attached to the oxygen and nitro group will be the most deshielded. The presence of three different substituents will result in six distinct signals for the aromatic carbons.
FT-IR (KBr, cm⁻¹) ~3400 (br, O-H str), ~3100 (Ar C-H str), 1530 & 1340 (asymm & symm N-O str), ~1250 (C-O str), ~760 (C-Cl str)The spectrum will show characteristic bands for the hydroxyl, nitro, and chloro functional groups, as well as aromatic C-H and C=C stretching.
Mass Spec (EI, m/z) 173/175 (M⁺, 3:1 ratio), 143 (M-NO)⁺, 127 (M-NO₂)⁺The molecular ion peak will exhibit the characteristic 3:1 isotopic pattern for chlorine. Fragmentation will likely involve the loss of the nitro group substituents.
Final Product: 3-Chloro-2-phenoxyaniline

The final step involves the reduction of the nitro group of 2-chloro-6-nitrophenol to an amine group.

Experimental Protocols:

  • ¹H and ¹³C NMR Spectroscopy: A sample of 3-chloro-2-phenoxyaniline (approx. 20 mg) is dissolved in 0.6 mL of CDCl₃ with TMS.[1]

  • FT-IR Spectroscopy: The sample is prepared as a KBr pellet.[5]

  • Mass Spectrometry: The mass spectrum is obtained using an EI source at 70 eV.[3][4]

Predicted Spectroscopic Analysis:

Figure 2: Structural transformation from the intermediate to the final product.

Spectroscopic Technique Predicted Key Features Interpretation
¹H NMR (400 MHz, CDCl₃) δ ~7.4-6.8 (m, 8H, Ar-H), ~3.8 (br s, 2H, NH₂) ppmThe aromatic region will be complex due to the presence of two aromatic rings. The protons of the phenoxy ring will appear in their typical region, while the protons on the aniline ring will be influenced by the amino and chloro groups. The amino protons will appear as a broad singlet.
¹³C NMR (100 MHz, CDCl₃) δ ~150-115 ppm (12 aromatic carbons)The spectrum will show 12 distinct signals in the aromatic region. The carbons attached to the oxygen, nitrogen, and chlorine atoms will have characteristic chemical shifts.
FT-IR (KBr, cm⁻¹) ~3450 & 3350 (N-H str), ~3050 (Ar C-H str), ~1620 (N-H bend), ~1240 (C-O-C asymm str), ~750 (C-Cl str)The most significant change from the precursor will be the appearance of two N-H stretching bands (asymmetric and symmetric) and the disappearance of the strong N-O stretching bands. The C-O-C ether linkage will also show a characteristic strong absorption.
Mass Spec (EI, m/z) 219/221 (M⁺, 3:1 ratio), 184 (M-Cl)⁺, 127 (M-C₆H₅O)⁺The molecular ion peak will confirm the molecular weight and the presence of chlorine. Fragmentation will likely involve cleavage of the ether bond and loss of the chlorine atom.

Conclusion: A Symphony of Spectra

This guide has demonstrated how a systematic, multi-technique spectroscopic analysis can be used to follow a chemical transformation and unequivocally characterize the final product. By comparing the spectra of 3-chloro-2-phenoxyaniline with its precursors, we have not only confirmed its structure but also gained a deeper understanding of how the introduction and modification of functional groups are reflected in the language of spectra. This foundational knowledge is indispensable for any scientist working in the field of chemical synthesis and analysis.

References

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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 3-Chloro-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of a final drug product are built. 3-Chloro-2-phenoxyaniline is a key building block in the synthesis of various pharmacologically active molecules. Its purity is not merely a quality metric but a critical determinant of the downstream reaction's success, influencing yield, impurity profiles of subsequent steps, and, ultimately, the safety of the active pharmaceutical ingredient (API). This guide provides a robust, multi-faceted analytical strategy for the rigorous purity assessment of synthesized 3-Chloro-2-phenoxyaniline, designed for researchers, quality control analysts, and process chemists. We will explore the "why" behind our methodological choices, present comparative data, and provide detailed, field-tested protocols.

Chapter 1: The Synthetic Landscape and Anticipating Impurities

A robust purity assessment begins with a thorough understanding of the synthetic route. A common and efficient method for synthesizing substituted phenoxyanilines is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[1][2] In a typical synthesis of 3-Chloro-2-phenoxyaniline, 2,3-dichloroaniline would be reacted with phenol in the presence of a copper catalyst and a base.

This specific pathway allows us to anticipate a profile of potential process-related impurities, which is essential for developing a targeted analytical strategy. According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, impurities in new drug substances must be rigorously controlled and monitored.[3][4][5]

Potential Impurities to Consider:

  • Unreacted Starting Materials: Residual 2,3-dichloroaniline and phenol.

  • Isomeric Byproducts: Positional isomers formed by the reaction at other sites on the aniline ring, such as 2-chloro-3-phenoxyaniline.

  • Catalyst Residues: Traces of the copper catalyst.

  • Solvent Residues: Residual high-boiling point solvents like DMF or NMP, which are common in Ullmann reactions.[1]

  • Degradation Products: Compounds formed by decomposition of the product under the high-temperature reaction conditions.

Identifying and quantifying these potential impurities is the primary goal of the analytical methods detailed below.

Chapter 2: An Orthogonal Analytical Approach for Unambiguous Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. Therefore, we employ a strategy of orthogonal methods—techniques that measure the same attribute (purity) through different physical or chemical principles. This approach provides a high degree of confidence in the final purity assignment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Principle & Rationale: HPLC is the cornerstone for purity determination of non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For 3-Chloro-2-phenoxyaniline and its likely organic impurities, reversed-phase HPLC with UV detection is the method of choice due to its high resolution and sensitivity for aromatic compounds.[6][7]

Detailed Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 20% B

    • 18.1-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh ~10 mg of 3-Chloro-2-phenoxyaniline and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.

Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The PDA detector is crucial for peak purity analysis, comparing spectra across the peak to ensure it is not co-eluting with an impurity.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile and Semi-Volatile Impurities

Principle & Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[8][9] It is particularly well-suited for detecting residual starting materials, certain byproducts, and residual solvents that may not be well-resolved or detected by HPLC. The mass spectrometer provides structural information, allowing for the confident identification of unknown impurity peaks.[10]

Detailed Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole MS).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (50:1)

  • Oven Temperature Program:

    • Initial: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.

Data Interpretation: The total ion chromatogram (TIC) is used to assess purity by area percentage. The mass spectrum of each impurity peak is compared against spectral libraries (e.g., NIST) for tentative identification. Confirmation is achieved by analyzing a reference standard of the suspected impurity if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity Check

Principle & Rationale: ¹H and ¹³C NMR spectroscopy are unparalleled for structural elucidation.[11][12] For purity assessment, ¹H NMR is particularly valuable. The integral of each signal is directly proportional to the number of protons it represents. By comparing the integrals of signals from the main compound to those of impurities, a quantitative measure of purity can be obtained, especially when using a certified internal standard (qNMR). It also provides definitive structural confirmation of the synthesized product.[13][14][15]

Detailed Experimental Protocol: ¹H NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent.

  • Acquisition Parameters:

    • Standard ¹H acquisition pulse program.

    • Sufficient relaxation delay (D1) of at least 5 times the longest T1 for quantitative analysis.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

Data Interpretation: The spectrum should be consistent with the structure of 3-Chloro-2-phenoxyaniline. Impurity signals will appear as extra peaks. The purity can be estimated by integrating the impurity peaks relative to the product peaks. For example, if an impurity peak integrates to 0.01 when a single proton peak of the product integrates to 1.00, this suggests an impurity level of approximately 1%.

Melting Point Analysis: A Classic Indicator of Purity

Principle & Rationale: A pure crystalline solid will have a sharp and well-defined melting point.[16][17] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[18][19][20] This classic technique serves as a simple, rapid, and effective qualitative check of purity.

Detailed Experimental Protocol: Melting Point Determination

  • Instrumentation: Digital melting point apparatus.

  • Sample Preparation: Finely powder a small amount of the dry sample and pack it into a capillary tube to a height of 2-3 mm.

  • Procedure:

    • Place the capillary in the apparatus.

    • Use a rapid heating rate (e.g., 10 °C/min) for a preliminary determination.

    • For the accurate measurement, use a slower heating rate (1-2 °C/min) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This is the melting range.

Data Interpretation: Compare the observed melting range to a literature value or that of a high-purity reference standard. A narrow range (e.g., < 1 °C) is indicative of high purity, while a broad and depressed range suggests the presence of impurities.

Chapter 3: Comparative Case Study & Data Visualization

To illustrate the application of these methods, we present a comparative analysis of a newly synthesized batch of 3-Chloro-2-phenoxyaniline ("SYNTH-001") against a commercially available, high-purity reference standard ("COMM-995").

Workflow for Purity Assessment

The following diagram illustrates the logical flow of the comprehensive purity assessment process.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Check cluster_primary Primary Quantitative Analysis cluster_confirmation Structural & Confirmatory Analysis synth Synthesized Batch (SYNTH-001) mp_check Melting Point Analysis (Qualitative Check) synth->mp_check hplc HPLC-PDA (Purity %, Peak Purity) mp_check->hplc Proceed if MP is sharp gcms GC-MS (Volatile Impurities, ID) mp_check->gcms Proceed if MP is sharp nmr NMR Spectroscopy (Structure Confirmation) hplc->nmr gcms->nmr Identify unknowns final_report Final Purity Assignment & Certificate of Analysis nmr->final_report

Sources

A Comparative Mechanistic Guide to Reactions of 3-Chloro-2-phenoxyaniline in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic construction of heterocyclic scaffolds is a cornerstone of molecular design. Among the myriad of privileged structures, the phenoxazine core stands out for its prevalence in pharmaceuticals, dyes, and materials science.[1][2] A key precursor to substituted phenoxazines is 3-Chloro-2-phenoxyaniline, a molecule primed for intramolecular cyclization. This guide provides an in-depth, objective comparison of the primary mechanistic pathways for the transformation of 3-Chloro-2-phenoxyaniline and related compounds into valuable phenoxazine systems. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Characterization of the Starting Material: 3-Chloro-2-phenoxyaniline

A thorough understanding of the starting material is fundamental to any mechanistic study. 3-Chloro-2-phenoxyaniline is a diaryl ether aniline derivative with the following structure:

Molecular Formula: C₁₂H₁₀ClNO

Molecular Weight: 219.67 g/mol [3]

While comprehensive, publicly available experimental spectroscopic data for 3-Chloro-2-phenoxyaniline is limited, data for the closely related 3-chloroaniline provides a reference for expected spectral features.

Table 1: Spectroscopic Data Comparison of 3-Chloroaniline and Expected Features for 3-Chloro-2-phenoxyaniline

Spectroscopic Technique3-Chloroaniline DataExpected Features for 3-Chloro-2-phenoxyaniline
¹H NMR Aromatic protons typically appear in the range of 6.5-7.2 ppm. The amino protons (NH₂) appear as a broad singlet.[4]Aromatic protons will show more complex splitting patterns due to the presence of two aromatic rings. The protons on the phenoxy ring will likely appear in a slightly different region from those on the aniline ring. The amino protons will still be present as a broad singlet.
¹³C NMR Aromatic carbons appear in the range of 110-150 ppm.[5]The spectrum will show 12 distinct aromatic carbon signals, reflecting the asymmetry of the molecule. The carbon bearing the amino group and the carbons involved in the ether linkage will have characteristic chemical shifts.
IR Spectroscopy Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-Cl stretching vibrations.[6]Similar N-H and C-N stretching bands are expected. Additionally, a strong C-O-C stretching band characteristic of the diaryl ether linkage will be present (typically around 1200-1250 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z corresponding to the molecular weight, with a characteristic M+2 peak for the chlorine isotope.A molecular ion peak at m/z 219 and an M+2 peak at m/z 221 with an approximate ratio of 3:1, confirming the presence of one chlorine atom. Fragmentation patterns will likely involve cleavage of the ether bond.

Core Mechanistic Pathways for Phenoxazine Synthesis

The intramolecular cyclization of 3-Chloro-2-phenoxyaniline derivatives to form phenoxazines can be primarily achieved through two powerful transition-metal-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination and the Ullmann condensation. An alternative, metal-free approach involves the Smiles rearrangement. This section will compare these methodologies, focusing on their mechanisms, advantages, and limitations.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, including the intramolecular cyclization of diaryl ethers to form phenoxazines.[7][8][9] The reaction is catalyzed by a palladium complex, typically in the presence of a phosphine ligand and a base.

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[7][8]

Buchwald_Hartwig Pd(0)L Pd(0)L Pd(II) Complex Pd(II) Complex Pd(0)L->Pd(II) Complex Oxidative Addition (Ar-Cl) Amido Complex Amido Complex Pd(II) Complex->Amido Complex + Amine, - Base*HCl Phenoxazine Phenoxazine Amido Complex->Phenoxazine Reductive Elimination Phenoxazine->Pd(0)L Catalyst Regeneration Ullmann_Condensation Cu(I)X Cu(I)X Cu(I)-Amido Cu(I)-Amido Cu(I)X->Cu(I)-Amido + Amine, - HX Cu(III) Intermediate Cu(III) Intermediate Cu(I)-Amido->Cu(III) Intermediate Oxidative Addition (Ar-Cl) Phenoxazine Phenoxazine Cu(III) Intermediate->Phenoxazine Reductive Elimination Phenoxazine->Cu(I)X Catalyst Regeneration Smiles_Rearrangement Starting Material Starting Material Meisenheimer Complex Meisenheimer Complex Starting Material->Meisenheimer Complex Intramolecular Nucleophilic Attack Phenoxazine Phenoxazine Meisenheimer Complex->Phenoxazine Ring Opening and Proton Transfer

Sources

Safety Operating Guide

Navigating the Disposal of 3-Chloro-2-phenoxyaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 3-Chloro-2-phenoxyaniline, a halogenated aromatic amine. By understanding the chemical's properties and the principles behind these disposal protocols, laboratories can ensure the safety of their personnel and the protection of the environment.

Immediate Safety Considerations: Understanding the Hazard Profile

Based on analogous compounds, 3-Chloro-2-phenoxyaniline is anticipated to be harmful if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and eye irritation. Aromatic amines as a class can have effects on the blood, potentially leading to the formation of methemoglobin.[1] Furthermore, as a chlorinated organic compound, it is very toxic to aquatic life with long-lasting effects.[2]

Table 1: Hazard Profile of Analogous Chloroanilines

Hazard StatementGHS ClassificationSource
Toxic if swallowed, in contact with skin or if inhaledAcute Toxicity (Oral, Dermal, Inhalation), Category 3[3]
May cause damage to organs through prolonged or repeated exposureSpecific Target Organ Toxicity (Repeated Exposure), Category 2[2]
Very toxic to aquatic life with long lasting effectsHazardous to the Aquatic Environment (Chronic), Category 1[2]

Due to these potential hazards, all handling and disposal operations must be conducted with strict adherence to safety protocols, including the use of appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 3-Chloro-2-phenoxyaniline. The following table outlines the minimum required PPE, with recommendations for enhanced protection in case of spills or aerosol generation.

Table 2: Personal Protective Equipment (PPE) Requirements

Level of ProtectionRequired PPE
Standard Handling Chemical-resistant gloves (Nitrile is often insufficient for aromatic amines; consider butyl rubber or Viton™), safety glasses with side shields, and a lab coat.
Spill Cleanup/High-Risk Operations In addition to standard PPE, a face shield and chemical-resistant apron or coveralls are necessary. If significant aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.

It is crucial to consult your institution's specific PPE guidelines and to be properly trained in the donning, doffing, and maintenance of all protective equipment.

Disposal Pathways: A Decision-Making Framework

The appropriate disposal route for 3-Chloro-2-phenoxyaniline depends on the quantity and form of the waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

DisposalDecisionTree start Waste 3-Chloro-2-phenoxyaniline spill Small Laboratory Spill (<10g) start->spill Is it a small spill? bulk Bulk Waste (>10g) or Contaminated Materials start->bulk Is it bulk waste? neutralize Neutralize & Absorb spill->neutralize package Package for Licensed Disposal bulk->package neutralize->package incinerate High-Temperature Incineration package->incinerate

Caption: Decision tree for 3-Chloro-2-phenoxyaniline disposal.

Part 1: Managing Small Laboratory Spills

For minor spills (less than 10 grams) in a well-ventilated area, the primary objective is to safely neutralize and contain the material for subsequent disposal.

Experimental Protocol: Spill Neutralization and Cleanup

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation to the spill location, preferably within a chemical fume hood.

  • Don Appropriate PPE: At a minimum, wear double-layered chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Contain the Spill: If the spill is a liquid, contain it with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralization (for Aromatic Amines): While specific neutralization procedures for 3-Chloro-2-phenoxyaniline are not documented, a general approach for aromatic amines involves the use of a weak acid. However, given the chlorinated nature of this compound, a more prudent approach is to absorb the material without direct chemical neutralization to avoid potentially hazardous reactions. For aromatic amines in general, some protocols suggest the use of sodium bisulfite.

  • Absorption: Carefully cover the spill with an excess of absorbent material.

  • Collection: Once the material is fully absorbed, carefully scoop the mixture into a designated, labeled hazardous waste container. Use non-sparking tools for this process.

  • Decontamination: Decontaminate the spill area with a detergent solution, followed by a rinse with water. All cleaning materials, including wipes and gloves, must be placed in the hazardous waste container.

  • Package for Disposal: Seal the hazardous waste container and label it clearly with "Hazardous Waste: 3-Chloro-2-phenoxyaniline" and any other required institutional information.

Part 2: Bulk Waste Disposal

Bulk quantities of 3-Chloro-2-phenoxyaniline, including expired product and heavily contaminated materials, must be disposed of through a licensed hazardous waste management company. The primary and most environmentally sound method for the ultimate destruction of chlorinated organic compounds is high-temperature incineration.[4]

Operational Plan: Preparing for Off-Site Incineration

  • Segregation and Storage:

    • Store waste 3-Chloro-2-phenoxyaniline in a well-ventilated, designated hazardous waste accumulation area.

    • Keep it segregated from incompatible materials, particularly strong oxidizing agents.

    • The container must be in good condition, compatible with the chemical, and kept securely closed.

  • Waste Characterization and Labeling:

    • Properly characterize the waste. As a halogenated organic compound, it may fall under EPA hazardous waste codes such as F002 (spent halogenated solvents) if it is part of a solvent mixture.[5][6][7] Consult with your institution's environmental health and safety (EHS) department to determine the correct waste codes.

    • Label the container with "Hazardous Waste," the chemical name "3-Chloro-2-phenoxyaniline," and the appropriate hazard pictograms (e.g., toxic, environmentally hazardous).

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste contractor.

    • Provide the contractor with all necessary information about the waste, including its chemical composition and any known hazards.

    • Ensure all shipping and transportation regulations are followed. Chloroanilines are typically classified under UN number 2018 or 2019 for transportation.[3]

The Causality Behind Incineration:

High-temperature incineration is the preferred disposal method for chlorinated organic compounds because it ensures the complete destruction of the molecule, breaking the carbon-chlorine bonds.[5] This process prevents the release of the toxic parent compound into the environment. Modern incinerators are equipped with scrubbers and other pollution control devices to neutralize the resulting hydrogen chloride (HCl) gas and capture any other hazardous byproducts.[5]

Emergency Response: Preparedness is Key

In the event of a large or uncontrolled release of 3-Chloro-2-phenoxyaniline, immediate and decisive action is required.

  • Evacuate: Immediately evacuate the affected area and alert others in the vicinity.

  • Isolate: If it can be done without risk, close doors to the affected area to contain vapors.

  • Call for Help: Contact your institution's emergency response team and provide them with the location of the spill and the name of the chemical.

  • First Aid:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

By adhering to these detailed procedures, research professionals can confidently and safely manage the disposal of 3-Chloro-2-phenoxyaniline, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • PubChem. (n.d.). 3-Chloro-2-phenoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]

  • Chem Service. (2016, December 27). Safety Data Sheet: 3-Chloro-2-methylaniline. Retrieved from [Link]

  • International Labour Organization. (2021). International Chemical Safety Cards: 3-CHLOROANILINE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). P-CHLOROANILINE. Retrieved from [Link]

  • NextSDS. (n.d.). ANILINE HYDROCHLORIDE - ADR Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 3-Phenoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-phenoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (2005, August). Hazard Summary: 4-Chloroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the incineration of chlorinated organic materials.
  • TU Delft Repository. (1987). Environmentally acceptable incineration of chlorinated chemical waste. Retrieved from [Link]

  • Basel Convention. (n.d.). Technical Guidelines on Incineration on Land. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of 3-Chloro-2-phenoxyaniline. As a substituted aromatic amine, this compound presents significant health risks that necessitate a rigorous and well-understood Personal Protective Equipment (PPE) protocol. Our objective is to move beyond a simple checklist and instill a deep understanding of the causality behind these safety measures, ensuring that every action in the lab is part of a self-validating system of protection.

The 'Why': A Hazard Analysis of 3-Chloro-2-phenoxyaniline

  • Acute Toxicity: The chloroaniline moiety is the primary driver of toxicity. Analogous compounds like 3-chloroaniline are classified as acutely toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4] This means even small exposures through any route can be dangerous. The phenoxy group, based on 2-phenoxyaniline, also contributes to this toxicity, with harmful effects via all exposure routes. Therefore, we must assume a high degree of acute toxicity for 3-Chloro-2-phenoxyaniline.

  • Methemoglobinemia: A critical and often-delayed hazard associated with aromatic amines is the formation of methemoglobin in the blood.[5] Methemoglobin is an oxidized form of hemoglobin that cannot bind oxygen, leading to cyanosis (a bluish discoloration of the skin, lips, and fingernails), headache, dizziness, and in severe cases, unconsciousness or death.[5][6] The onset of these symptoms can be delayed for several hours post-exposure, making it a particularly insidious risk.[5]

  • Dermal Absorption: Aromatic amines are readily absorbed through the skin.[5] This percutaneous route is a significant and often underestimated pathway for systemic toxicity. Casual skin contact, even without immediate irritation, can be sufficient to cause toxic effects.[4]

  • Organ Damage: Prolonged or repeated exposure to chloroanilines may cause damage to organs.[1][4]

  • Environmental Hazard: This compound is a halogenated aromatic amine. Like its parent chloroaniline, it is expected to be very toxic to aquatic life with long-lasting effects.[1] This dictates stringent disposal protocols for both the chemical and any contaminated materials.

Core Directive: Selecting Your Personal Protective Equipment

Given the high acute toxicity, the risk of methemoglobinemia, and the significant potential for dermal absorption, a comprehensive PPE ensemble is mandatory. All handling of 3-Chloro-2-phenoxyaniline must occur within a certified chemical fume hood to manage inhalation exposure.[3]

The following table summarizes the minimum required PPE for handling this compound.

Protection Area Required PPE Specification & Rationale
Respiratory Air-Purifying Respirator (APR) with Organic Vapor CartridgeRationale: Protects against inhalation of vapors. A Type A cartridge (Brown) is effective against organic gases and vapors with a boiling point >65°C.[3] For spill response or work outside a fume hood, a Self-Contained Breathing Apparatus (SCBA) is required.[5]
Hand Double-Gloving: Inner and Outer Chemical-Resistant GlovesRationale: Prevents skin contact and systemic absorption. The outer glove provides primary protection, while the inner glove protects against contamination during doffing. Specification: Nitrile gloves (minimum 0.4 mm thickness) are a suitable starting point, but always consult the manufacturer's compatibility data for chloroanilines.[7] Change gloves frequently and immediately if contamination is suspected.
Eye / Face Tightly-Fitting Safety Goggles and a Face ShieldRationale: Protects against splashes and vapors. Goggles provide a seal around the eyes, while the face shield protects the entire face from direct splashes.[7]
Body Chemical-Resistant Laboratory CoatRationale: Provides a barrier against incidental contact and small splashes. The coat should have long sleeves and a snap or button front. For procedures with a higher risk of splashes, a chemical-resistant apron or full-body suit is necessary.[5]
Feet Closed-Toed ShoesRationale: Protects feet from spills. Shoes should be made of a non-porous material.

Operational Plan: Safe Handling Protocols

Procedural discipline is as critical as the equipment itself. Follow these step-by-step protocols without deviation.

Protocol for Donning PPE
  • Preparation: Inspect all PPE for damage (cracks, holes, etc.) before use.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Laboratory Coat: Put on the lab coat, ensuring it is fully fastened.

  • Respirator: Perform a seal check to ensure the respirator fits correctly.

  • Eye & Face Protection: Put on safety goggles, followed by the face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

Protocol for Doffing PPE (Aseptic Technique)

This process is designed to prevent cross-contamination from the "dirty" outer surfaces to your skin.

  • Initial Decontamination: In the designated area, wipe down outer gloves with an appropriate solvent (e.g., ethanol) and dispose of the wipe as hazardous waste.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out, without touching the external surface with your bare inner glove. Dispose of them in the designated hazardous waste container.

  • Remove Face Shield & Goggles: Handle by the straps or sides. Place in a designated area for decontamination.

  • Remove Lab Coat: Unfasten the coat. Roll it outwards and downwards, avoiding contact with the exterior. Dispose of it in the designated hazardous waste container.

  • Remove Respirator: Remove the respirator from behind. Place in its storage bag or designated area for cleaning.

  • Remove Inner Gloves: Peel off the inner gloves, turning them inside out. Dispose of them as hazardous waste.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Spill & Decontamination Protocol
  • Evacuate: Alert personnel and evacuate the immediate area.

  • Secure: Prevent entry into the spill zone. Ensure ventilation is adequate (fume hood is running).

  • PPE: Don appropriate PPE for spill response, which must include an SCBA or a full-face APR with appropriate cartridges, full chemical-resistant clothing, and heavy-duty gloves.[5]

  • Contain: For liquid spills, use an inert absorbent material like sand or diatomaceous earth.[6] Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbent material into a labeled, sealable hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Doff PPE: Follow the aseptic doffing procedure described above.

Visualization of Safety Workflows

To ensure clarity, the following diagrams illustrate the critical decision-making processes for PPE selection and emergency response.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Ensemble Selection cluster_action Execution start Task: Handle 3-Chloro-2-phenoxyaniline assess Assess Hazard Level (e.g., weighing vs. reaction workup) start->assess respirator Respiratory Protection: APR with Organic Vapor Cartridge assess->respirator All Scenarios hand Hand Protection: Double Nitrile Gloves respirator->hand eye Eye/Face Protection: Chemical Goggles & Face Shield hand->eye body Body Protection: Chemical-Resistant Lab Coat eye->body don Don PPE using Step-by-Step Protocol body->don work Perform Work in Chemical Fume Hood don->work doff Doff PPE using Aseptic Technique work->doff

Caption: PPE selection workflow for handling 3-Chloro-2-phenoxyaniline.

Emergency_Response_Workflow exposure Exposure Occurs! type Identify Exposure Route exposure->type skin Skin Contact: - Immediately remove contaminated clothing. - Wash skin with plenty of soap and water. type->skin Skin inhale Inhalation: - Move person to fresh air. - Administer artificial respiration if needed. type->inhale Inhalation eye Eye Contact: - Rinse cautiously with water for at least 15 minutes. - Remove contact lenses if possible. type->eye Eye ingest Ingestion: - Rinse mouth. - Do NOT induce vomiting. type->ingest Ingestion medical Seek IMMEDIATE Medical Attention skin->medical inhale->medical eye->medical ingest->medical sds Provide SDS to First Responders medical->sds

Caption: Emergency first aid response workflow for exposure incidents.

Emergency & Disposal Plans

First Aid Measures for Exposure

Immediate action is critical to mitigate the effects of exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water.[1] A physician must be called immediately.[1]

  • Eye Contact: Flush eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][7] Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting.[7] Call a physician or poison control center immediately.[1]

Crucially, all cases of known or suspected exposure require professional medical observation, as symptoms of methemoglobinemia may be delayed. [5]

Disposal of Contaminated Waste

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

  • Classification: 3-Chloro-2-phenoxyaniline is a halogenated organic compound and must be treated as hazardous waste.[8][9]

  • Segregation: Do not mix this waste with non-halogenated solvents or other waste streams.

  • Containers: All waste, including contaminated PPE, absorbent materials, and empty chemical containers, must be collected in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4] Never pour this chemical or its waste down the drain.[6]

By adhering to this comprehensive guide, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and your research.

References

  • Safety Data Sheet: 3-Chloroaniline. Carl ROTH. [Link]

  • 3-CHLOROANILINE FOR SYNTHESIS MSDS. Loba Chemie. (2016-05-18). [Link]

  • ICSC 0130 - 3-CHLOROANILINE. International Labour Organization (ILO) and World Health Organization (WHO). (2021). [Link]

  • Safety Data Sheet: 3-Chloroaniline. Carl ROTH. (acc. to Safe Work Australia - Code of Practice). [Link]

  • Safety Data Sheet: 3-Chloroaniline. Carl ROTH. (2025-03-10). [Link]

  • Material Safety Data Sheet - 3-chloro aniline 98%. OXFORD LAB FINE CHEM LLP. [Link]

  • 3-Chloroaniline | C6H6ClN | CID 7932. PubChem, National Center for Biotechnology Information. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - 4,4'-Methylenebis(2-chloroaniline). Centers for Disease Control and Prevention (CDC). [Link]

  • Personal Protective Equipment (PPE). U.S. Department of Health & Human Services, CHEMM. [Link]

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  • Amines, aromatic: Method 2002. NIOSH Manual of Analytical Methods, Centers for Disease Control and Prevention (CDC). (1994). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.